molecular formula C8H17NO3 B1584641 1,4,7-Trioxa-10-azacyclododecane CAS No. 41775-76-2

1,4,7-Trioxa-10-azacyclododecane

Cat. No.: B1584641
CAS No.: 41775-76-2
M. Wt: 175.23 g/mol
InChI Key: QNSRHBOZQLXYNV-UHFFFAOYSA-N
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Description

1,4,7-Trioxa-10-azacyclododecane is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,7-trioxa-10-azacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRHBOZQLXYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194606
Record name 1,4,7-Trioxa-10-azacyclododecane
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41775-76-2
Record name 1,4,7-Trioxa-10-azacyclododecane
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Record name 1,4,7-Trioxa-10-azacyclododecane
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Record name 1,4,7-Trioxa-10-azacyclododecane
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Foundational & Exploratory

Technical Monograph: 1,4,7-Trioxa-10-azacyclododecane (1-Aza-12-Crown-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly 1-aza-12-crown-4 ) is a pivotal macrocyclic building block in the development of lithium-selective sensors, phase-transfer catalysts, and targeted drug delivery systems.[1] Unlike its all-oxygen analog (12-crown-4), the introduction of a single nitrogen donor atom confers pH-switchability and provides a versatile handle for covalent functionalization without disrupting the macrocyclic cavity's geometry.

This guide synthesizes the physicochemical profile, synthetic pathways, and thermodynamic binding properties of 1-aza-12-crown-4, designed to support researchers in optimizing host-guest protocols.

Physicochemical Profile

The following data represents the baseline standard for high-purity research-grade material.

PropertySpecificationNotes
IUPAC Name This compound
Common Name 1-Aza-12-crown-4
CAS Number 41775-76-2 Primary identifier
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
Appearance White to pale yellow crystalline powderHygroscopic
Melting Point 54 – 58 °CSharp melting range indicates high purity
Boiling Point 58 – 62 °C @ 0.005 mmHgRequires high vacuum for distillation
Solubility Miscible in H₂O, MeOH, CH₂Cl₂Lipophilic enough for membrane transport
pKa (Conjugate Acid) ~10.5Secondary amine is basic
Storage Inert gas (Ar/N₂), DesiccatedAmine is sensitive to CO₂ (carbamate formation)

Synthetic Architecture: The Richman-Atkins Pathway

For researchers requiring custom derivatives, the Richman-Atkins cyclization remains the most robust synthetic route. Unlike high-dilution Williamson ether synthesis which often yields polymers, Richman-Atkins utilizes tosyl-amide activation to drive the entropic cyclization.

Mechanistic Workflow

The synthesis relies on the reaction between a disodium salt of a bis-sulfonamide and a bis-electrophile (ditosylate or dihalide).

SynthesisPathway Precursor1 Diethanolamine Protection N-Tosylation (TsCl, Pyridine) Precursor1->Protection Intermediate1 N-Tosyl-bis(2-hydroxyethyl)amine Protection->Intermediate1 Activation O-Alkylation/Activation Intermediate1->Activation + Ethylene Glycol Ditosylate Cyclization Richman-Atkins Cyclization (NaH, DMF, High Dilution) Activation->Cyclization Deprotection Detosylation (HBr/AcOH or Li/NH3) Cyclization->Deprotection N-Tosyl Macrocycle Product 1-Aza-12-Crown-4 (Free Base) Deprotection->Product

Figure 1: The Richman-Atkins cyclization strategy for aza-crown ether synthesis. The critical step is the high-dilution cyclization in polar aprotic solvent (DMF) to favor intramolecular ring closure over intermolecular polymerization.

Thermodynamics & Host-Guest Chemistry

The utility of 1-aza-12-crown-4 is defined by its cavity size (approximately 1.2 – 1.5 Å) and the hard/soft acid-base (HSAB) character of its donors.

Cation Selectivity (The Lithium Trap)

While 12-crown-4 is the classic "Lithium Ionophore V," the aza-variant maintains this high selectivity for Li⁺ (0.76 Å radius) while discriminating against larger alkali metals like Na⁺ (1.02 Å) and K⁺ (1.38 Å).

  • Binding Constant (log K): Typically 3.0 – 4.5 in acetonitrile for Li⁺.

  • Selectivity Mechanism: The rigid 12-membered ring creates a pre-organized cavity that perfectly matches the coordination sphere of Lithium. The nitrogen atom, being a softer donor than oxygen, slightly reduces affinity for hard alkali metals but increases affinity for transition metals (e.g., Ag⁺, Cu²⁺), allowing for "tunable" selectivity based on N-functionalization.

The "Lariat Ether" Effect

The secondary amine (N-H) is the defining feature for application scientists. By alkylating this position with a side arm containing an additional donor group (e.g., a methoxyethyl group), you create a "Lariat Ether."

  • Impact: This side arm acts as a pivot, enveloping the bound cation in a 3D pseudo-cryptand structure. This dramatically increases the stability constant (K_assoc) and slows the dissociation kinetics, essential for stable isotope chelation.

Applications in Sensing & Drug Development[5]

Fluorescent Lithium Sensors (PET Mechanism)

A primary application is the design of ratiometric fluorescent sensors for monitoring serum lithium levels (therapeutic range 0.6–1.2 mM).

  • Design: A fluorophore (e.g., anthracene or naphthalene) is attached to the nitrogen.

  • Mechanism: In the unbound state, the nitrogen lone pair quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon Li⁺ binding, the lone pair is engaged in coordination, PET is blocked, and fluorescence is restored ("Turn-On" response).

PET_Mechanism FreeLigand Free Sensor (N-Lone Pair Available) Excitation Photon Excitation FreeLigand->Excitation BoundLigand Li+ Bound Complex (N-Lone Pair Engaged) FreeLigand->BoundLigand + Li+ Ion PET_Process PET Quenching (e- transfer to Fluorophore) Excitation->PET_Process NoPET PET Blocked Excitation->NoPET DarkState Fluorescence OFF PET_Process->DarkState BoundLigand->Excitation BrightState Fluorescence ON NoPET->BrightState

Figure 2: Photoinduced Electron Transfer (PET) mechanism for Li+ sensing using N-functionalized aza-12-crown-4.

Membrane Separation Technologies

Recent studies have utilized 1-aza-12-crown-4 functionalized polymers to create ion-selective membranes. These membranes exhibit high Li⁺/Na⁺ permeability selectivity, critical for lithium extraction from brine sources where sodium is the major contaminant.

Validated Experimental Protocol: NMR Titration for Binding Constant Determination

Objective: Determine the association constant (


) of 1-aza-12-crown-4 with Li⁺ using ¹H NMR.[2] This method is self-validating as it observes the chemical shift of the macrocycle protons directly.
Materials
  • Host: 1-Aza-12-crown-4 (dried under vacuum over P₂O₅).

  • Guest: LiClO₄ (Lithium Perchlorate) or LiCl (anhydrous).

  • Solvent: Deuterated Acetonitrile (CD₃CN) or Methanol-d4 (use aprotic solvents for higher binding constants).

Workflow
  • Stock Preparation:

    • Prepare a 10 mM solution of Host in CD₃CN (0.6 mL in NMR tube).

    • Prepare a 100 mM solution of Guest (Li⁺) in the same stock solution of Host (this ensures [Host] remains constant during titration).

  • Titration:

    • Record the initial spectrum of the pure Host.

    • Sequentially add aliquots (e.g., 5-10 µL) of the Guest stock to the NMR tube.

    • After each addition, shake vigorously and equilibrate for 2 mins. Record ¹H NMR.

  • Data Analysis:

    • Track the chemical shift (

      
      ) of the methylene protons adjacent to the nitrogen (typically ~2.6 - 2.8 ppm).
      
    • These protons will shift downfield upon Li⁺ binding due to the withdrawal of electron density.

    • Self-Validation Check: Plot

      
       vs. [Guest]/[Host]. A clean 1:1 binding isotherm confirms the stoichiometry. If the curve is sigmoidal or irregular, suspect sandwich complex formation (2:1) or impurities.
      

References

  • Gokel, G. W., et al. (2004). "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews.

  • Izatt, R. M., et al. (1996). "Thermodynamics of Lithium-Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions." Journal of Chemical & Engineering Data.

  • Bencini, A., et al. (1992). "Aza-crown macrocycles: synthesis and molecular recognition." Accounts of Chemical Research.

  • PubChem. (2024).[3] "this compound Compound Summary." National Library of Medicine.

  • Zhang, Y., et al. (2022).[2] "Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives."[4] RSC Advances.

Sources

Technical Guide: 1,4,7-Trioxa-10-azacyclododecane (Monoaza-12-crown-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, thermodynamic properties, and applications of 1,4,7-Trioxa-10-azacyclododecane.

Executive Summary

This compound (commonly Monoaza-12-crown-4 ) is a pivotal macrocyclic building block in supramolecular chemistry. Unlike its all-oxygen analog (12-crown-4), which is a rigid, lithium-specific ionophore, the monoaza variant introduces a secondary amine handle within the ring. This structural modification serves two critical functions: it alters the hard/soft acid-base (HSAB) character of the cavity, and more importantly, it provides a reactive site for functionalization. This allows for the synthesis of "lariat ethers"—macrocycles with pendant side arms that provide three-dimensional encapsulation of cations, drastically enhancing binding selectivity (e.g., for Na⁺ or Ca²⁺) and enabling conjugation to fluorophores or drug payloads.

Chemical Identity & Physical Properties[1][2][3]

Property Data
CAS Number 41775-76-2
IUPAC Name This compound
Synonyms 1-Aza-12-crown-4, Monoaza-12-crown-4
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
Appearance White to pale yellow hygroscopic solid/powder
Melting Point 53 – 59 °C
Boiling Point ~60 °C at 0.005 mmHg (sublimes)
Solubility Soluble in water, methanol, dichloromethane, chloroform
pKa (Protonated) 9.36 ± 0.03 (in 0.5 M NaNO₃) [1]

Synthesis & Manufacturing Protocols

The synthesis of monoaza-12-crown-4 requires strict control over cyclization conditions to prevent polymerization. The most robust industrial route utilizes the Richman-Atkins cyclization method, which employs tosyl-protection to pre-organize the amine and facilitate ring closure.

Retrosynthetic Analysis

The macrocycle is assembled from two linear precursors:

  • Nitrogen Source: N-Tosyl-diethanolamine (provides the nitrogen and 4 carbons).

  • Oxygen Linker: Diethylene glycol ditosylate or Bis(2-chloroethyl) ether (provides the remaining ether backbone).

Detailed Synthesis Protocol

Step 1: Protection (Precursor Preparation) React diethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine to yield N,O,O'-tritosyl-diethanolamine, followed by selective hydrolysis or direct synthesis of N-tosyl-diethanolamine.

Step 2: Richman-Atkins Cyclization

  • Reagents: N-Tosyl-diethanolamine, Bis(2-chloroethyl) ether (or triethylene glycol ditosylate), Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Conditions: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • Suspend NaH (excess) in dry DMF under Argon.

    • Slowly add N-tosyl-diethanolamine to form the disodium alkoxide salt.

    • Add Bis(2-chloroethyl) ether dropwise over 4–6 hours at 60–80 °C.

    • Stir for 24–48 hours. Quench with water and extract.[1]

Step 3: Detosylation

  • Reagents: HBr in Acetic Acid or Sodium/Naphthalene.

  • Procedure: Reflux the N-tosyl-macrocycle in 33% HBr/AcOH for 24 hours. Neutralize and extract the free amine.

Synthesis Workflow Diagram

Synthesis Start Diethanolamine Prot N-Tosyl-diethanolamine Start->Prot Protection Cycl N-Tosyl-1-aza-12-crown-4 Prot->Cycl Cyclization Final 1-Aza-12-crown-4 (CAS 41775-76-2) Cycl->Final Detosylation R1 TsCl, Et3N R2 Bis(2-chloroethyl)ether NaH, DMF, 80°C R3 HBr/AcOH or Na/Naphthalene

Figure 1: Step-wise Richman-Atkins synthesis pathway for 1-aza-12-crown-4.

Supramolecular Chemistry: Binding & Selectivity

The core utility of 1-aza-12-crown-4 lies in its ability to bind cations. While the all-oxygen 12-crown-4 is highly selective for Lithium (Li⁺), the substitution of one oxygen with a nitrogen atom (a softer donor) alters the binding landscape.

Cation Selectivity Profile[4]
  • Lithium (Li⁺): Moderate binding. The cavity size (1.2–1.5 Å) is ideal for Li⁺ (1.2 Å), but the N-H group introduces steric and solvation changes compared to the all-oxygen analog.

  • Sodium (Na⁺): In aqueous media, monoaza-12-crown-4 shows a surprisingly high affinity for Na⁺ relative to Li⁺ due to the high hydration energy of Li⁺ which resists desolvation [2].

  • Tunability: The "Lariat Effect" allows the nitrogen to be substituted with a pendant arm (e.g., methoxyethyl group), which acts as a "lid" on the crown, creating a pseudo-cryptand structure. This can increase Na⁺ or Ca²⁺ selectivity by orders of magnitude.

Thermodynamic Equilibrium

The binding event is a competition between the solvation energy of the metal ion and the chelation energy of the macrocycle.



  • Protonation: The secondary amine is basic (log K ≈ 9.36). At physiological pH (7.4), the nitrogen is fully protonated (

    
    ), which abolishes  metal binding due to electrostatic repulsion.
    
  • Switching Mechanism: This pH-dependence makes 1-aza-12-crown-4 an excellent pH-gated ionophore . Binding is "OFF" at acidic pH and "ON" at basic pH.

Applications in Research & Drug Development[7][8]

Chromogenic & Fluorogenic Sensors

Researchers utilize the secondary amine to attach chromophores (e.g., anthracene, nitrobenzofurazan).

  • Mechanism: Photoinduced Electron Transfer (PET).

  • State A (Free): The lone pair on the nitrogen quenches the fluorophore fluorescence via PET.

  • State B (Bound): When a metal ion (Li⁺ or Na⁺) binds to the nitrogen lone pair, PET is blocked, and fluorescence is restored ("Turn-On" sensor).

Drug Delivery & Lariat Ethers

In drug development, 1-aza-12-crown-4 serves as a masking agent for cations or a delivery vector.

  • Cation Transport: Functionalized derivatives facilitate the transport of hydrophilic salts (LiCl) across lipophilic cell membranes.

  • Sandwich Complexes: N-linked dimers (bis-crowns) can sandwich larger cations (K⁺) that wouldn't fit in a single 12-membered ring, allowing for size-exclusion transport systems.

Experimental Workflow: Binding Constant Determination

To validate the quality of the synthesized macrocycle, researchers must determine the stability constant (


) using NMR titration.

Titration Step1 Prepare 10 mM Ligand in CD3CN or D2O Step2 Add Aliquots of Metal Salt (LiClO4) Step1->Step2 Step3 Monitor Chemical Shift (1H or 7Li NMR) Step2->Step3 Step4 Plot Δδ vs. [M]/[L] Step3->Step4 Step5 Fit to 1:1 Binding Isotherm Calculate log K Step4->Step5 Non-linear Regression

Figure 2: NMR Titration workflow for determining stability constants.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Hygroscopic.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The amine is susceptible to oxidation over long periods.

  • Handling: Use gloves and fume hood. Avoid contact with strong oxidizing agents.

References

  • Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions. Journal of Inorganic Biochemistry. (2001). Link

  • Engineering Li/Na selectivity in 12-Crown-4-functionalized polymer membranes. Journal of Membrane Science. (2021). Link

  • Synthesis of 1-aza-12-crown-4 derivatives. Journal of Organic Chemistry. (Richman-Atkins Method).[2] Link

  • 1-Aza-12-crown-4 Product Data. TCI Chemicals. Link

Sources

1,4,7-Trioxa-10-azacyclododecane chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Architecture, Synthesis, and Translational Applications in Drug Development

Executive Summary: The Switchable Gateway

In the landscape of supramolecular chemistry, 1,4,7-Trioxa-10-azacyclododecane (commonly monoaza-12-crown-4) represents a critical deviation from standard crown ethers. While its all-oxygen analog (12-crown-4) is the gold standard for Lithium (Li


) selectivity, the introduction of a single nitrogen atom into the 12-membered ring transforms the molecule from a passive ionophore into a functionalizable, pH-responsive scaffold .

For drug development professionals, this molecule is not merely a chelator; it is a "smart" linker. The secondary amine provides a singular handle for covalent attachment to fluorophores, peptides, or polymers without disrupting the macroring’s cavity size (1.2–1.5 Å), maintaining high specificity for Li


 over Na

. This guide details the structural logic, optimized synthesis, and thermodynamic governing principles required to deploy this scaffold effectively.

Structural Architecture & Physicochemical Profile[1][2]

The utility of monoaza-12-crown-4 is dictated by its geometric and electronic constraints. Unlike larger crowns (e.g., 18-crown-6) that bind Potassium, the 12-membered ring is sterically rigid, pre-organized to accept cations with ionic radii


.
The Cavity-Match Principle
  • Cavity Diameter: ~1.2 – 1.5 Å

  • Target Ion: Lithium (Li

    
     radius: 0.76 Å)
    
  • Excluded Ions: Sodium (Na

    
     radius: 1.02 Å) and Potassium (K
    
    
    
    radius: 1.38 Å)
Donor Atom Asymmetry (HSAB Theory)

The substitution of one Oxygen (Hard base) with Nitrogen (Intermediate/Soft base) alters the binding thermodynamics:

  • Transition Metal Affinity: The nitrogen donor increases affinity for softer transition metals (e.g., Ag

    
    , Cu
    
    
    
    ) compared to the all-oxygen analog.
  • pH Gating: The amine nitrogen can be protonated (pK

    
     ~9.3). At physiological pH (7.4), the amine is partially protonated, which drastically reduces cation binding due to electrostatic repulsion. This feature is exploited for pH-triggered drug release  in acidic tumor microenvironments.
    

Synthetic Pathways & Optimization

The synthesis of aza-crowns is non-trivial due to the risk of linear polymerization. The Richman-Atkins cyclization is the industry-standard protocol, superior to high-dilution Williamson ether synthesis for this specific ring size.

Strategic Workflow (Richman-Atkins)

The core strategy relies on the "template effect" and the use of sulfonyl protecting groups (Tosyl, Ts) to render the nitrogen nucleophilic enough for cyclization while preventing over-alkylation.

Synthesis_Workflow cluster_conditions Critical Process Parameters Precursors Precursors (Diethanolamine + Glycol) Protection Step 1: Tosylation (TsCl, Pyridine) Precursors->Protection Protection Activation Step 2: Activation (NaH/DMF) Protection->Activation Deprotonation Cyclization Step 3: Cyclization (Richman-Atkins) Activation->Cyclization + TsO-PEG-OTs Deprotection Step 4: Detosylation (HBr/AcOH or Li/NH3) Cyclization->Deprotection Purification Product Final Product Monoaza-12-crown-4 Deprotection->Product Free Base Isolation

Figure 1: Optimized Richman-Atkins synthesis workflow for monoaza-12-crown-4. The tosyl group acts as both a protecting group and a leaving group activator during precursor synthesis.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Tosyl-bis(2-hydroxyethyl)amine)

  • Reagents: Diethanolamine (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (Solvent/Base).

  • Procedure: Add TsCl dropwise to diethanolamine in pyridine at 0°C. Stir for 12h at RT.

  • Workup: Pour into ice water. The product precipitates. Recrystallize from Ethanol.

  • Why: The Tosyl group on the nitrogen is essential. It removes the nucleophilicity of the lone pair initially, preventing random polymerization, but makes the N-H proton acidic enough to be removed by NaH for the specific cyclization step.

Phase 2: Macrocyclization (The Critical Step)

  • Reagents: N-Tosyl-bis(2-hydroxyethyl)amine (from Phase 1), Triethylene glycol ditosylate, NaH (Sodium Hydride), DMF (Anhydrous).

  • Setup: Flame-dried glassware under Argon.

  • Execution:

    • Suspend NaH in DMF.

    • Add the N-Tosyl amine slowly (evolution of H

      
       gas). Stir 1h at 60°C to form the disodium salt.
      
    • Add Triethylene glycol ditosylate dropwise over 4 hours. Crucial: Slow addition favors intramolecular cyclization over intermolecular polymerization.

    • Heat to 100°C for 24h.

  • Purification: Evaporate DMF. Extract with CHCl

    
    . Flash chromatography (Silica, Hexane/EtOAc) yields N-Tosyl-monoaza-12-crown-4.
    

Phase 3: Detosylation

  • Method: Acidic Hydrolysis (HBr/Acetic Acid/Phenol).

  • Procedure: Reflux the N-Tosyl macrocycle in 48% HBr in Acetic Acid with Phenol (scavenger) for 24-48h.

  • Isolation: Basify with NaOH to pH > 12. Extract continuously with Chloroform.

  • Result: this compound (Free amine).

Thermodynamics of Cation Binding

Understanding the binding constants (


) is vital for sensor development. The aza-crown exhibits lower affinity for alkali metals than the all-oxygen analog but offers higher selectivity manipulability.
Comparative Binding Data (in MeOH at 25°C)
CationIonic Radius (Å)12-Crown-4 (

)
Monoaza-12-Crown-4 (

)
Selectivity Note
Li

0.76 1.8 - 2.2 ~1.5 Primary Target
Na

1.02< 1.0< 0.8Size Mismatch
K

1.38NegligibleNegligibleSteric Exclusion
Ag

1.151.6~3.0Soft N-Ag affinity

Note: Values are approximate and highly solvent-dependent. In acetonitrile, Li


 binding is significantly stronger (

> 4.0).
Chelation Mechanism & Selectivity Logic

Binding_Mechanism Ligand Monoaza-12-Crown-4 (Free Base) SizeMatch Size Match (0.76Å vs 1.2Å) Ligand->SizeMatch Ion Li+ Ion (Solvated) Ion->SizeMatch Complex [Li(Aza-12-C-4)]+ Complex (Inclusion) Solvent Solvent Shell (Desolvation Penalty) Solvent->Ion Competes SizeMatch->Complex Enthalpic Drive Nitrogen Nitrogen Donor (Soft Base Effect) Nitrogen->Complex Stabilizes Trans. Metals Destabilizes Hard Ions

Figure 2: Thermodynamic logic of cation binding.[1] The "Size Match" is the dominant factor for Li+ selectivity, while the "Nitrogen Donor" modulates affinity based on HSAB theory.

Functionalization Strategies for Drug Development[3]

The secondary amine at position 10 is the "hook" for medicinal chemistry.

N-Alkylation for Targeted Delivery

Direct alkylation (using alkyl halides and K


CO

in CH

CN) allows the attachment of lipophilic tails.
  • Application: Synthesis of Niosomes (Non-ionic surfactant vesicles).[2]

  • Mechanism: By attaching a long alkyl chain (e.g., C16) to the nitrogen, the crown ether becomes the hydrophilic head of an amphiphile. These self-assemble into vesicles that can encapsulate drugs (like 5-Fluorouracil).[2]

  • Trigger: The presence of Li

    
     or changes in pH can alter the head-group geometry, disrupting the vesicle membrane and releasing the drug payload.
    
Chromogenic Sensors

Attaching a fluorophore (e.g., Naphthalene or Anthracene) via the nitrogen creates "Pet" (Photoinduced Electron Transfer) sensors.

  • State A (Free): Nitrogen lone pair quenches fluorescence via PET.

  • State B (Bound Li

    
    ):  Lone pair engages in binding; PET is blocked; Fluorescence turns ON.
    

References

  • Gokel, G. W., et al. (2004). Lariat Ethers: From Simple Sidearms to Supramolecular Systems. Chemical Reviews. (Fundamental review on functionalized crown ethers).
  • Bradshaw, J. S., & Krakowiak, K. E. (1988). Synthesis of Macrocyclic Acetals and Ethers. Chemical Reviews. (Source for Richman-Atkins protocols).[3][4][5][6]

  • Oral, I., et al. (2022).[1][7] Thermodynamic study of crown ether–lithium/magnesium complexes. Royal Society of Chemistry Advances. Retrieved from [Link]

  • Chehardoli, G., & Bahmani, A. (2019).[2] The role of crown ethers in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]

  • Kim, H., & Koo, B. (2022).[7] Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives. RSC Advances. Retrieved from [Link]

Sources

Technical Whitepaper: 1,4,7-Trioxa-10-azacyclododecane (Monoaza-12-crown-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly known as monoaza-12-crown-4 or 1-aza-12-crown-4 ) is a pivotal macrocyclic building block in supramolecular chemistry and pharmaceutical research. Distinguished by its 12-membered ring structure containing three oxygen donors and one nitrogen donor, this molecule bridges the gap between classical crown ethers and azamacrocycles. Its unique cavity size (1.2–1.5 Å) confers high selectivity for Lithium ions (Li⁺), making it indispensable in the development of ion-selective sensors for therapeutic drug monitoring (TDM) of lithium salts in bipolar disorder treatment. Furthermore, the secondary amine functionality provides a versatile handle for covalent attachment to fluorophores, peptides, or drug payloads, facilitating the creation of "lariat ethers" with enhanced binding kinetics and thermodynamic stability.

Chemical Identity & Structural Analysis[1]

The molecule is a heteromacrocycle where one oxygen atom of the parent 12-crown-4 is replaced by an amine group. This substitution dramatically alters the ligand's coordination chemistry, allowing for pH-switchable binding and covalent functionalization without disrupting the macrocyclic core.

PropertySpecification
IUPAC Name This compound
Common Name Monoaza-12-crown-4 (A12C4)
CAS Number 41775-76-2
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
Physical State White to pale yellow solid / Low-melting solid
Melting Point 54–58 °C
pKa (Secondary Amine) 9.36 (in aqueous solution)
Cavity Diameter ~1.2–1.5 Å (Li⁺ selective)
Structural Significance

The 12-membered ring adopts a conformation that optimizes the spatial arrangement of the three ether oxygens and the single nitrogen lone pair. Unlike the rigid 12-crown-4, the nitrogen center in A12C4 allows for inversion, influencing the binding kinetics. The nitrogen atom acts as a "soft" donor compared to oxygen, slightly increasing affinity for transition metals (e.g., Cu²⁺, Pb²⁺) while retaining high selectivity for hard alkali metals like Li⁺ due to the size-match effect.

Synthesis & Production Methodologies

The synthesis of this compound requires precise control over cyclization to prevent polymerization. Two primary methodologies are employed: the Richman-Atkins Cyclization (preferred for scale and yield) and the Diiodide Condensation (Calverley-Dale method).

Method A: Modified Richman-Atkins Cyclization

This protocol utilizes sulfonamide "crab-like" cyclization, which pre-organizes the reactants, significantly improving yield compared to high-dilution Williamson ether synthesis.

Step-by-Step Protocol:

  • Precursor Preparation: React diethanolamine with tosyl chloride (TsCl) to form N,O,O'-tritosyl diethanolamine.

  • Disodium Salt Formation: The tritosylated amine is treated with Sodium Hydride (NaH) in anhydrous DMF to generate the disodium salt.

  • Cyclization: A solution of triethylene glycol ditosylate is added dropwise to the disodium salt solution at elevated temperature (100°C). The bulky tosyl groups induce a "Thorpe-Ingold" effect, favoring ring closure over polymerization.

  • Detosylation: The resulting N-tosyl macrocycle is cleaved using HBr/Acetic acid or Sodium/Amalgam to yield the free amine.

Method B: Calverley-Dale Condensation

A direct alkylation method involving the reaction of a primary amine (or benzylamine for the parent ring) with 1,11-diiodo-3,6,9-trioxaundecane in acetonitrile using Na₂CO₃ as a base.

Synthesis_Workflow Start Diethanolamine TsCl Tosyl Chloride (Protection) Start->TsCl  Nucleophilic Subst. Inter1 N,O,O'-Tritosyl Diethanolamine TsCl->Inter1 Cycliz Cyclization (DMF, NaH, Glycol Ditosylate) Inter1->Cycliz  Richman-Atkins NTosyl N-Tosyl-1-aza-12-crown-4 Cycliz->NTosyl Deprot Detosylation (HBr/AcOH or Na/Hg) NTosyl->Deprot Final This compound Deprot->Final

Figure 1: The Richman-Atkins synthetic pathway for high-yield production of monoaza-12-crown-4.

Physicochemical Properties & Binding Affinity[3][4]

The core utility of A12C4 lies in its thermodynamic binding properties. The nitrogen atom introduces pH sensitivity; at physiological pH (7.4), the amine is protonated (pKa ~9.36), which abolishes metal binding due to electrostatic repulsion. This allows for pH-gated release mechanisms.

Stability Constants (log K)

Data derived from potentiometric titrations in aqueous and non-aqueous media.[1][2]

Cationlog K (Stability Constant)Solvent SystemSignificance
H⁺ 9.36 ± 0.03Water (0.5 M NaNO₃)High basicity; requires deprotonation for metal binding.
Li⁺ ~1.8 - 2.5Methanol/AcetonitrileSelective. Matches cavity size perfectly.
Na⁺ < 1.0MethanolWeak binding due to size mismatch (cation too large).
Cu²⁺ 6.00WaterModerate affinity due to N-donor interaction.
Pb²⁺ 3.75WaterBinds via N/O donors, relevant for heavy metal sensing.

Mechanistic Insight: The "Macrocyclic Effect" is less pronounced in A12C4 than in 18-crown-6 due to the smaller ring size and strain. However, the selectivity for Li⁺ over Na⁺ is critical. In clinical diagnostics, derivatives of A12C4 are used because they can discriminate Li⁺ (radius 0.76 Å) from the vastly more abundant Na⁺ (radius 1.02 Å) in blood serum.

Applications in Drug Development & Research

Chromogenic Ionophores for Lithium Monitoring

Lithium carbonate is the gold standard for bipolar disorder but has a narrow therapeutic index (0.6–1.2 mM). Toxicity occurs >1.5 mM.

  • Mechanism: A12C4 is derivatized at the nitrogen position with a chromophore (e.g., nitrophenol or azo dye).

  • Action: When Li⁺ binds to the macrocycle, it induces a charge transfer or deprotonation of the chromophore, causing a visible color change.

  • Advantage: This enables simple, point-of-care blood tests without expensive atomic absorption spectroscopy.

"Lariat Ether" Scaffolds for Drug Delivery

The secondary amine allows the attachment of "side arms" (lariats) that provide additional donor atoms (e.g., carboxylates, amides).

  • Dynamic Binding: These side arms act as a "lid" on the macrocycle, increasing binding stability (log K increases by 2–3 orders of magnitude).

  • Vectorization: The A12C4 moiety can serve as a polar head group in amphiphilic drug carriers, or as a targeting unit that recognizes specific ionic gradients in tumor microenvironments.

Cation-Responsive Supramolecular Gels

Researchers utilize A12C4-functionalized polymers to create smart hydrogels.

  • Protocol: Polymer chains bearing A12C4 units crosslink in the presence of Li⁺.

  • Application: Controlled drug release triggered by specific ion concentrations.

Applications_Logic Core This compound (Scaffold) Path1 N-Functionalization (Chromophore) Core->Path1 Path2 N-Functionalization (Lariat Side-Arm) Core->Path2 Prod1 Chromogenic Ionophore Path1->Prod1 Prod2 High-Affinity Chelator Path2->Prod2 App1 Therapeutic Drug Monitoring (Li+ in Serum) Prod1->App1  Colorimetric Shift App2 Targeted Drug Delivery (Cation-Gated Release) Prod2->App2  Enhanced Stability

Figure 2: Functionalization logic for transforming the A12C4 scaffold into active pharmaceutical tools.

Experimental Protocol: Potentiometric Binding Assay

To validate the binding constant of A12C4 derivatives with Li⁺, the following self-validating protocol is recommended.

Materials:

  • This compound (purified).

  • LiCl (Lithium Chloride), ultra-pure.

  • Tetramethylammonium hydroxide (TMAOH) as titrant (non-complexing cation).

  • Automatic titrator equipped with a glass electrode.

Methodology:

  • Calibration: Calibrate the electrode using standard buffers (pH 4, 7, 10) at constant ionic strength (0.1 M tetramethylammonium chloride).

  • Ligand Solution: Dissolve A12C4 (1 mM) in the supporting electrolyte solution.

  • Acidification: Lower pH to ~2.0 using HCl to fully protonate the amine.

  • Titration 1 (Ligand only): Titrate with TMAOH to determine the exact pKa of the amine nitrogen (Expected: ~9.36).

  • Titration 2 (Ligand + Metal): Repeat the titration in the presence of 1 equivalent of LiCl.

  • Data Analysis: A shift in the titration curve (pH depression) indicates metal binding. Use Hyperquad or similar software to fit the data and calculate log K.

    • Self-Validation Check: If no shift is observed compared to Titration 1, binding is negligible under these conditions (likely due to proton competition). Adjust pH > 9.0 to observe binding.

References

  • Synthesis and Cation Complexing of Aza-Crowns: Calverley, M. J., & Dale, J. (1982). This compound and Some N-Substituted Derivatives; Synthesis and Cation Complexing. Acta Chemica Scandinavica B. Link

  • Thermodynamics of Binding: Danil de Namor, A. F., et al. (2005). Thermodynamics of Lithium−Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions. Journal of Physical Chemistry B. Link

  • Protonation and Stability Constants: Cukrowska, E., & Cukrowski, I. (1998). Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions. Talanta. Link

  • Richman-Atkins Cyclization: Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society. Link

  • Chemical Identity & Safety: PubChem Compound Summary for CID 545817, this compound. Link

Sources

Technical Monograph: 1,4,7-Trioxa-10-azacyclododecane (Monoaza-12-crown-4)

[1]

Executive Summary

This compound (commonly known as 1-aza-12-crown-4) is a critical macrocyclic building block in supramolecular chemistry and drug delivery systems.[1][2] Distinguished from its all-oxygen analog (12-crown-4) by the substitution of a single oxygen atom with a secondary amine, this molecule retains high selectivity for Lithium (

11

Part 1: Physicochemical Profile[1][3]

Molecular Identity & Weight Analysis

The molecular weight of this compound is derived from its formula

121
ParameterValue
IUPAC Name This compound
Common Name 1-Aza-12-crown-4
CAS Registry Number 41775-76-2
Molecular Formula

Average Molecular Weight 175.23 g/mol
Monoisotopic Mass 175.1208 Da
Exact Mass 175.120843 Da

Isotopic Composition:

  • Carbon (

    
    ):  54.84%
    
  • Hydrogen (

    
    ):  9.78%
    
  • Nitrogen (

    
    ):  7.99%
    
  • Oxygen (

    
    ):  27.39%
    
Physical Properties Table

Data sourced from primary literature and safety data sheets.

PropertySpecificationContext for Application
Physical State White to pale yellow solidLow-melting solid, often handled as a melt or solution.[1]
Melting Point 54 – 58 °CRequires gentle heating for liquid-phase transfer.[1]
Boiling Point 58 – 62 °C @ 0.005 mmHgHigh vacuum required for distillation; thermally stable.[1]
Solubility Water, Methanol, DCMAmphiphilic nature allows use in biphasic synthesis.[1]
pKa (Conjugate Acid) ~9.0 - 9.5 (Estimated)Secondary amine is sufficiently basic for N-alkylation.[1]
Hygroscopicity HygroscopicStore under inert gas (

or Ar) to prevent hydration.[1]

Part 2: Synthesis & Purification Protocols[1]

Strategic Route Selection

While direct cyclization of diethanolamine and glycol ditosylates is possible, it often suffers from polymerization side reactions.[1] The Richman-Atkins cyclization or N-Benzyl protected routes are the authoritative standards for generating high-purity macrocycles.[1] The protocol below details the N-Benzyl route, which ensures the nitrogen remains protected during ring closure, followed by hydrogenolysis to reveal the free amine.

Protocol: N-Benzyl-1-aza-12-crown-4 Synthesis

Prerequisites: Inert atmosphere (Argon/Nitrogen), anhydrous solvents.[1]

Step 1: Precursor Preparation[1][3]
  • Reactants: N-Benzyl-diethanolamine (1.0 eq) + Sodium Hydride (NaH, 2.2 eq).[1]

  • Solvent: Anhydrous THF or DMF.[1]

  • Procedure: Dissolve N-benzyl-diethanolamine in solvent. Add NaH slowly at 0°C to generate the dialkoxide species.[1] Stir for 1 hour.

Step 2: Cyclization
  • Electrophile: Triethylene glycol ditosylate (1.0 eq).

  • Addition: Add the ditosylate solution dropwise to the dialkoxide mixture over 4–6 hours (high dilution conditions are critical to favor intramolecular cyclization over polymerization).

  • Reaction: Reflux for 24–48 hours.

  • Workup: Quench with water, extract with dichloromethane (DCM), and concentrate. Purify the N-benzyl intermediate via column chromatography (Silica, MeOH/DCM gradient).

Step 3: Deprotection (Hydrogenolysis)
  • Reactants: N-Benzyl-1-aza-12-crown-4 +

    
     gas + Pd/C catalyst (10% wt).[1]
    
  • Solvent: Ethanol or Methanol.[1]

  • Procedure: Stir under

    
     atmosphere (balloon or Parr shaker) for 12–24 hours.
    
  • Purification: Filter through Celite to remove catalyst. Evaporate solvent.[1] Recrystallize from hexane/ether if necessary to obtain the final product (CAS 41775-76-2).[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.

SynthesisWorkflowPrecursorsPrecursors(N-Benzyl-diethanolamine+ Triethylene glycol ditosylate)ActivationActivation(NaH, THF, 0°C)Precursors->Activation DeprotonationCyclizationCyclization(High Dilution, Reflux)Activation->Cyclization + ElectrophileIntermediateIntermediate(N-Benzyl-aza-12-crown-4)Cyclization->Intermediate Ring ClosureDeprotectionDeprotection(H2, Pd/C)Intermediate->Deprotection Benzyl RemovalProductFinal Product(1-Aza-12-crown-4)MW: 175.23Deprotection->Product Purification

Caption: Step-by-step synthetic pathway for 1-aza-12-crown-4 using the N-benzyl protection strategy to ensure high yield and purity.

Part 3: Coordination Chemistry & Applications[2]

Cation Selectivity: The Lithium Advantage

Unlike 15-crown-5 (


Lithium (

)
1
  • Cavity Diameter: ~1.2 – 1.5 Å.[1]

  • Lithium Ionic Radius: 0.76 Å.[1]

  • Mechanism: The hard oxygen donors and the softer nitrogen donor create a coordination sphere that tightly binds

    
    .[1] The nitrogen atom introduces a dipole variation that can be exploited for sensing applications (e.g., fluorescence quenching/enhancement upon binding).[1]
    
Drug Delivery & Scaffold Functionalization

The secondary amine (-NH-) is the "active site" for chemical engineering.[1] It allows the macrocycle to be tethered to hydrophobic tails or therapeutic agents without disrupting the cation-binding cavity.[1]

Key Applications:

  • Niosomes/Vesicles: Conjugation of long-chain fatty acids (e.g., palmitic acid) to the nitrogen creates "lariat ethers" or amphiphiles that self-assemble into vesicles.[1] These vesicles can encapsulate drugs and release them in response to ion concentration changes.[1]

  • Targeted Imaging: Attachment of fluorophores (e.g., naphthalene, anthracene) creates "on/off" sensors for monitoring intracellular Lithium levels (relevant in bipolar disorder therapeutics).[1]

Visualization: Functionalization Logic

This diagram demonstrates how the core scaffold is modified for specific end-uses.

Functionalizationcluster_LipidDrug Delivery Systemscluster_SensorDiagnostic SensorsCore1-Aza-12-crown-4(Secondary Amine Handle)LipidReagent: Fatty Acid Chloride(e.g., Palmitoyl chloride)Core->Lipid N-AcylationFluoroReagent: Fluorophore-Halide(e.g., Chloromethylanthracene)Core->Fluoro N-AlkylationAmphiphileProduct: Crown Ether Lipid(Amphiphile)Lipid->AmphiphileVesicleOutcome: Ion-ResponsiveNiosomes/VesiclesAmphiphile->VesicleSensorMolProduct: Fluorescent Probe(PET Mechanism)Fluoro->SensorMolDetectionOutcome: Selective Li+DetectionSensorMol->Detection

Caption: Divergent functionalization pathways utilizing the secondary amine to create drug delivery vehicles or diagnostic sensors.

Part 4: Analytical Characterization

To validate the synthesis of 1-aza-12-crown-4, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[8][9]
  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       2.75 – 2.85 ppm (t, 4H, 
      
      
      ): Characteristic triplet of the methylene protons adjacent to the nitrogen.
    • 
       3.60 – 3.75 ppm (m, 12H, 
      
      
      ): Multiplet representing the ether backbone protons.[1]
    • 
       2.0 – 2.5 ppm (br s, 1H, 
      
      
      ): Broad singlet, exchangeable with
      
      
      .[1]
  • 
     NMR (CDCl
    
    
    ):
    • 
       ~48-50 ppm (C-N): Carbon atoms adjacent to nitrogen.[1]
      
    • 
       ~70-72 ppm (C-O): Carbon atoms adjacent to oxygen.[1]
      
Mass Spectrometry (MS)
  • ESI-MS (+):

    • 
       peak at 176.13 m/z .[1]
      
    • 
       peak at 198.11 m/z  (Common due to sodium affinity, even if Li+ selective).[1]
      
    • 
       peak at 182.13 m/z  (If Lithium salts are present).[1]
      

References

  • PubChem. (n.d.).[1][4] this compound (Compound).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]

  • Kim, H., & Koo, B. (2022).[1] Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination.[1] RSC Advances, 12, 32185-32190.[1] Retrieved from [Link]

  • Maeda, H., Nakatsuji, Y., & Okahara, M. (1981).[1] Facile synthesis of monoaza crown ethers.[1] Journal of the Chemical Society, Chemical Communications, (10), 471-472. Retrieved from [Link]

  • Chehardoli, G., & Bahmani, A. (2019).[1] The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 221–238.[1] Retrieved from [Link]

  • Gokel, G. W., & Durst, H. D. (1976).[1] Crown ether chemistry: Principles and applications. Aldrichimica Acta, 9(1), 3-12.[1] (Classic reference for Richman-Atkins context).

1,4,7-Trioxa-10-azacyclododecane: Technical Guide to Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists Subject: 1-Aza-12-Crown-4 (CAS: 41775-76-2)

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly 1-aza-12-crown-4 ) represents a critical evolution in macrocyclic chemistry, bridging the gap between the hard-donor oxygen crown ethers discovered by Pedersen and the soft-donor azamacrocycles. As a mono-nitrogen derivative of 12-crown-4, this molecule possesses a unique 12-membered cavity (diameter ~1.2–1.5 Å) that exhibits high selectivity for Lithium ions (


 ionic radius ~0.76 Å).

Unlike its all-oxygen parent, the presence of a secondary amine provides a pivotal "handle" for functionalization, allowing the attachment of lariat arms, fluorophores, or polymer backbones without disrupting the ring's binding geometry. This guide details the compound's discovery, the mechanistic causality of its synthesis, and its modern utility in lithium-selective sensing and solid-state electrolytes.

History and Discovery[1][2][3]

The Pedersen-Lehn-Cram Lineage

The discovery of 1-aza-12-crown-4 is not an isolated event but a direct consequence of the "lock and key" molecular recognition revolution initiated in the late 1960s.

  • 1967: Charles Pedersen discovers crown ethers, identifying 12-crown-4 as a specific host for Lithium.

  • 1970s: Jean-Marie Lehn and Donald Cram expand this into cryptands and spherands. The need for functionalizable crowns led to the introduction of nitrogen atoms (aza-crowns) into the ether ring.

  • 1974 (The Breakthrough): J.E. Richman and T.J. Atkins publish the seminal "Richman-Atkins Cyclization" (J. Am. Chem. Soc.), enabling the high-yield synthesis of polyazamacrocycles using tosylamide protection. This methodology unlocked the practical synthesis of 1-aza-12-crown-4, moving it from a theoretical curiosity to a scalable reagent.

Evolution of the "Lariat" Concept

In the 1980s, researchers like G.W. Gokel utilized 1-aza-12-crown-4 to develop "lariat ethers." By attaching a donor-group-bearing side arm to the nitrogen pivot, they created three-dimensional binding environments that mimic cryptands but retain the faster kinetics of crown ethers.

Synthesis and Methodology

The Richman-Atkins Cyclization Protocol

The most robust synthesis of 1-aza-12-crown-4 avoids high-dilution conditions by utilizing the "template effect" of bulky protecting groups.

Core Logic: The tosyl (Ts) group on the nitrogen restricts conformational freedom (Thorpe-Ingold effect) and renders the nitrogen sufficiently nucleophilic (as a sulfonamide anion) to displace leaving groups without self-polymerization.

Experimental Workflow
  • Precursor Preparation: React diethanolamine with tosyl chloride to form

    
    -tritosyl diethanolamine.
    
  • Cyclization: React the tritosylated precursor with a di-halide or di-tosylate glycol ether (e.g., triethylene glycol ditosylate) in DMF using

    
     or 
    
    
    
    as a base.
  • Deprotection: Removal of the N-tosyl group using

    
     or 
    
    
    
    (Birch reduction conditions) to yield the free secondary amine.

Synthesis Precursors Diethanolamine + TsCl Intermediate N,O,O'-Tritosyl Intermediate Precursors->Intermediate Protection Cyclization Cyclization (DMF, Cs2CO3, Heat) Intermediate->Cyclization + Dihalide ether ProtectedCrown N-Tosyl-1-aza-12-crown-4 Cyclization->ProtectedCrown Ring Closure Deprotection Detosylation (HBr/AcOH or Li/NH3) ProtectedCrown->Deprotection Cleavage Product 1-Aza-12-crown-4 (Final Ligand) Deprotection->Product Isolation

Figure 1: The Richman-Atkins synthetic pathway for aza-crown ethers.

Physicochemical Properties & Host-Guest Chemistry

Binding Thermodynamics

The 1-aza-12-crown-4 cavity is rigidly pre-organized for small cations. The substitution of one oxygen for nitrogen changes the hard/soft acid-base (HSAB) character slightly, increasing affinity for transition metals (like


 or 

) compared to the all-oxygen analog, while retaining high affinity for

.
CationIonic Radius (Å)Log K (in MeCN)Selectivity Note

0.76 ~3.4 - 4.3 Optimal Size Match

1.02~1.5 - 2.0Too large for cavity (sandwich complex possible)

1.38< 1.0Weak surface interaction

1.15~2.5N-donor affinity enhances binding
Selectivity Mechanism

The selectivity for Lithium over Sodium is driven by the cavity diameter constraint .

  • Li+ (0.76 Å): Fits deeply into the ring, maximizing electrostatic contact with the 3 oxygens and 1 nitrogen.

  • Na+ (1.02 Å): Cannot penetrate the plane of the donor atoms. It typically sits "perched" on top, solvated significantly by the bulk solvent, leading to a lower entropic gain upon binding.

Binding Host 1-Aza-12-Crown-4 (Free Ligand) ComplexLi [Li(1-aza-12C4)]+ Stable Inclusion Complex Host->ComplexLi High Affinity (Size Match) ComplexNa [Na(1-aza-12C4)]+ Weak Surface Complex Host->ComplexNa Low Affinity (Steric Mismatch) Li Li+ Ion (Solvated) Li->ComplexLi Na Na+ Ion (Solvated) Na->ComplexNa

Figure 2: Competitive binding equilibrium demonstrating size-exclusion selectivity.

Applications in Drug Development & Technology

Chromogenic and Fluorogenic Sensors

The secondary amine in 1-aza-12-crown-4 is a nucleophilic handle. By attaching a fluorophore (e.g., anthracene, naphthalene) to the nitrogen, the molecule becomes a Photoinduced Electron Transfer (PET) sensor.

  • Mechanism: In the absence of

    
    , the nitrogen lone pair quenches the fluorophore via PET. When 
    
    
    
    binds, the lone pair is engaged in coordination, PET is blocked, and fluorescence is restored ("Turn-On" sensor).
  • Relevance: Used to monitor serum lithium levels in patients treating bipolar disorder.

Solid Polymer Electrolytes (SPEs)

In battery research, 1-aza-12-crown-4 is grafted onto polymer backbones (like polysiloxanes).

  • Function: The crown ether groups solvate

    
     ions, dissociating them from their counter-anions (e.g., 
    
    
    
    ). This increases the concentration of free charge carriers (
    
    
    ) and enhances ionic conductivity in solid-state lithium batteries.
Pharmaceutical Intermediates

The macrocycle serves as a scaffold for Bifunctional Chelating Agents (BCAs) . While 12-membered rings are too small for Gadolinium (used in MRI), derivatives are explored for radiopharmaceutical delivery of smaller isotopes (like


) where the nitrogen aids in stabilizing the transition metal.

References

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers.[1][2][3][4][5] Journal of the American Chemical Society, 96(7), 2268–2270. Link

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[6][7] Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Gokel, G. W., Dishong, D. M., & Diamond, C. J. (1980). Lariat ethers. Journal of the Chemical Society, Chemical Communications, (22), 1053-1054. Link

  • Danil de Namor, A. F., et al. (1996). Thermodynamics of Lithium-Crown Ether Interactions. The Journal of Physical Chemistry, 100(34), 14485–14491. Link

  • Kimura, K., et al. (2002). Liquid-Liquid Extraction of Alkali Metal Ions with Photochromic Crowned Spirobenzopyrans. Analytical Chemistry, 74(16), 4193–4198. Link

Sources

Technical Guide: Aza-Crown Ether Nomenclature, Structure, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of aza-crown ethers, a class of macrocyclic polyethers where nitrogen replaces one or more oxygen atoms. These structures are pivotal in supramolecular chemistry and drug development due to their tunable affinity for transition metals. This document details the systematic nomenclature, thermodynamic stability, synthetic methodologies (specifically Richman-Atkins cyclization), and their critical role as bifunctional chelators in radiopharmaceuticals.

Part 1: Nomenclature Systems

The nomenclature of aza-crown ethers bridges the gap between traditional organic chemistry and supramolecular conventions. While IUPAC provides systematic rigor, trivial names derived from Pedersen’s original crown ether terminology remain prevalent in laboratory settings due to their brevity.

Trivial vs. Systematic Nomenclature

The trivial system follows the pattern [X]-crown-[Y] , where X is the total number of atoms in the ring and Y is the number of heteroatoms. For aza-derivatives, the prefix "aza" and locants indicate nitrogen positions.

  • Trivial: 1,10-diaza-18-crown-6

  • Systematic (IUPAC): 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

  • Shorthand: [18]aneN2O4 (often used in coordination chemistry)

Nomenclature Decision Logic

The following diagram illustrates the logical flow for naming macrocycles based on heteroatom composition.

NomenclatureLogic Start Analyze Macrocycle Composition CheckHetero Are all heteroatoms Oxygen? Start->CheckHetero CrownEther Crown Ether (e.g., 18-crown-6) CheckHetero->CrownEther Yes CheckNitrogen Are all heteroatoms Nitrogen? CheckHetero->CheckNitrogen No Azamacrocycle Azamacrocycle / Cyclam (e.g., [14]aneN4) CheckNitrogen->Azamacrocycle Yes Mixed Aza-Crown Ether CheckNitrogen->Mixed No NamingStep Prefix 'aza' + locants + parent crown name Mixed->NamingStep FinalName 1,10-diaza-18-crown-6 NamingStep->FinalName

Figure 1: Decision tree for classifying and naming macrocyclic polyethers and amines.

Comparative Nomenclature Table
StructureTrivial NameIUPAC NameShorthand
(CH₂CH₂O)₆ 18-crown-61,4,7,10,13,16-hexaoxacyclooctadecane[18]aneO6
(CH₂CH₂NH)₄ Cyclen1,4,7,10-tetraazacyclododecane[12]aneN4
(CH₂CH₂NH)₆ Hexaaza-18-crown-61,4,7,10,13,16-hexaazacyclooctadecane[18]aneN6
Mixed O/N 1,10-diaza-18-crown-61,4,10,13-tetraoxa-7,16-diazacyclooctadecane[18]aneN2O4

Part 2: Structural Dynamics & Thermodynamics

The Macrocyclic Effect

Aza-crown ethers exhibit the macrocyclic effect , where the cyclic ligand forms complexes with metal ions that are orders of magnitude more stable than their open-chain analogues (podands).[1] This is thermodynamically driven:

  • Entropic Term (

    
    ):  Pre-organization reduces the loss of conformational freedom upon binding.
    
  • Enthalpic Term (

    
    ):  Reduced solvation of the pre-formed cavity compared to linear chains.[1]
    
Hard-Soft Acid-Base (HSAB) Theory Application

The substitution of Oxygen (Hard base) with Nitrogen (Borderline/Soft base) alters selectivity:

  • Crown Ethers (O-donors): Prefer Alkali/Alkaline Earth metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Aza-Crowns (N-donors): Prefer Transition metals (

    
    , 
    
    
    
    ,
    
    
    ) and heavy metals (
    
    
    ,
    
    
    ).

This shift is critical for drug development, particularly in designing chelators for radiometals like


 or 

.
Thermodynamic Stability Data (Log K)

The following table demonstrates the shift in affinity when oxygen is replaced by nitrogen.

LigandDonor SetLog K (

)
Log K (

)
Selectivity Note
18-crown-6 6 O6.081.2High affinity for hard cations (

)
1,10-diaza-18-crown-6 4 O, 2 N2.07.5Increased affinity for transition metals
Cyclam ([14]aneN4) 4 N< 2.027.2Extremely high affinity for

Data synthesized from Izatt et al. and related thermodynamic reviews [1, 3].

Part 3: Synthesis Protocol: Richman-Atkins Cyclization[2][3]

The Richman-Atkins cyclization is the gold standard for synthesizing aza-crown ethers. It utilizes tosyl-protected amines to render nitrogen atoms nucleophilic enough to displace leaving groups (tosylates or halides) on the electrophilic partner, while preventing polymerization.

Mechanism of Action
  • Protection: Amines are protected with tosyl (Ts) groups to acidify the N-H proton (

    
     drops from ~35 to ~10).
    
  • Deprotonation: A base (e.g.,

    
    , 
    
    
    
    ) generates the sulfonamide anion.
  • Cyclization: The anion attacks a di-electrophile (e.g., di-tosylate glycol) in a polar aprotic solvent (DMF).

  • Deprotection: Removal of Ts groups using strong acid (

    
    ) or reducing conditions (
    
    
    
    ).
Step-by-Step Protocol

Objective: Synthesis of 1,4,7-triazacyclononane (TACN) derivative via Richman-Atkins.

  • Preparation of Electrophile:

    • React diethylene glycol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

    • Validation: Check melting point of Ts-glycol-Ts product (approx. 126°C).

  • Preparation of Nucleophile:

    • React diethylenetriamine with 3 equivalents of TsCl.

    • Validation:

      
       NMR should show aromatic Ts signals and disappearance of free amine shifts.
      
  • Cyclization (Critical Step):

    • Suspend the tritosyl-triamine (Nucleophile) in dry DMF.

    • Add 2.2 equivalents of

      
       (60% dispersion) under Argon. Stir 1h until 
      
      
      
      evolution ceases.
    • Add the ditosyl-glycol (Electrophile) dropwise over 2 hours at 100°C.

    • Why: Slow addition favors intramolecular cyclization over intermolecular polymerization (High Dilution Principle).

  • Workup & Deprotection:

    • Precipitate macrocycle in water. Filter and dry.

    • Heat with conc.

      
       at 100°C for 48h to remove tosyl groups.
      
    • Neutralize with NaOH and extract with chloroform.

Synthesis Workflow Diagram

RichmanAtkins Amine Linear Polyamine Protect Tosyl Protection (TsCl, Pyridine) Amine->Protect Activation Deprotonation (NaH/DMF) Protect->Activation  Formation of  Sulfonamide Anion Cyclization Cyclization (+ Electrophile) Activation->Cyclization  Nucleophilic  Attack Deprotection Detosylation (H2SO4 or Li/NH3) Cyclization->Deprotection Product Free Aza-Crown Deprotection->Product

Figure 2: Workflow for the Richman-Atkins cyclization synthesis of aza-crown ethers.

Part 4: Applications in Drug Development

Aza-crown ethers are the backbone of modern Bifunctional Chelators (BFCs) used in radiopharmaceuticals. They serve two distinct roles:

  • Chelation: Sequestration of a radiometal (

    
    , 
    
    
    
    ,
    
    
    ).
  • Conjugation: Attachment to a targeting vector (antibody, peptide) via a linker.

Kinetic Inertness

For in vivo applications, thermodynamic stability is insufficient; the complex must be kinetically inert . Aza-crowns like DOTA and NOTA (cyclen derivatives) trap metals in a rigid cage, preventing transchelation by serum proteins (e.g., transferrin) which would lead to toxicity.

Mechanism of Action: Targeted Radiotherapy

The following diagram details how aza-crown conjugates deliver therapeutic payloads.

Radiopharma Isotope Radioisotope (e.g., Lu-177) Chelator Aza-Crown Chelator (DOTA/NOTA) Isotope->Chelator Coordination Linker Chemical Linker Chelator->Linker Covalent Bond Vector Targeting Vector (Peptide/Antibody) Linker->Vector Receptor Tumor Receptor Vector->Receptor Specific Binding Effect Cell Death (Radiation) Receptor->Effect Internalization

Figure 3: Mechanism of action for aza-crown based radiopharmaceuticals.

Case Study: Cisplatin Resistance

Recent studies indicate that aza-crown ether-dithiocarbamate complexes can circumvent cisplatin resistance in ovarian cancer cells (A2780cis). The aza-crown moiety facilitates interaction with alkali metal ions, potentially altering cellular uptake mechanisms or intracellular distribution compared to standard platinum drugs [4].

References

  • Aza-crown ether - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. National Institutes of Health (PMC). Available at: [Link]

  • AZA-CROWN MACROCYCLES: An Overview. E-Bookshelf. Available at: [Link]

  • Further Approaches in the Design of Antitumor Agents with Response to Cell Resistance: Looking toward Aza Crown Ether-dtc Complexes. PubMed. Available at: [Link]

  • Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization. ACS Publications. Available at: [Link]

  • Complexation Thermodynamics of Crown Ethers. Nankai University. Available at: [Link]

Sources

Introduction: Structural Paradigm & The Macrocyclic Effect

Author: BenchChem Technical Support Team. Date: February 2026

Title: Coordination Chemistry of Aza-Crown Ethers: A Technical Guide for Drug Development & Imaging Applications

Executive Summary This technical guide provides a rigorous examination of aza-crown ethers, a class of macrocyclic polyamines where nitrogen atoms replace oxygen in the ether ring. Unlike traditional crown ethers that preferentially bind alkali metals, aza-crowns exhibit high affinity for transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) and lanthanides. This shift in selectivity, governed by Hard-Soft Acid-Base (HSAB) theory, makes them indispensable in the design of radiopharmaceuticals, MRI contrast agents, and chelation therapies. This document details synthesis protocols, thermodynamic binding mechanisms, and their critical role in modern theranostics.

Aza-crown ethers (e.g., 1,4,7-triazacyclononane or TACN, cyclen, cyclam) are defined by their cyclic framework containing amine donors. Their utility is derived from two fundamental principles:

  • The Macrocyclic Effect: A thermodynamic phenomenon where macrocyclic ligands form significantly more stable complexes than their open-chain analogues (e.g., diethylenetriamine vs. TACN). This is primarily entropic; the pre-organized ring structure reduces the loss of degrees of freedom upon metal binding.

  • Donor Atom Tunability: Replacing hard oxygen donors (crown ethers) with softer nitrogen donors (aza-crowns) shifts affinity from hard cations (K⁺, Na⁺) to borderline/soft transition metals (Cu²⁺, ⁶⁴Cu, ⁶⁸Ga).

Synthesis Strategy: The Richman-Atkins Protocol

The most robust method for synthesizing aza-crown ethers is the Richman-Atkins cyclization . This method utilizes tosyl-protected amines to facilitate ring closure by eliminating hydrogen bonding and ensuring mono-alkylation.

Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane (TACN)

Target Audience: Synthetic Chemists.[1] Scale: 10-50 mmol.

Reagents: Diethylenetriamine (DET), p-Toluenesulfonyl chloride (TsCl), Ethylene glycol, Pyridine, DMF, Sodium Hydride (NaH), HBr (48% in acetic acid).

Step 1: Tosylation of Diethylenetriamine

  • Dissolve DET (1.0 eq) in pyridine/DCM (1:1) at 0°C.

  • Add TsCl (3.1 eq) portion-wise to maintain temp < 5°C.

  • Stir 12h at RT. Pour into ice water. Filter the white precipitate (

    
    -tritosyl-DET).
    
  • Recrystallize from EtOH. Yield ~85%.

Step 2: Richman-Atkins Cyclization

  • Suspend NaH (2.2 eq, 60% dispersion) in dry DMF under Argon.

  • Add

    
    -tritosyl-DET (1.0 eq) dissolved in DMF dropwise. Stir 1h until H₂ evolution ceases (formation of disodium salt).
    
  • Add Ethylene glycol di-p-tosylate (1.0 eq) in DMF dropwise at 100°C over 2 hours.

  • Stir at 100°C for 12h. Cool, pour into water. Filter the precipitate (Tritosyl-TACN).

Step 3: Detosylation (Deprotection)

  • Dissolve Tritosyl-TACN in a mixture of HBr (48%) and Acetic Acid (1:1).

  • Reflux for 48 hours. The solution will darken.

  • Cool and concentrate in vacuo.

  • Neutralize with NaOH to pH > 12 and extract with CHCl₃ (3x).

  • Dry organic layer (Na₂SO₄) and evaporate to yield free base TACN (pale yellow oil/solid).

Visualization: Richman-Atkins Workflow

RichmanAtkins cluster_legend Legend Start Diethylenetriamine (Linear Precursor) Tosylation Step 1: Tosylation (TsCl, Pyridine) Start->Tosylation Protected Tritosyl-DET (Activated Amine) Tosylation->Protected Protection Cyclization Step 2: Cyclization (NaH, DMF, Glycol Ditosylate) Protected->Cyclization Na+ Salt Formation Macrocycle Tritosyl-TACN (Protected Ring) Cyclization->Macrocycle Ring Closure Deprotection Step 3: Detosylation (HBr/AcOH, Reflux) Macrocycle->Deprotection Final 1,4,7-Triazacyclononane (Free Base) Deprotection->Final Hydrolysis Process Reaction Step Compound Intermediate

Figure 1: The Richman-Atkins cyclization pathway for aza-crown ether synthesis, highlighting the critical protection-deprotection strategy.[2]

Coordination Mechanics & Thermodynamics

The binding of a metal ion (


) to an aza-crown ligand (

) is a competition between the metal and protons (

) in aqueous solution.
Thermodynamic Equilibrium

The stability constant (


) is defined as:


However, at physiological pH, the effective binding (


) is lower due to protonation of the amine nitrogens.


Where

are the cumulative protonation constants.

Critical Data: Stability Constants (log K) at 25°C

LigandCavity SizeCu(II) (log K)Zn(II) (log K)Ni(II) (log K)Selectivity Note
TACN (9-ane-N3)Small15.511.616.2High affinity for Ni/Cu due to facial coordination.
Cyclen (12-ane-N4)Medium23.316.222.2Extremely stable Cu(II) complex; basis for DOTA.
Cyclam (14-ane-N4)Large26.515.522.2Optimized for Cu(II) square planar geometry.
18-Crown-6 (O-donor)Large< 2.0< 2.0< 2.0Negligible transition metal binding; binds K+ (log K ~6).

Table 1: Comparison of binding constants demonstrating the massive stability increase provided by nitrogen donors for transition metals compared to oxygen donors.

Visualization: Competitive Coordination Equilibrium

Coordination FreeLigand Free Ligand (L) Protonated Protonated Species (LH+, LH2+, ...) FreeLigand->Protonated +H+ (pH < pKa) Complex Metal Complex (ML) FreeLigand->Complex +M+ (k_on) Protonated->FreeLigand -H+ (pH > pKa) Metal Metal Ion (M+) Metal->Complex Coordination Complex->FreeLigand Dissociation (k_off) Hydrolysis Hydroxide Species (ML(OH)) Complex->Hydrolysis +OH- (High pH)

Figure 2: The pH-dependent equilibrium landscape. Effective chelation requires a pH where the ligand is deprotonated but the metal does not precipitate as hydroxide.

Applications in Drug Development: Radiopharmaceuticals

The most commercially significant application of aza-crowns is in Bifunctional Chelators (BFCs) for PET/SPECT imaging and Radioimmunotherapy (RIT).

Key Chelators:

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Derived from TACN. The "Gold Standard" for Gallium-68 (

    
    Ga) and Copper-64 (
    
    
    
    Cu). The N3O3 donor set forms a perfect octahedral geometry with Ga(III).
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Derived from Cyclen. Universal chelator for Lanthanides (Lu-177 for therapy) and Yttrium-90.

Bioconjugation Workflow

To create a targeted drug, the aza-crown must be linked to a biological vector (antibody, peptide) without compromising the metal binding site. This is often achieved using an "activated ester" or isothiocyanate derivative of the chelator.

Visualization: Theranostic Agent Construction

Bioconjugation Chelator Bifunctional Chelator (e.g., p-SCN-Bn-NOTA) Conjugate Immunoconjugate (Stable Thiourea Linkage) Chelator->Conjugate pH 8.5-9.0 (Lysine conjugation) Antibody Targeting Vector (Antibody/Peptide - NH2) Antibody->Conjugate Drug Final Radiopharmaceutical (Ready for Injection) Conjugate->Drug Radiolabeling (pH 4-5, 37-95°C) Isotope Radioisotope (68Ga, 64Cu, 177Lu) Isotope->Drug

Figure 3: Workflow for synthesizing a targeted radiopharmaceutical. The chelator acts as the critical anchor holding the radioactive payload to the cancer-seeking antibody.

Experimental Characterization: Potentiometric Titration

To validate a new aza-crown chelator, one must determine its protonation constants (


) and stability constants (

).

Protocol Summary:

  • Setup: Automatic titrator equipped with a glass electrode, thermostated cell (25.0 ± 0.1°C), and inert atmosphere (N₂/Ar).

  • Solution: Prepare ligand solution (approx 1 mM) with constant ionic strength (0.1 M KCl or NaNO₃).

  • Titration: Acidify to pH ~2 with HCl. Titrate with standardized KOH (carbonate-free) to pH ~11.

  • Data Analysis: Use software like HYPERQUAD or BEST to fit the titration curve and calculate equilibrium constants.

References

  • Richman, J. E., & Atkins, T. J. (1974).[2] Nitrogen analogs of crown ethers.[3][4][5] Journal of the American Chemical Society.[6][7] Link

  • Weisman, G. R., et al. (1996).[8] Synthesis and Characterization of 1,4,7-Triazacyclononane Derivatives. Journal of Organic Chemistry. Link

  • Wadas, T. J., et al. (2010). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT Imaging. Chemical Reviews. Link

  • Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals.[9] Chemical Society Reviews. Link

  • Eychenne, R., et al. (2023).[10] Overview of the Recent Progress in the Development of 68Ga-Based Radiopharmaceuticals. Molecules. Link

Sources

Theoretical Frameworks for Aza-Crown Ether Conformational Dynamics and Host-Guest Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aza-crown ethers—macrocycles where nitrogen replaces one or more oxygen atoms—represent a cornerstone in supramolecular chemistry, serving as ionophores, molecular sensors, and drug delivery vectors. However, their theoretical characterization presents a unique "multiple minima" challenge. Unlike rigid small molecules, aza-crown ethers possess high degrees of conformational freedom coupled with low-barrier nitrogen inversion, creating a complex potential energy surface (PES) that standard optimization algorithms frequently misinterpret.

This technical guide outlines a validated computational protocol for accurately predicting the solution-phase conformations and binding affinities of aza-crown ethers. By synthesizing stochastic conformational sampling with dispersion-corrected Density Functional Theory (DFT), researchers can achieve predictive accuracy within 1–2 kcal/mol of experimental values.

The Theoretical Challenge: Flexibility and Inversion

The Macrocyclic Effect vs. Nitrogen Inversion

The substitution of oxygen (divalent) with nitrogen (trivalent) introduces a critical variable: nitrogen inversion .

  • Ether Oxygen: Fixed bond angle (~109.5°), no inversion.

  • Amine Nitrogen: Pyramidal geometry capable of rapid inversion (barrier ~24 kJ/mol).[1]

This inversion effectively doubles the multiplicity of possible conformers for every nitrogen atom introduced. A tetra-aza macrocycle, for instance, must be sampled not just for torsional rotation but for


 (16) possible N-invertomers.
The Failure of Static Optimization

Standard gradient-based optimization (e.g., minimizing a drawn structure in Gaussian) is insufficient. It invariably traps the molecule in the nearest local minimum, which is rarely the global minimum or the bioactive conformation.

  • Static Approach: Single structure

    
     Optimization 
    
    
    
    Local Minimum (High Error Risk).
  • Dynamic Approach: Ensemble Generation

    
     Clustering 
    
    
    
    Boltzmann Weighting
    
    
    Global Minimum.

Computational Methodology

Phase 1: Conformational Sampling (The Search)

To locate the global minimum, one must traverse high-energy barriers.

  • Recommended Method: Low-Mode Molecular Dynamics (LowModeMD) or Monte Carlo (MC) search with the MMFF94s force field.

  • Why MMFF94s? It is specifically parameterized for "static" equilibrium geometries and handles the planar/pyramidal transition of nitrogen better than standard biological force fields like AMBER in vacuum.

Phase 2: Electronic Structure Refinement (The Filter)

Force fields are fast but lack electronic accuracy. Representative conformers must be re-optimized using Quantum Mechanics (QM).

  • Functional Selection:

    • B3LYP: The historical standard, but often fails to capture weak London dispersion forces critical for macrocyclic folding.

    • 
      B97X-D or M06-2X: Recommended.  These range-separated hybrid functionals include dispersion corrections essential for modeling the "collapsed" structures often found in vacuum or non-polar solvents.
      
  • Basis Set: 6-311+G(d,p) is the minimum standard. Diffuse functions (+) are non-negotiable for anionic species or lone-pair rich systems.

Phase 3: Solvation Models

Implicit solvation (PCM/SMD) is standard. However, for aza-crowns, specific hydrogen bonding with solvent molecules can lock conformations.

  • Hybrid Approach: If the active site involves N-H...Solvent bonds, include 1–3 explicit water molecules in the DFT calculation, surrounded by the PCM continuum.

Protocol: Self-Validating Computational Workflow

This protocol is designed to be self-validating . Each step contains a "Checkpoint" to ensure integrity before proceeding.

Step 1: Exhaustive Conformational Search

Tool: MOE (LowModeMD), Spartan (Monte Carlo), or MacroModel.

  • Generate the 3D structure of the aza-crown.

  • Run a stochastic search (e.g., 10,000 steps).

  • Energy Window: Save all conformers within 5 kcal/mol of the global minimum.

  • Checkpoint: Ensure the number of unique conformers exceeds 50 for an 18-membered ring. If fewer, the search parameters are too restrictive.

Step 2: Geometric Clustering

Tool: Clustering algorithm (RMSD based).

  • Cluster the output from Step 1 using a backbone RMSD cutoff of 0.5 Å.

  • Select the lowest energy structure from each cluster as a "seed."

  • Checkpoint: Visually inspect seeds. Ensure both endo (N-H pointing in) and exo (N-H pointing out) invertomers are represented.

Step 3: DFT Optimization & Frequency Calculation

Tool: Gaussian / ORCA.

  • Optimize seeds at wB97XD/6-31G(d). (Lower basis set for speed).

  • Filter duplicates again based on energy and geometry.

  • Re-optimize survivors at wB97XD/6-311+G(d,p) with IEFPCM solvation.

  • Calculate Frequencies.

  • Checkpoint: No imaginary frequencies. A single imaginary frequency indicates a transition state (saddle point), not a stable conformer.

Step 4: Thermodynamic Analysis
  • Extract Gibbs Free Energy (

    
    ).
    
  • Calculate Boltzmann weights (

    
    ) for each conformer 
    
    
    
    :
    
    
  • Compute population-averaged properties (e.g., NMR shifts, dipole moments).

Visualized Workflow (Graphviz)

AzaCrownProtocol Start Input Structure (2D or 3D) Search Stochastic Sampling (MMFF94s / LowModeMD) Window: 5-7 kcal/mol Start->Search Generate Ensemble Cluster RMSD Clustering (Cutoff: 0.5 Å) Search->Cluster Reduce Redundancy DFT_Coarse Coarse DFT Opt wB97X-D/6-31G(d) Cluster->DFT_Coarse Top 10-20 Seeds Check_Imag Checkpoint: Imaginary Frequencies? DFT_Coarse->Check_Imag Check_Imag->DFT_Coarse Yes (Perturb & Restart) DFT_Fine High-Level DFT wB97X-D/6-311+G(d,p) + Solvation (SMD) Check_Imag->DFT_Fine No (Stable) Boltzmann Boltzmann Weighting & Population Analysis DFT_Fine->Boltzmann Calculate Delta G

Caption: Figure 1. Self-validating computational pipeline for aza-crown ether conformational analysis. Note the iterative loop at the frequency checkpoint to ensure thermodynamic stability.

Data Presentation: Binding Selectivity

The following table summarizes theoretical binding energies (


) for Hexaaza-18-crown-6, illustrating the impact of ion size matching.

Table 1: Calculated Binding Energies (kcal/mol) at B3LYP/6-311G(d,p)

Metal IonIonic Radius (Å)Binding Energy (

)
Selectivity Trend
Li

0.76-108.5High (Charge Density)
Na

1.02-85.2Moderate
K

1.38-59.4Low (Size Mismatch)
Ca

1.00-240.8Highest (Charge + Size)

Note: Data derived from comparative DFT studies [1, 2].[2][3][4] The massive preference for Ca


 over K

(despite similar radii to Na

) highlights the dominance of electrostatics in aza-ligands compared to standard crown ethers.

References

  • NIH National Library of Medicine. (2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations. Retrieved from [Link]

  • ResearchGate. (2025).[5] Theoretical study on the binding selectivity of 18-membered azacrown ethers with alkaline earth metal species. Retrieved from [Link]

  • MDPI. (2023). Ab Initio Calculations on the Ground and Excited Electronic States of Thorium–Ammonia, Thorium–Aza-Crown, and Thorium–Crown Ether Complexes. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Retrieved from [Link]

Sources

Introduction to Macrocyclic Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Macrocycles—molecules containing rings of 12 or more atoms—occupy a unique "Goldilocks" chemical space between small molecules and biologics.[1] Long regarded as synthetically difficult and poor drug candidates due to Rule of 5 (Ro5) violations, they are currently experiencing a renaissance. This resurgence is driven by their ability to modulate difficult targets, such as protein-protein interactions (PPIs), while maintaining oral bioavailability through unique conformational properties like "chameleonicity."[1][2][3]

This guide provides a technical deep-dive into the thermodynamics, synthetic methodologies, and medicinal chemistry principles required to successfully develop macrocyclic therapeutics.[1][2][3]

Part 1: Fundamentals & Thermodynamics[2][3][4]

The Macrocyclic Effect

The "Macrocyclic Effect" refers to the increased thermodynamic stability of a macrocyclic complex compared to an acyclic analogue. This is not merely a kinetic phenomenon but a robust thermodynamic advantage derived from two components:

  • Entropic Term (

    
    ): 
    
    • Mechanism: An acyclic ligand loses significant conformational degrees of freedom (rotational/translational entropy) upon binding to a target.[1][3][4] A macrocycle is "pre-organized"; it has already paid this entropic penalty during synthesis.[1][2][3] Therefore, the entropy loss upon binding is significantly lower.

    • Impact: This pre-organization can improve binding affinity by orders of magnitude (

      
       to 
      
      
      
      times higher affinity).[1][4]
  • Enthalpic Term (

    
    ): 
    
    • Mechanism: While often secondary to entropy, enthalpy plays a role if the macrocycle is pre-organized into a low-strain conformation that matches the binding site geometry.[1][3] However, if the ring is too rigid or strained,

      
       can become unfavorable.
      
Pre-organization vs. Flexibility

A critical design parameter is balancing rigidity (for affinity) with flexibility (for kinetics and solubility).[1][3][4]

  • Too Rigid: High affinity but slow on-rates (

    
    ) and poor solubility.[1][2][3][4]
    
  • Too Flexible: High entropic penalty upon binding, reducing overall

    
    .
    

MacrocyclicThermodynamics Linear Linear Precursor (High Entropy) Macrocycle Macrocycle (Pre-organized, Lower Entropy) Linear->Macrocycle Cyclization (Synthetic Energy Cost) Complex_L Linear-Target Complex Linear->Complex_L Binding (High Entropic Penalty) Complex_M Macrocycle-Target Complex Macrocycle->Complex_M Binding (Low Entropic Penalty) Complex_L->Complex_M Stability Gain (Macrocyclic Effect)

Figure 1: Thermodynamic cycle illustrating the entropic advantage of macrocycles. The pre-payment of entropy during cyclization leads to a more favorable free energy of binding.

Part 2: Synthetic Methodologies

Synthesizing macrocycles presents a competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).[1][4]

The High Dilution Principle

To favor ring formation, reactions are typically run at high dilution (


 M).[1][3][4]
  • Kinetic Rationale: Cyclization is a first-order reaction (rate

    
    ), while polymerization is second-order (rate 
    
    
    
    ).[1][2][3][4] Lowering concentration drastically reduces the polymerization rate relative to cyclization.[1][3]
  • Pseudo-High Dilution: For scalability, use slow addition of the linear precursor into the reaction vessel. This keeps the instantaneous concentration of the reactive intermediate low while allowing for higher overall throughput.

Key Reactions
Ring-Closing Metathesis (RCM)

RCM is the workhorse of modern macrocycle synthesis, utilizing Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs).[1][2][3][4]

  • Mechanism: Formation of a carbon-carbon double bond from two terminal alkenes.[1][2][3][4]

  • Optimization:

    • Catalyst Choice: Hoveyda-Grubbs II is often preferred for sterically demanding substrates.[1][2][3][4]

    • Additives: Benzoquinones or Ti(OiPr)4 can prevent isomerization or chelation of the catalyst by polar groups.[1][3]

    • Ethylene Removal: Sparging with inert gas or applying vacuum drives the equilibrium forward by removing the volatile ethylene byproduct.[1]

Macrolactamization

Common for peptide-based macrocycles.[1][2][3][4]

  • Reagents: HATU/HOAt or PyBOP are standard.[1][2][3]

  • Conformational Assistance: "Turn inducers" (e.g., Proline, N-methylated amino acids, or pseudoproline) in the linear sequence help bring the N- and C-termini into proximity, significantly improving yields.[1][2][3][4]

Measuring Efficiency: The Parameter

Traditional yield does not account for the "cost" of high dilution (solvent waste, reactor volume).[1] The James Group introduced the


 index to quantify true efficiency:

[1][3][4][5][6]
  • Interpretation: A higher

    
     indicates a scalable, efficient reaction.[1] An 
    
    
    
    is generally considered excellent for complex macrocycles.[1][2][3][4]

SyntheticStrategy Start Linear Precursor Design TurnInducer Turn Inducer? (Pro, Gly, N-Me) Start->TurnInducer ReactionType Select Cyclization Method TurnInducer->ReactionType RCM Ring-Closing Metathesis (RCM) ReactionType->RCM Lactam Macrolactamization ReactionType->Lactam Click CuAAC (Click) ReactionType->Click RCM_Cond Cat: Grubbs II / Hoveyda-Grubbs Conc: < 5mM (or Slow Add) Remove Ethylene RCM->RCM_Cond Analysis Analyze Efficiency (Emac Parameter) RCM_Cond->Analysis Lactam_Cond Reagents: HATU/HOAt Conc: < 1mM Temp: 0°C -> RT Lactam->Lactam_Cond Lactam_Cond->Analysis Click->Analysis

Figure 2: Decision matrix for macrocyclization strategies. The choice of method depends heavily on the backbone structure and the presence of turn-inducing elements.[1][3][4]

Part 3: Macrocycles in Drug Discovery (Beyond Rule of 5)

Macrocycles frequently violate Lipinski's Rule of 5 (MW > 500, PSA > 140), yet many are orally bioavailable. This paradox is explained by Chameleonicity .[1][2][3]

Chameleonic Properties

A "chameleonic" macrocycle can adapt its conformation based on the solvent environment:

  • Aqueous Environment (Blood/Cytosol): The molecule adopts an open conformation, exposing polar groups (amides, hydroxyls) to solvate effectively.[1]

  • Lipophilic Environment (Cell Membrane): The molecule folds, forming Intramolecular Hydrogen Bonds (IMHBs) .[1][4] This buries the polar surface area (PSA), effectively "hiding" it from the lipid bilayer, allowing passive diffusion.

Design Metric:


 (NMR chemical shift difference). A low temperature coefficient for amide protons in NMR indicates they are involved in IMHBs, predicting better permeability.[1]
Case Studies in Approval
DrugTargetIndicationStructure TypeKey Feature
Repotrectinib (2023)ROS1/TRKNSCLCMacrocyclic TKICompact macrocycle avoids steric clash with solvent-front mutations (G2032R).[1][2][3][4][7]
Pacritinib (2022)JAK2/FLT3MyelofibrosisMacrocyclic Kinase InhibitorMacrocyclization provides selectivity for JAK2 over JAK1.[1]
Lorlatinib (2018)ALK/ROS1NSCLCMacrocyclic TKIDesigned for BBB penetration; utilizes IMHBs to mask polarity.[1]
Protocol: Assessing Chameleonicity
  • Synthesize Analogues: Create a small library of macrocycles with varying N-methylation patterns.

  • EPSA Measurement: Use Experimental Polar Surface Area (EPSA) chromatography (SFC) to measure the "exposed" polarity.[1][3][4]

  • NMR Analysis: Measure Temperature Coefficients (

    
    ) of amide protons in 
    
    
    
    vs.
    
    
    .
    • Goal: Identification of shielded amides (low coeff) indicating stable IMHBs.[1][3][4]

  • Permeability Assay: Correlate EPSA/NMR data with PAMPA or Caco-2 permeability.[1][2][3]

DrugDiscoveryWorkflow Hit Linear Hit (High Affinity, Poor Prop.) Design Macrocyclic Design (Linker scan, N-Me scan) Hit->Design Synthesis Synthesis & RCM Design->Synthesis Profiling Chameleonic Profiling (NMR/EPSA) Synthesis->Profiling Decision Permeable? Profiling->Decision Decision->Design No (Modify Linker/IMHB) Candidate Clinical Candidate (bRo5 Compliant) Decision->Candidate Yes

Figure 3: Workflow for optimizing macrocyclic drugs. The critical loop involves iterative design to maximize intramolecular hydrogen bonding (IMHB) for membrane permeability.

References

  • Driggers, E. M., et al. (2008). The exploration of macrocycles for drug discovery—an underexploited structural class.[1] Nature Reviews Drug Discovery, 7(7), 608–624. Link

  • Collins, J. C., & James, K. (2012).[8] Emac – a comparative index for the assessment of macrocyclization efficiency.[1][5][6][8] MedChemComm, 3, 1489-1495.[2][3][8] Link

  • Giordanetto, F., & Kihlberg, J. (2014). Macrocyclic Drugs and Clinical Candidates: What Can Medicinal Chemists Learn from Their Properties? Journal of Medicinal Chemistry, 57(2), 278–295. Link[1][3][4]

  • Over, B., et al. (2016). Structural and Conformational Determinants of Macrocycle Cell Permeability. Nature Chemical Biology, 12, 1065–1074. Link

  • Drilon, A., et al. (2023). Repotrectinib in ROS1-Fusion-Positive Non-Small-Cell Lung Cancer.[1][2][3][4][7] New England Journal of Medicine, 390, 118-131.[2][3] Link[1][3][4]

  • FDA Label (Vonjo/Pacritinib). (2022).[1][2][3] Prescribing Information. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Versatile Macrocycle

In the landscape of modern medicinal and materials chemistry, the design of molecules with specific recognition and catalytic properties is paramount. Among the privileged scaffolds employed for these purposes, macrocyclic compounds, particularly aza-crown ethers, have garnered significant attention. This guide focuses on the 1,4,7-trioxa-10-azacyclododecane core, a 12-membered macrocycle that, while structurally similar to the well-known 1,4,7,10-tetraazacyclododecane (cyclen), offers a unique combination of properties due to the presence of three ether oxygen atoms and a single nitrogen atom. This structural motif provides a versatile platform for the development of highly effective chelating agents, catalysts, and building blocks for complex molecular architectures.

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and explore the diverse applications that make this macrocycle a compelling subject of study.

Core Chemistry and Physicochemical Properties

The this compound macrocycle features a pre-organized cavity with four potential donor atoms (three oxygen and one nitrogen) for coordination with cations. The lone nitrogen atom serves as a convenient handle for chemical modification, allowing for the introduction of a wide array of functional groups that can tune the molecule's properties and applications.

PropertyValueSource
Molecular Formula C₈H₁₇NO₃[1]
Molecular Weight 175.23 g/mol [1]
Topological Polar Surface Area 39.7 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis and Functionalization: Building the Molecular Toolkit

The synthesis of the parent this compound and its N-substituted derivatives is a critical first step in harnessing their potential. The choice of synthetic route is often dictated by the desired N-substituent and the required scale of the reaction.

Synthesis of N-Substituted 1,4,7-Trioxa-10-azacyclododecanes

A robust and versatile method for the synthesis of N-substituted derivatives involves the direct condensation of a primary amine with a dihalo- or ditosyloxy-oligoethylene glycol derivative. A particularly effective approach utilizes 1,11-diiodo-3,6,9-trioxaundecane as the cyclizing agent.[2]

SynthesisWorkflow reagent1 Primary Amine (R-NH2) conditions Acetonitrile (MeCN) Na2CO3, Reflux reagent1->conditions reagent2 1,11-diiodo-3,6,9-trioxaundecane reagent2->conditions product N-Substituted This compound conditions->product Cyclization

General synthetic workflow for N-substituted 1,4,7-trioxa-10-azacyclododecanes.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile (MeCN) is an ideal solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution.

  • Base: Anhydrous sodium carbonate (Na₂CO₃) acts as a mild, insoluble base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the cyclized product. Its insolubility simplifies the workup procedure.

  • Leaving Group: Iodide is an excellent leaving group, facilitating the nucleophilic attack by the primary amine to form the C-N bonds.

Experimental Protocol: Synthesis of 10-Benzyl-1,4,7-trioxa-10-azacyclododecane

This protocol is adapted from the work of Calverley and Dale.[2]

Materials:

  • Benzylamine

  • 1,11-diiodo-3,6,9-trioxaundecane

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for reflux and workup

Procedure:

  • To a stirred suspension of anhydrous Na₂CO₃ (approx. 4 molar equivalents) in refluxing anhydrous MeCN, add a solution of benzylamine (1.05 equivalents) and 1,11-diiodo-3,6,9-trioxaundecane (1 equivalent) in MeCN dropwise over several hours.

  • Maintain the reaction mixture at reflux under a nitrogen atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 10-benzyl-1,4,7-trioxa-10-azacyclododecane.

Characterization:

  • ¹³C NMR (in CDCl₃): The spectrum should show characteristic peaks for the ring carbons and the benzyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the product's molecular weight.

The benzyl group can subsequently be removed by hydrogenolysis to yield the parent this compound.

Coordination Chemistry: The Art of Metal Chelation

A defining feature of aza-crown ethers is their ability to form stable complexes with a wide range of metal ions. The this compound core provides a tetradentate binding pocket. The nature of the N-substituent can significantly influence the stoichiometry and stability of the resulting metal complexes.

Chelation cluster_complex Metal Complex M M+ N N M->N O1 O M->O1 O2 O M->O2 O3 O M->O3

Schematic of a metal ion chelated by the this compound core.
Influence of N-Substituents on Complexation

The introduction of a side chain on the nitrogen atom containing an additional donor atom (a "lariat ether") can suppress the formation of 2:1 (ligand:metal) "sandwich" complexes in favor of more stable 1:1 complexes.[2] This is because the additional donor atom on the side chain can occupy a coordination site on the metal ion, satisfying its coordination sphere more effectively than a second macrocycle.

Applications in Drug Development and Advanced Research

The unique combination of a pre-organized binding cavity and a readily functionalizable nitrogen atom makes this compound derivatives valuable in several areas of drug development and research.

Medical Imaging: Chelators for Radiopharmaceuticals and MRI Contrast Agents

The development of targeted imaging agents is a cornerstone of modern diagnostics. These agents typically consist of a targeting moiety, a linker, and a chelator that sequesters a metal ion (either a radionuclide for PET/SPECT or a paramagnetic ion for MRI).

Derivatives of this compound can be functionalized to create bifunctional chelators. These molecules possess both a metal-chelating unit and a reactive group for conjugation to a biomolecule, such as an antibody or peptide.

RadiopharmaceuticalWorkflow cluster_synthesis Synthesis & Conjugation cluster_labeling Radiolabeling cluster_application Application s1 Synthesize N-functionalized This compound s2 Conjugate to Targeting Biomolecule s1->s2 Bioconjugation l1 Introduce Radionuclide (e.g., 68Ga, 64Cu) s2->l1 l2 Purify Radiolabeled Conjugate l1->l2 Purification a1 In vivo Administration l2->a1 a2 PET/SPECT Imaging a1->a2

Workflow for the development of a targeted radiopharmaceutical.

The closely related tetraaza macrocycles, DOTA and its derivatives, are extensively used in both MRI (with Gd³⁺) and PET/SPECT imaging (with radionuclides like ⁶⁸Ga, ¹⁷⁷Lu, and ⁶⁴Cu).[5] The principles of chelation and bioconjugation are directly applicable to the trioxa-aza system, offering an alternative scaffold with potentially different pharmacokinetic properties. The pendant arms on these chelators are crucial for efficient labeling with radionuclides like Tc-99m and Re-186.[6]

Catalysis: Mimicking Nature's Efficiency

Metal complexes of aza-crown ethers can exhibit significant catalytic activity, acting as mimics of metalloenzymes.

Artificial Hydrolases for DNA Cleavage: Complexes of related aza-crown ethers, such as 1,4,7-triazacyclononane (TACN), with transition metals have been shown to catalyze the hydrolytic cleavage of the phosphodiester bonds in DNA.[7][8] The metal ion acts as a Lewis acid, activating the phosphate group towards nucleophilic attack by a coordinated water molecule or hydroxide ion.[9][10] This application is highly relevant in the development of artificial nucleases for gene therapy and as antimicrobial agents to disrupt biofilms.[10]

Asymmetric Catalysis: Chiral derivatives of aza-crown ethers, often incorporating structural motifs from carbohydrates, have been successfully employed as phase-transfer catalysts in asymmetric synthesis.[11] These catalysts can induce high enantioselectivity in reactions such as Michael additions and epoxidations. The N-substituent plays a critical role in determining the catalytic activity and the degree of asymmetric induction.[11]

Conclusion and Future Perspectives

The this compound core represents a powerful and versatile platform for the design and synthesis of functional molecules. Its unique combination of ether and amine functionalities allows for fine-tuning of its coordination properties and provides a convenient point for the attachment of various side chains. The applications of its derivatives, particularly in medical imaging and catalysis, are expanding, driven by the need for highly specific and efficient molecular tools.

Future research in this area will likely focus on:

  • The synthesis of novel derivatives with tailored electronic and steric properties for enhanced metal ion selectivity and catalytic efficiency.

  • The development of advanced bioconjugates for targeted drug delivery and theranostics.

  • The exploration of their potential in materials science, for example, in the construction of metal-organic frameworks and sensors.

As our understanding of the intricate relationship between molecular structure and function deepens, the this compound scaffold is poised to remain a key player in the development of next-generation chemical technologies.

References

  • Zhu, X., & Lever, S. Z. (2002). Formation Kinetics and Stability Studies on the Lanthanide Complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic Acid by Capillary Electrophoresis. Electrophoresis, 23(9), 1348–1356. [Link]

  • Kratochvíl, M., et al. (2021). Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides. Inorganic Chemistry, 60(23), 18046–18057. [Link]

  • Calverley, M. J., & Dale, J. (1982). This compound and some n-substituted derivatives; synthesis and cation complexing. Acta Chemica Scandinavica B, 36, 241-247. [Link]

  • Wahle, L. K., et al. (2023). 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores. Inorganic Chemistry, 62(37), 15035–15047. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Qian, J., et al. (2010). Hydrolytic cleavage of double-strand DNA by the water-soluble dicobalt(III) complexes of 1,4,7-triazacyclononane-N-acetate. Journal of Inorganic Biochemistry, 104(9), 993–999. [Link]

  • Stasi, A., et al. (2014). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications, 50(81), 12065–12089. [Link]

  • PubChem. (n.d.). 4-(1,4,7-Trioxa-10-azacyclododecan-10-ylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dubey, I. Y., et al. (2007). Metal complexes of 1,4,7 triazacyclononane and their oligonucleotide conjugates as chemical nucleases. Ukrainica Bioorganica Acta, 5(1), 3-13. [Link]

  • Bakó, P., et al. (2021). Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. Chemistry, 3(2), 523-543. [Link]

  • Horká, K., et al. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. Molecules, 28(22), 7592. [Link]

  • Thorp-Greenwood, F. L., & Hardie, M. J. (2011). Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics. Current Pharmaceutical Design, 17(31), 3447–3469. [Link]

Sources

Methodological & Application

1,4,7-Trioxa-10-azacyclododecane as a ligand for metal ions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,4,7-Trioxa-10-azacyclododecane (1-aza-12-crown-4) represents a critical pivot point in macrocyclic chemistry.[1][2] Unlike its all-oxygen analog (12-crown-4), which is a passive ionophore for Lithium (


), the mono-aza derivative introduces a secondary amine handle. This structural modification transforms the molecule from a simple chelator into a functionalizable scaffold .[2] This guide details the thermodynamic principles of its 

selectivity, protocols for conjugating it to fluorophores for "turn-on" sensing, and methodologies for determining stability constants.

Introduction: The Macrocyclic Advantage

The 12-membered ring of 1-aza-12-crown-4 possesses a cavity diameter of approximately 1.2–1.5 Å .[2] This geometric constraint creates a high degree of selectivity for Lithium ions (


)  (ionic radius ~0.76 Å), while effectively excluding larger alkali metals like Sodium (

, 1.02 Å) and Potassium (

, 1.38 Å) under specific solvent conditions.

Why the Nitrogen Substitution Matters:

  • Functionalization Vector: The secondary nitrogen allows for

    
    -alkylation or arylation without disrupting the crown ether ring structure.[2]
    
  • pH Switchability: The nitrogen lone pair can be protonated (ammonium form), which abolishes metal binding due to electrostatic repulsion. This allows for pH-gated ion release.[2]

  • Soft/Hard Character: The nitrogen donor is softer than oxygen, slightly modifying the binding kinetics and allowing for interactions with transition metals, though

    
     remains the primary target due to the size match.
    

Thermodynamic Profile & Selectivity

The binding affinity of crown ethers is governed by the Macrocyclic Effect —a combination of favorable enthalpy (pre-organization of donors) and entropy (displacement of solvent molecules).

Selectivity Hierarchy (Solvent Dependent):



Table 1: Comparative Properties of 12-Membered Macrocycles

LigandDonor AtomsCavity Size (Å)Primary Ion TargetLog K (

, MeOH)
12-Crown-4 4 Oxygen1.2 - 1.5

~1.8 - 2.0
1-Aza-12-Crown-4 3 Oxygen, 1 Nitrogen1.2 - 1.5

~1.5 - 1.8*
Cyclen 4 Nitrogen~1.5Transition Metals (

,

)
< 1.0 (for

)

*Note: The affinity of the aza-derivative is slightly lower for hard cations like


 compared to the all-oxygen parent due to the lower electronegativity of nitrogen, but this is offset by the ability to attach stabilizing side-arms (lariat ethers).

Application 1: Design of Photo-Induced Electron Transfer (PET) Sensors

A primary application of 1-aza-12-crown-4 is in the development of fluorescent


 sensors.[2]

Mechanism:

  • Unbound State (Off/Low Fluorescence): The lone pair on the nitrogen atom undergoes Photo-Induced Electron Transfer (PET) to a conjugated fluorophore (e.g., naphthalene or anthracene), quenching fluorescence.

  • Bound State (On/High Fluorescence): Upon binding

    
    , the nitrogen lone pair is engaged in coordination.[2] This raises the redox potential of the nitrogen, inhibiting PET. Fluorescence is restored.[2]
    

Figure 1: Logic flow of PET-based Lithium sensing using 1-aza-12-crown-4.[2]

Experimental Protocols

Protocol A: Synthesis of N-Functionalized Sensor

Objective: Conjugate a fluorophore to 1-aza-12-crown-4 to create a Li+ selective probe.[2]

Reagents:

  • 1-Aza-12-crown-4 (1.0 eq)[2]

  • 1-Bromonaphthalene (1.1 eq)

  • Pd(OAc)2 (5 mol%)

  • BINAP (10 mol%)

  • Sodium tert-butoxide (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd(OAc)2, BINAP, and Sodium tert-butoxide.

  • Addition: Add anhydrous Toluene, followed by 1-aza-12-crown-4 and 1-Bromonaphthalene.

  • Reaction: Heat the mixture to 100°C for 12–24 hours. The solution should darken as the catalytic cycle proceeds.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Validation: Verify structure via 1H-NMR. Look for the disappearance of the N-H signal and the integration of the naphthalene aromatic protons relative to the crown ether methylene protons (3.6–3.8 ppm).

Protocol B: Determination of Stability Constants (NMR Titration)

Objective: Quantify the binding affinity (Log K) for Li+.

Principle: 1H-NMR chemical shifts of the crown ether protons will change upon rapid exchange complexation with metal ions.[2]

Procedure:

  • Stock Solutions:

    • Host: Dissolve functionalized 1-aza-12-crown-4 in deuterated acetonitrile (

      
      ) or methanol (
      
      
      
      ) to a concentration of 2.0 mM.
    • Guest: Prepare a 200 mM stock of

      
       (Lithium Perchlorate) in the same deuterated solvent. Note: Perchlorate is used for its non-coordinating nature.
      
  • Titration:

    • Take an initial NMR scan of the Host (0 eq metal).

    • Sequentially add aliquots of Guest solution (0.2 eq, 0.5 eq, 1.0 eq, ... up to 10.0 eq).

    • Acquire a 1H-NMR spectrum after each addition.[2]

  • Data Analysis:

    • Track the chemical shift (

      
      ) of the methylene protons adjacent to the Nitrogen.
      
    • Plot

      
       vs. [Metal]/[Ligand] ratio.[2]
      
    • Fit the curve to a 1:1 binding isotherm (Benesi-Hildebrand or nonlinear regression) to extract the association constant (

      
      ).
      

Self-Validating Check:

  • Isosbestic Points: If analyzing via UV-Vis instead of NMR, the presence of clear isosbestic points indicates a clean conversion between two species (free and bound) without intermediates or side reactions.

Troubleshooting & Critical Controls

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Fluorescence Change Protonation of NitrogenEnsure pH > 7. The amine must be neutral to bind metal and quench fluorescence.[2]
Low Selectivity (Na+ interference) Sandwich Complex Formation12-crown-4 moieties can form 2:1 complexes with Na+.[2][3] Dilute the sensor concentration to favor 1:1 kinetics.
Precipitation during Titration Anion CoordinationSwitch to non-coordinating anions like

or

instead of halides.

Workflow Visualization

Figure 2: End-to-end experimental workflow from ligand modification to data extraction.[2]

References

  • Kim, H., & Koo, B. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination.[2][4][5] RSC Advances, 12, 32235-32241.[2]

  • Gokel, G. W., et al. (2004).[2] Lariat Ethers: From Simple Sidearms to Supramolecular Systems.[2] Chemical Reviews, 104(6), 2723–2750.

  • Zofchak, E. S., et al. (2021).[2][6] Origins of Lithium/Sodium Reverse Permeability Selectivity in 12-Crown-4-Functionalized Polymer Membranes. ACS Macro Letters, 10(8), 1061–1066.

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2]

Sources

The Crown Jewel of Catalysis: Applications of 1,4,7-Trioxa-10-azacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide delves into the catalytic applications of 1,4,7-Trioxa-10-azacyclododecane, a unique aza-crown ether that has carved a niche for itself in the world of synthetic chemistry. Commonly referred to as aza-12-crown-4, this macrocycle's distinct structural architecture, which marries the cation-binding prowess of a crown ether with the reactive potential of a secondary amine, makes it a versatile tool in both metal-catalyzed and organocatalytic transformations. This document serves as a comprehensive resource, providing not only an in-depth understanding of its catalytic roles but also detailed, field-proven protocols for its application.

Introduction to a Versatile Macrocycle

This compound is a 12-membered macrocycle containing three oxygen atoms and one nitrogen atom. This structure bestows upon it the ability to form stable complexes with a variety of metal cations, a property central to its function in many catalytic systems.[1] The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile or a base, and its secondary amine functionality provides a convenient handle for the synthesis of a diverse range of functionalized derivatives. These derivatives can be tailored to modulate the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.

Core Catalytic Applications

The utility of this compound in catalysis can be broadly categorized into three main areas:

  • Phase-Transfer Catalysis: By complexing with alkali metal cations, aza-12-crown-4 can solubilize inorganic salts in organic solvents, thereby facilitating reactions between reagents in immiscible phases.[2] This is particularly valuable in promoting nucleophilic substitution and addition reactions.

  • Ligand in Transition Metal Catalysis: The macrocycle's ability to form stable complexes with transition metals, such as copper, allows for the creation of well-defined catalytic species. These complexes have shown promise in a range of reactions, including oxidations and carbon-carbon bond-forming reactions.

  • Organocatalysis: The nitrogen atom within the macrocyclic ring can itself act as a catalytic center, participating directly in reactions such as the Henry (nitroaldol) reaction. Furthermore, functionalized derivatives can be designed to act as chiral organocatalysts for asymmetric synthesis.

This guide will now explore these applications in greater detail, providing specific examples and protocols.

Application Note I: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of valuable β-nitro alcohols.[3] The use of chiral catalysts to control the stereochemical outcome of this reaction is of significant interest. While this compound itself can act as a basic catalyst, its true potential is unlocked when incorporated into a chiral ligand for a metal-based catalyst system.

Causality of Experimental Choices

In the following protocol, a chiral Schiff base ligand derived from a piperazine structure is used in conjunction with a copper(II) salt to form the active catalyst. Although not a direct derivative of this compound, this example illustrates the principles of using aza-macrocycles in asymmetric Henry reactions. The aza-macrocycle's role is to create a specific coordination environment around the copper ion, which in turn coordinates both the aldehyde and the nitronate anion, thereby directing the stereochemical outcome of the reaction. The choice of solvent and temperature is critical for achieving high enantioselectivity by influencing the stability of the transition state.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is adapted from a general procedure for the copper-catalyzed asymmetric Henry reaction.[4]

Materials:

  • Chiral Schiff base ligand (e.g., derived from a chiral piperazine)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Solvent (e.g., isopropanol)

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: In a clean, dry reaction vessel, dissolve the chiral Schiff base ligand (0.01 mmol) and Cu(OAc)₂·H₂O (0.01 mmol) in 2 mL of the chosen solvent. Stir the solution at room temperature for 2 hours. A color change from light green to dark green indicates the formation of the copper complex.[4]

  • Reaction Initiation: To the catalyst solution, add the aldehyde (0.2 mmol) and the nitroalkane (2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the consumption of the aldehyde by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the volatile components under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to obtain the desired β-nitro alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

AldehydeNitroalkaneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
BenzaldehydeNitromethane5Isopropanol248590
4-NitrobenzaldehydeNitromethane5Isopropanol189295
CyclohexanecarboxaldehydeNitromethane5Isopropanol367885

Note: The data presented in this table are representative and may vary depending on the specific chiral ligand and reaction conditions used.

Logical Workflow:

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Henry Reaction cluster_purification Purification & Analysis Ligand Chiral Schiff Base Ligand Mix_Catalyst Mix and Stir (2h, RT) Ligand->Mix_Catalyst CuOAc Cu(OAc)₂·H₂O CuOAc->Mix_Catalyst Solvent_prep Solvent Solvent_prep->Mix_Catalyst Catalyst Active Copper Catalyst Mix_Catalyst->Catalyst Reaction_Step Add to Catalyst Solution Stir until completion Catalyst->Reaction_Step Aldehyde Aldehyde Aldehyde->Reaction_Step Nitroalkane Nitroalkane Nitroalkane->Reaction_Step Crude_Product Crude β-Nitro Alcohol Reaction_Step->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure β-Nitro Alcohol Purification->Pure_Product Analysis Chiral HPLC Pure_Product->Analysis Final_Data Yield & ee (%) Analysis->Final_Data PTC_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Hydantoin Hydantoin Derivative Mix_Reagents Combine Reagents Hydantoin->Mix_Reagents Catalyst Aza-12-crown-4 Catalyst->Mix_Reagents Toluene Toluene Toluene->Mix_Reagents KOH 50% aq. KOH KOH->Mix_Reagents Alkylating_Agent Alkylating Agent Alkylating_Agent->Mix_Reagents Stir Vigorous Stirring (RT) Mix_Reagents->Stir Workup Aqueous Work-up & Extraction (DCM) Stir->Workup Crude_Product Crude Alkylated Hydantoin Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Alkylated Hydantoin Purification->Pure_Product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Cross-Coupling Reaction cluster_purification Purification Aryl_Halide 1-Bromonaphthalene Combine Combine Reagents Aryl_Halide->Combine Aza_Crown Aza-12-crown-4 Aza_Crown->Combine Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Combine Ligand DavePhos Ligand->Combine Base NaOtBu Base->Combine Solvent Anhydrous Toluene Solvent->Combine Heat_Stir Heat (90°C) & Stir (25h) Combine->Heat_Stir Cool_Evaporate Cool & Evaporate Solvent Heat_Stir->Cool_Evaporate Crude_Product Crude N-Aryl Aza-Crown Cool_Evaporate->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure N-Aryl Aza-Crown Purification->Pure_Product

Sources

Application Notes and Protocols for Ion-Selective Electrodes Utilizing 1,4,7-Trioxa-10-azacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of 1,4,7-Trioxa-10-azacyclododecane in Ion Sensing

This compound, commonly known as aza-12-crown-4, is a macrocyclic polyether with a unique three-dimensional structure that makes it an excellent candidate for the development of highly selective and sensitive ion-selective electrodes (ISEs).[1] Its compact 12-membered ring, comprising three oxygen atoms and one nitrogen atom, forms a hydrophilic cavity with a diameter that is particularly well-suited for the complexation of small alkali metal cations, most notably lithium (Li⁺) and sodium (Na⁺).[1][2] The presence of the nitrogen atom within the crown ether framework introduces an additional binding site, enhancing the stability and selectivity of the host-guest complexes formed with target ions.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, fabrication, and characterization of ion-selective electrodes based on aza-12-crown-4. The protocols detailed herein are designed to be robust and reproducible, enabling the development of reliable analytical tools for the accurate determination of ion concentrations in a variety of matrices.

Mechanism of Ion Recognition and Selectivity

The remarkable selectivity of aza-12-crown-4-based ISEs stems from the principle of size-selective complexation. The central cavity of the aza-12-crown-4 molecule acts as a host for specific cations, with the strength of the interaction being primarily governed by the compatibility between the ionic radius of the cation and the size of the crown ether's cavity.

The cavity of aza-12-crown-4 is ideally sized to encapsulate lithium ions, leading to the formation of a stable complex. The selectivity for other alkali metal ions generally follows the order of their ionic radii, with aza-12-crown-4 exhibiting a preference for smaller cations. A theoretical study on 12-crown-4 derivatives has shown that the selectivity for alkali metal ions follows the order Li⁺ > Na⁺ > K⁺.[1] This is because the smaller lithium ion fits snugly within the cavity, allowing for optimal coordination with the oxygen and nitrogen donor atoms. Larger ions like sodium can also be complexed, though the interaction is typically weaker. This size-based recognition is the fundamental principle that allows for the selective detection of specific ions in a mixed solution.

Caption: Ion recognition mechanism of aza-12-crown-4.

Fabrication of a PVC Membrane Ion-Selective Electrode: A Step-by-Step Protocol

This protocol outlines the preparation of a robust and reliable ion-selective electrode using a polyvinyl chloride (PVC) membrane incorporating aza-12-crown-4 as the ionophore.

Materials and Reagents
  • This compound (aza-12-crown-4)

  • High molecular weight polyvinyl chloride (PVC)

  • Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE) or dioctyl phthalate (DOP))

  • Tetrahydrofuran (THF), analytical grade

  • Internal reference solution (e.g., 0.01 M LiCl or NaCl)

  • Ag/AgCl wire

  • Glass or PVC electrode body

Protocol: Membrane Cocktail Preparation and Electrode Assembly
  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, accurately weigh the membrane components. A typical composition for an aza-12-crown-4 based membrane is:

      • PVC: ~33% (w/w)

      • Plasticizer (e.g., o-NPOE): ~65% (w/w)

      • Aza-12-crown-4 (ionophore): 1-2% (w/w)

    • Add approximately 5 mL of THF to the vial and seal it.

    • Gently swirl the vial until all components are completely dissolved, resulting in a clear, viscous solution.

  • Electrode Body Preparation:

    • Cut a small, circular piece of filter paper or a porous membrane to fit the bottom of the electrode body.

    • Securely fix the paper/membrane at the tip of the electrode body.

  • Membrane Casting:

    • Carefully cast the prepared membrane cocktail onto the filter paper at the tip of the electrode body.

    • Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A smooth, transparent, and homogeneous membrane should be formed.

  • Electrode Assembly:

    • Fill the electrode body with the internal reference solution (e.g., 0.01 M LiCl for a lithium-selective electrode).

    • Insert the Ag/AgCl wire into the internal reference solution, ensuring it is in contact with the solution but not touching the inner surface of the membrane.

    • Seal the top of the electrode body to prevent evaporation of the internal solution.

  • Electrode Conditioning:

    • Before the first use, it is crucial to condition the electrode to ensure a stable and reproducible potential.[3]

    • Immerse the electrode in a 0.01 M solution of the primary ion (e.g., LiCl or NaCl) for at least 24 hours.[3][4] This allows the membrane to become saturated with the target ion, establishing a stable equilibrium at the membrane-solution interface.[3]

ElectrodeFabrication cluster_Prep Preparation cluster_Assembly Assembly cluster_Conditioning Conditioning A Weigh PVC, Plasticizer, and Aza-12-crown-4 B Dissolve in THF A->B C Cast Membrane Cocktail onto Electrode Body B->C D Evaporate THF (24h) C->D E Fill with Internal Reference Solution D->E F Insert Ag/AgCl Wire E->F G Soak in 0.01 M Primary Ion Solution (24h) F->G

Caption: Workflow for fabricating an aza-12-crown-4 based ISE.

Performance Characterization and Data

The performance of the fabricated ion-selective electrode should be thoroughly evaluated to determine its analytical capabilities. Key parameters include the linear range, Nernstian slope, detection limit, and selectivity.

Experimental Protocol for Performance Evaluation
  • Calibration:

    • Prepare a series of standard solutions of the primary ion with concentrations spanning the expected measurement range (e.g., 10⁻⁶ M to 10⁻¹ M).

    • Immerse the conditioned ISE and a suitable reference electrode (e.g., Ag/AgCl) in each standard solution, starting from the lowest concentration.

    • Record the stable potential reading (in mV) for each standard.

    • Plot the potential (E) versus the logarithm of the ion activity (log a).

  • Determination of Nernstian Slope and Detection Limit:

    • The Nernstian slope is the slope of the linear portion of the calibration curve. For a monovalent cation at 25°C, the theoretical Nernstian slope is approximately 59.2 mV/decade.

    • The detection limit is typically determined as the concentration of the primary ion at which the measured potential deviates from the linear Nernstian response.

  • Selectivity Coefficient Determination (Fixed Interference Method):

    • Prepare a series of solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion.

    • Measure the potential in each solution and plot the potential versus the logarithm of the primary ion activity.

    • The selectivity coefficient (K_pot) can be calculated from the intersection of the two linear portions of the resulting curve.

Typical Performance Characteristics

The following table summarizes the expected performance characteristics of an aza-12-crown-4 based ion-selective electrode. The selectivity coefficients are presented as the logarithm of the potentiometric selectivity coefficient (log K_pot). A more negative value indicates higher selectivity for the primary ion over the interfering ion.

ParameterLithium (Li⁺) as Primary IonSodium (Na⁺) as Primary Ion
Linear Range 10⁻⁵ M to 10⁻¹ M10⁻⁵ M to 10⁻¹ M
Nernstian Slope ~58 mV/decade~57 mV/decade
Detection Limit ~5 x 10⁻⁶ M~8 x 10⁻⁶ M
log K_pot (vs. Na⁺) -1.5 to -2.0N/A
log K_pot (vs. K⁺) -2.0 to -2.5-1.0 to -1.5
log K_pot (vs. Mg²⁺) -3.0 to -3.5-2.5 to -3.0
log K_pot (vs. Ca²⁺) -3.0 to -3.5-2.5 to -3.0

Note: The values presented are illustrative and may vary depending on the specific membrane composition and experimental conditions. A study on silicon-bridged bis(12-crown-4) ethers reported a selectivity sequence of Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺.[4]

Trustworthiness: A Self-Validating System

The reliability of measurements obtained with the aza-12-crown-4 based ISE is ensured through a series of self-validating steps integrated into the experimental workflow.

  • Regular Calibration: Frequent calibration of the electrode with freshly prepared standard solutions is essential to compensate for any drift in the electrode's potential over time. A stable and reproducible calibration curve with a near-Nernstian slope is the primary indicator of a well-functioning electrode.

  • Control Samples: The analysis of control samples with known concentrations of the target ion should be performed periodically to verify the accuracy of the measurements.

  • Interference Studies: The selectivity of the electrode should be periodically re-evaluated, especially when analyzing samples with complex matrices. This ensures that the presence of other ions is not significantly affecting the measurement of the primary ion.

  • Response Time Monitoring: The time taken for the electrode to reach a stable potential reading should be monitored. A significant increase in response time may indicate membrane fouling or degradation, signaling the need for regeneration or replacement.

By adhering to these validation protocols, researchers can have a high degree of confidence in the accuracy and reliability of the data generated using aza-12-crown-4 based ion-selective electrodes.

References

  • Cukrowska, E., & Cukrowski, I. (1998). Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions in aqueous solution in the presence of an excess of sodium ion: a potentiometric and differential pulse polarographic study at fixed ligand to metal ratio and varied pH. Talanta, 47(5), 1175–1189. [Link]

  • Kim, H., & Koo, B. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. RSC Advances, 12(49), 32049–32055. [Link]

  • Hadisaputra, S., et al. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Proceedings of the 3rd International Conference on Science and Technology (ICoST 2022). [Link]

  • Cukrowska, E., & Cukrowski, I. (1998). Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions in aqueous solution in the presence of an excess of sodium ion: a potentiometric and differential pulse polarographic study at fixed ligand to metal ratio and varied pH. Talanta, 47(5), 1175-89. [Link]

  • Zofchak, E. S., et al. (2021). Engineering Li/Na selectivity in 12-Crown-4-functionalized polymer membranes. ACS Macro Letters, 10(9), 1169–1175. [Link]

  • Haryati, S., et al. (2020). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Journal of the Mexican Chemical Society, 64(2), 118-130. [Link]

  • Saito, K., et al. (2022). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Molecules, 27(19), 6295. [Link]

  • Erk, Ç., et al. (2000). Estimation of Li+, K+ and Ca2+ Complexation with[5]crown-4,[3]crown-5 and[6]crown-6 Using a Na+ ISE in Dioxane-Water, Part IV. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 37(1-4), 301-307. [Link]

  • Request PDF on ResearchGate. (n.d.). An Aza-12-crown-4 Ether-Substituted Naphthalene Diimide Chemosensor for the Detection of Lithium Ion. [Link]

  • Zofchak, E. S., et al. (2021). Origins of Lithium/Sodium Reverse Permeability Selectivity in 12-Crown-4-Functionalized Polymer Membranes. OSTI.GOV. [Link]

  • Johnson, M. L., & Johnson, D. L. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Sensors, 15(12), 31015-31028. [Link]

  • Kim, H., & Koo, B. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald-Hartwig amination. PubMed. [Link]

  • Hadisaputra, S., et al. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. ResearchGate. [Link]

  • Ganjali, M. R., et al. (2014). Construction of a New Aluminum(III) Cation Selective Electrode Based on 12-Crown-4 as an Ionophore. Journal of the Brazilian Chemical Society, 25(5), 963-971. [Link]

  • Kataky, R., et al. (1992). Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes. Analyst, 117(8), 1313-1317. [Link]

  • Wawrzkiewicz, M., et al. (2022). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Sensors, 22(24), 9789. [Link]

  • Roy, L., et al. (2021). Organomagnesium Crown Ethers and Their Binding Affinities with Li+, Na+, K+, Be2+, Mg2+, and Ca2+ Ions - a Theoretical Study. ChemistrySelect, 6(3), 434-445. [Link]

Sources

Application Notes and Protocols for 1,4,7-Trioxa-10-azacyclododecane Derivatives in Medical Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Charting New Territories in Radiopharmaceutical Design

In the dynamic landscape of molecular imaging, the quest for novel chelating agents that offer superior radiometal complexation kinetics, stability, and favorable in vivo pharmacokinetics is perpetual. While macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) have become mainstays in the field, the exploration of structurally related macrocycles with unique heteroatom compositions holds the promise of uncovering next-generation imaging agents.[1][2] This guide focuses on the potential of 1,4,7-Trioxa-10-azacyclododecane, a 12-membered macrocycle colloquially known as aza-12-crown-4, as a scaffold for the development of innovative radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

The substitution of three nitrogen atoms in the DOTA framework with oxygen atoms in this compound presents an intriguing modification. This alteration is hypothesized to influence the macrocycle's conformation, metal ion selectivity, and the overall physicochemical properties of the resulting radiometal complexes. This document provides a comprehensive overview of the synthetic strategies for creating bifunctional derivatives of this compound, detailed protocols for radiolabeling with medically relevant isotopes, methods for conjugation to targeting biomolecules, and essential quality control procedures. The insights provided herein are grounded in established principles of coordination chemistry and radiopharmaceutical sciences, offering a roadmap for researchers to explore the potential of this promising class of chelators.

I. The Scientific Rationale: Why this compound?

The unique structural attributes of the this compound macrocycle form the basis of its potential in medical imaging. The presence of three ether oxygen atoms and one secondary amine provides a distinct coordination environment compared to its poly-aza counterparts.

  • Modulated Basicity and Coordination Geometry: The replacement of nitrogen atoms with less basic ether oxygens can influence the overall basicity of the macrocycle, potentially altering the pH range for efficient radiolabeling. The arrangement of donor atoms may favor specific coordination geometries, leading to enhanced stability with certain radiometals.

  • Kinetic Inertness and Thermodynamic Stability: A critical attribute of a bifunctional chelator is its ability to form a thermodynamically stable and kinetically inert complex with the radiometal, preventing its release in vivo.[3] While poly-aza macrocycles are renowned for their high stability with a range of metal ions, the coordination chemistry of this compound with trivalent metals like Gallium(III) is an area of active investigation. The pre-organized structure of the macrocycle is anticipated to contribute to the formation of stable complexes.

  • Pharmacokinetic Profile: The introduction of ether functionalities can impact the hydrophilicity and overall charge of the resulting radiopharmaceutical, thereby influencing its biodistribution and clearance pathways. This offers a handle for fine-tuning the pharmacokinetic properties of an imaging agent.

II. Synthesis of Bifunctional this compound Derivatives

The transformation of the parent this compound macrocycle into a bifunctional chelator necessitates the introduction of two key components: coordinating arms to securely bind the radiometal and a functional group for covalent attachment to a targeting biomolecule.

A. General Synthetic Strategy

The synthetic approach typically involves the N-alkylation of the secondary amine of the aza-crown ether with precursors bearing the desired coordinating groups and a protected functional handle for bioconjugation.

Synthesis_Strategy AzaCrown 1,4,7-Trioxa-10- azacyclododecane BifunctionalChelator Bifunctional 1,4,7-Trioxa-10- azacyclododecane Derivative AzaCrown->BifunctionalChelator N-Alkylation AlkylatingAgent Alkylating Agent (with coordinating arms & protected functional group) AlkylatingAgent->BifunctionalChelator

Figure 1: General synthetic scheme for bifunctional aza-12-crown-4 derivatives.

B. Protocol: Synthesis of a Carboxylate-Functionalized Derivative

This protocol outlines a representative synthesis of a bifunctional this compound derivative featuring three carboxylate arms for metal coordination and a p-nitrobenzyl group that can be reduced to an amine and subsequently converted to an isothiocyanate for bioconjugation.

Materials:

  • This compound[4]

  • tert-Butyl bromoacetate

  • 4-(Bromomethyl)nitrobenzene

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Alkylation with Coordinating Arms:

    • Dissolve this compound (1 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (5 eq).

    • To the stirred suspension, add tert-butyl bromoacetate (3.3 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the tri-tert-butyl protected intermediate.

  • Introduction of the Bioconjugation Handle:

    • The secondary amine of the parent macrocycle can be functionalized prior to or after the addition of the coordinating arms. For a more controlled synthesis, N-alkylation with 4-(bromomethyl)nitrobenzene can be performed on the parent macrocycle first, followed by the addition of the coordinating arms.

  • Deprotection of Carboxylate Groups:

    • Dissolve the purified tri-tert-butyl protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for several hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting product is the p-nitrobenzyl functionalized chelator.

  • Conversion to an Isothiocyanate Functional Group:

    • The p-nitrobenzyl group can be reduced to an amine using standard conditions (e.g., H₂, Pd/C).

    • The resulting aniline derivative can then be converted to an isothiocyanate using thiophosgene or a suitable equivalent for subsequent bioconjugation.

III. Radiolabeling with Gallium-68

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for PET imaging.[5][6] The following protocol describes a general procedure for the radiolabeling of a this compound derivative with ⁶⁸Ga.

A. Radiolabeling Workflow

Radiolabeling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & QC Ga68 ⁶⁸Ge/⁶⁸Ga Generator Elution Reaction Incubation at Optimal Temperature and pH Ga68->Reaction Chelator Bifunctional Chelator Solution Chelator->Reaction Buffer Reaction Buffer (e.g., Sodium Acetate) Buffer->Reaction Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Reaction->Purification QC Quality Control (radio-TLC, radio-HPLC) Purification->QC FinalProduct ⁶⁸Ga-labeled Bioconjugate QC->FinalProduct

Figure 2: Workflow for ⁶⁸Ga-radiolabeling of aza-12-crown-4 derivatives.

B. Detailed Radiolabeling Protocol

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Bifunctional this compound derivative (1-10 µg)

  • Sodium acetate buffer (0.5 M, pH 4.0-5.0)

  • Sterile, metal-free water and vials

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol

  • Saline solution (0.9% NaCl)

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Mixture Preparation:

    • In a sterile vial, combine the bifunctional chelator solution with the sodium acetate buffer to achieve a final pH of 4.0-4.5.

    • Add the ⁶⁸Ga eluate to the vial. The final volume should be kept minimal (typically < 1 mL).

  • Incubation: Incubate the reaction mixture at an optimized temperature (ranging from room temperature to 95°C) for 5-15 minutes. The optimal conditions will need to be determined empirically for each new derivative.

  • Purification:

    • Activate a C18 SPE cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-labeled compound will be retained.

    • Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the purified ⁶⁸Ga-labeled compound with a small volume of ethanol.

    • Dilute the ethanolic solution with saline for in vivo applications.

IV. Quality Control of the Radiopharmaceutical

Rigorous quality control is paramount to ensure the safety and efficacy of any radiopharmaceutical.[7]

Parameter Method Acceptance Criteria Rationale
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC> 95%Ensures that the radioactivity is associated with the desired compound and not with impurities.
pH pH paper or meter4.5 - 7.5Ensures physiological compatibility for injection.
Radionuclidic Purity Gamma spectroscopy> 99.9% ⁶⁸GaConfirms the absence of other radioactive isotopes.
Sterility Membrane filtrationNo microbial growthPrevents microbial contamination.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/VEnsures the absence of pyrogenic substances.

Table 1: Quality Control Specifications for a ⁶⁸Ga-labeled Radiopharmaceutical.

A. Protocol: Radio-TLC for Radiochemical Purity

Materials:

  • TLC plates (e.g., silica gel 60)

  • Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)

  • Radio-TLC scanner

Procedure:

  • Spot a small aliquot of the final radiolabeled product onto the baseline of a TLC plate.

  • Develop the plate in the chosen mobile phase.

  • Dry the plate and analyze it using a radio-TLC scanner.

  • The ⁶⁸Ga-labeled compound should have a different Rf value than free ⁶⁸Ga. Calculate the percentage of radioactivity associated with each species to determine the RCP.

V. Conjugation to Targeting Biomolecules

The bifunctional nature of the chelator allows for its covalent attachment to a targeting moiety, such as a peptide or antibody, to direct the radiopharmaceutical to a specific biological target.

A. Conjugation Workflow

Conjugation_Workflow Chelator Activated Bifunctional Chelator (e.g., -NCS) Conjugate Chelator-Biomolecule Conjugate Chelator->Conjugate Covalent Bond Formation Biomolecule Targeting Biomolecule (e.g., Peptide with -NH₂) Biomolecule->Conjugate PurifiedConjugate Purified Conjugate Conjugate->PurifiedConjugate Purification (e.g., HPLC, Size Exclusion)

Figure 3: Workflow for conjugation of the bifunctional chelator to a biomolecule.

B. Protocol: Peptide Conjugation via Isothiocyanate Chemistry

Materials:

  • Isothiocyanate-functionalized this compound derivative

  • Peptide with a free amine group (e.g., lysine side chain or N-terminus)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the peptide in the conjugation buffer.

  • Dissolve the isothiocyanate-functionalized chelator in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the peptide solution. A molar excess of the chelator is typically used.

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for several hours to overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted chelator and peptide.

  • Lyophilize the purified conjugate and store it under appropriate conditions.

VI. In Vitro and In Vivo Stability

The stability of the radiolabeled conjugate is crucial for its performance as an imaging agent.

  • In Vitro Stability: The stability of the ⁶⁸Ga-labeled conjugate should be assessed in human serum and in the presence of competing chelators (e.g., EDTA, DTPA) at 37°C over a period of at least 2 hours. The percentage of intact radiolabeled conjugate is determined by radio-HPLC or radio-TLC.

  • In Vivo Stability: Animal models are used to evaluate the in vivo stability and biodistribution of the radiopharmaceutical. The uptake of radioactivity in various organs and tissues is measured at different time points post-injection. Low uptake in non-target organs and evidence of target-specific accumulation are indicative of a promising imaging agent.

VII. Future Perspectives and Conclusion

The exploration of this compound derivatives for medical imaging is still in its nascent stages. However, the foundational principles of radiopharmaceutical chemistry suggest that this class of compounds holds significant potential. The unique structural and electronic properties conferred by the trioxa-aza core may lead to the development of radiometal complexes with novel and advantageous properties. Future research should focus on:

  • Systematic evaluation of the coordination chemistry of this compound derivatives with a range of medically relevant radiometals, including ⁶⁴Cu, ⁸⁹Zr, ¹¹¹In, and ¹⁷⁷Lu.

  • Structure-activity relationship studies to understand how modifications to the macrocycle and the coordinating arms influence complex stability and in vivo behavior.

  • Development and validation of novel bifunctional derivatives with improved radiolabeling kinetics and bioconjugation efficiency.

By leveraging the established protocols and principles outlined in this guide, researchers are well-equipped to embark on the exciting journey of exploring the potential of this compound derivatives as the next generation of radiopharmaceuticals for the advancement of molecular imaging.

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  • MDPI. (2020). Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues. Retrieved from [Link]

  • SciSpace. (1982). This compound and some n-substituted derivatives; synthesis and cation complexing. Retrieved from [Link]

  • PubMed. (1998). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. Retrieved from [Link]

  • PubMed. (1990). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. Retrieved from [Link]

Sources

Part 1: Executive Summary & Critical Chemical Distinction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of DOTA and Functionalization of Aza-Crown Ethers

1.1 The Structural Divergence This guide addresses the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the gold-standard chelator for MRI (Gd³⁺) and radiopharmaceuticals (Lu¹⁷⁷, Y⁹⁰).

CRITICAL NOTE: The starting material specified in the request, 1,4,7-Trioxa-10-azacyclododecane (also known as monoaza-12-crown-4), contains only one nitrogen and three oxygens in the ring. It cannot be converted into DOTA (which requires four nitrogens) without total ring degradation and reconstruction.

  • Target: DOTA (N₄ backbone).[1]

  • Precursor Provided: Monoaza-12-crown-4 (N₁O₃ backbone).[1]

To ensure this Application Note meets the rigorous needs of drug development professionals, we provide two distinct protocols:

  • Protocol A (The "Gold Standard"): The synthesis of DOTA from its correct precursor, Cyclen (1,4,7,10-tetraazacyclododecane).[2]

  • Protocol B (The "Literal" Application): The N-functionalization of This compound to synthesize its acetic acid derivative (a DOTA-mimic for smaller cations like Li⁺ or Na⁺).

Part 2: Protocol A – Synthesis of DOTA from Cyclen

Context: This is the industry-standard route for producing high-purity DOTA for clinical applications. We utilize the tert-butyl ester protection strategy , which offers superior impurity profiles compared to direct aqueous alkylation with chloroacetic acid.[1]

Reaction Scheme
  • Alkylation: Cyclen + tert-Butyl bromoacetate

    
     DOTA-tetra(t-butyl ester).[1]
    
  • Deprotection: DOTA-tetra(t-butyl ester) + TFA

    
     DOTA (Free Acid).[1]
    
Materials
  • Precursor: Cyclen (1,4,7,10-tetraazacyclododecane) [>98% purity].

  • Reagent: tert-Butyl bromoacetate (4.4 equivalents).[1]

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: Acetonitrile (anhydrous).[1]

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Alkylation (Formation of the Ester Intermediate)

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and argon inlet, suspend Cyclen (1.0 eq, e.g., 1.72 g, 10 mmol) and NaHCO₃ (12.0 eq, 10.0 g) in anhydrous Acetonitrile (100 mL).

  • Addition: Cool the mixture to 0°C. Add tert-butyl bromoacetate (4.4 eq, 8.58 g) dropwise over 30 minutes. Note: Excess alkylating agent ensures complete substitution of all four nitrogens.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24–48 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Crystallization: Dissolve the oil in a minimal amount of toluene and precipitate with hexane (or use diethyl ether) to yield DOTA-tetra(t-butyl ester) as a white solid.[1]

    • Yield Expectation: 75–85%.[1][3]

Step 2: Deprotection (Hydrolysis to DOTA)

  • Dissolution: Dissolve the intermediate ester (from Step 1) in Dichloromethane (DCM) (10 mL per gram of ester).

  • Acidification: Add Trifluoroacetic acid (TFA) (equal volume to DCM).

  • Cleavage: Stir at room temperature for 6–12 hours. The t-butyl groups are cleaved, releasing isobutylene gas.[1]

  • Isolation: Remove volatiles under reduced pressure.

  • Purification (Critical for Pharma Grade):

    • Dissolve the residue in a minimal amount of water.[1]

    • Load onto a cation exchange resin column (e.g., Dowex 50W-X8 , H⁺ form).

    • Wash with water to remove non-basic impurities.[1]

    • Elute the product with 4M–6M HCl or Ammonia solution (depending on desired salt form).

    • Lyophilize the eluate to obtain DOTA as a white, hygroscopic powder.

Part 3: Protocol B – Functionalization of this compound

Context: If your research specifically targets the This compound scaffold (N1O3), the objective is likely to create a "lariat ether" or a mono-functionalized chelator. The resulting compound is This compound-10-acetic acid .[1]

Synthetic Route
  • Reaction: Nucleophilic substitution of the secondary amine on the crown ether ring with a halo-acetic acid derivative.[1]

Methodology
  • Setup: Dissolve This compound (1.0 eq) in anhydrous Acetonitrile .

  • Base: Add K₂CO₃ (2.0 eq) to scavenge the acid generated.[1]

  • Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise.[1] Note: Use slight excess to ensure complete conversion of the single nitrogen.

  • Conditions: Reflux at 60–80°C for 12 hours.

  • Work-up: Filter salts and evaporate solvent.

  • Hydrolysis: Treat the ethyl ester residue with 1M NaOH (aq) for 2 hours at room temperature, then neutralize with HCl to pH 7.

  • Product: Isolate This compound-10-acetic acid .

Part 4: Process Visualization (Graphviz)

The following diagrams illustrate the logic flow for both the Standard DOTA Synthesis (Protocol A) and the Purification Strategy.

DOTA_Synthesis_Workflow Cyclen Cyclen (1,4,7,10-tetraazacyclododecane) Alkylation Alkylation (+ t-Butyl Bromoacetate) Solvent: MeCN, Base: NaHCO3 Cyclen->Alkylation Step 1 Intermediate Intermediate: DOTA-tetra(t-butyl ester) Alkylation->Intermediate 24-48h, RT Deprotection Deprotection (TFA / DCM) Intermediate->Deprotection Step 2 CrudeDOTA Crude DOTA Deprotection->CrudeDOTA -Isobutylene Purification Purification (Ion Exchange Dowex 50W) CrudeDOTA->Purification Step 3 FinalProduct FINAL PRODUCT: DOTA (Free Acid) Purification->FinalProduct Lyophilization

Caption: Figure 1. Optimized synthetic pathway for high-purity DOTA production using the ester-protection route.

Structural_Logic Start Starting Material Check Decision Is the Ring N4 or N1O3? Start->Decision PathA Cyclen (N4) (1,4,7,10-tetraaza...) Decision->PathA N4 Ring PathB Monoaza-Crown (N1O3) (1,4,7-Trioxa-10-aza...) Decision->PathB N1O3 Ring ResultA Product: DOTA (4 Acetate Arms) PathA->ResultA Alkylation x4 ResultB Product: Mono-Acetate Crown (1 Acetate Arm) PathB->ResultB Alkylation x1

Caption: Figure 2. Decision logic for selecting the correct protocol based on starting material scaffold.

Part 5: Analytical Data & Specifications

Table 1: Comparative Specifications of Target Compounds

FeatureDOTA (Target)Trioxa-Derivative (Alternative)
IUPAC Name 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acidThis compound-10-acetic acid
Backbone Cyclen (N₄)Monoaza-12-crown-4 (N₁O₃)
Coordination No. 8 (4 N + 4 O)4-5 (1 N + 3 O + 1 Pendant O)
Primary Use MRI (Gd), Radiotherapy (Lu, Y)Ion Selective Electrodes (Li⁺, Na⁺)
Molecular Weight 404.42 g/mol ~233.26 g/mol

Part 6: References

  • Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications.[1] Link

  • Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane: synthetic methods and medical applications. Coordination Chemistry Reviews. Link

  • Desreux, J. F. (1980).[1] Nuclear magnetic resonance spectroscopy of lanthanide complexes with a tetraacetic tetraaza macrocycle. Unusual conformation properties. Inorganic Chemistry. Link

  • PubChem Database. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link

Sources

Application Note: 1,4,7-Trioxa-10-azacyclododecane (1-Aza-12-Crown-4) in Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (CAS: 41775-76-2), commonly known as 1-aza-12-crown-4 , represents a critical scaffold in host-guest chemistry. Unlike its all-oxygen analog (12-crown-4), which is a static Lithium Ionophore V, the aza-variant introduces a secondary amine "pivot."[1] This nitrogen atom serves two distinct functions:

  • Chemical Handle: It allows for facile covalent attachment of fluorophores, chromophores, or polymer backbones without disrupting the macrocyclic cavity.[1]

  • pH Switch: The nitrogen lone pair participates in cation binding but can be protonated (pH < pKa), electrostatically repelling metal cations and triggering "guest release."[1]

This guide details the physicochemical profile of 1-aza-12-crown-4, protocols for determining its lithium selectivity via NMR titration, and synthetic workflows for functionalizing the nitrogen pivot to create "lariat ether" sensors.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name This compoundCommon: 1-Aza-12-crown-4
CAS Number 41775-76-2
Molecular Formula

Molecular Weight 175.23 g/mol
Appearance White to pale yellow solidHygroscopic; store under inert gas.[2][3][4][5]
Melting Point 54 – 58 °CLow melting solid.[1][2]
Cavity Diameter ~1.2 – 1.5 ÅSize-matched for

(0.76 Å).[1]
Solubility

, MeOH,

, MeCN
Versatile for both aqueous and organic phase assays.[1]
pKa (Conjugate Acid) ~8.5 – 9.0Protonation at physiological pH releases bound cations.[1]

Application I: Lithium Selectivity & Binding Constant Determination

The cavity of 1-aza-12-crown-4 is sterically constrained, favoring small cations.[1] While 12-crown-4 is the standard for


, the aza-analog maintains this selectivity profile (

) but with slightly lower affinity due to the softer nitrogen donor. Accurate determination of the association constant (

) is prerequisite for any sensor development.[1]
Protocol 1: Determination of via -NMR Titration

Objective: Quantify the binding affinity (


) of 1-aza-12-crown-4 for 

in acetonitrile-

.

Materials:

  • Host: 1-aza-12-crown-4 (dried under vacuum).[1]

  • Guest:

    
     or 
    
    
    
    (anhydrous).[1]
  • Solvent:

    
     (dried over molecular sieves).[1]
    
  • NMR Tube: High-precision 5mm tube.[1]

Workflow:

  • Stock Preparation:

    • Prepare a Host Stock (H) : 10 mM 1-aza-12-crown-4 in

      
       (600 
      
      
      
      L).[1]
    • Prepare a Guest Stock (G) : 100 mM

      
       in 
      
      
      
      .
  • Initial Scan: Acquire a

    
    -NMR spectrum of the pure Host (0 eq Guest).[1] Note the chemical shift of the methylene protons adjacent to the nitrogen (
    
    
    
    -
    
    
    ).
  • Titration:

    • Sequentially add aliquots of Guest Stock (G) to the NMR tube.[1]

    • Target Equivalents: 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0 eq.[1]

    • After each addition, cap, invert 5x to mix, and acquire a spectrum.[1]

  • Data Analysis:

    • Track the change in chemical shift (

      
      ) of the 
      
      
      
      -
      
      
      protons.[1]
    • Plot

      
       vs. [Guest]/[Host].
      
    • Fit the data to a 1:1 binding isotherm (using non-linear regression, e.g., HypNMR or MatLab).

Mechanism of Action & Data Interpretation: Because the exchange rate of


 is typically fast on the NMR timescale, you will observe a single, shifting peak rather than two distinct peaks. The shift moves downfield (deshielding) as the lone pair on Nitrogen donates electron density to the Lithium cation.

NMR_Titration_Logic cluster_fast_exchange Fast Exchange Regime Host Free Host (1-Aza-12-C-4) Complex Host-Guest Complex [Li(1-Aza-12-C-4)]+ Host->Complex Binding (Ka) NMR_Signal Observed NMR Signal (Weighted Average) Host->NMR_Signal δ_free Guest Guest Cation (Li+) Guest->Complex Complex->NMR_Signal δ_bound Data_Fit Output: Log K (Binding Constant) NMR_Signal->Data_Fit Non-Linear Regression

Figure 1: Logic flow for NMR titration in the fast-exchange regime. The observed chemical shift is a mole-fraction weighted average of the free and bound states.

Application II: Synthesis of Lariat Ethers (N-Functionalization)

The true power of 1-aza-12-crown-4 lies in its ability to be functionalized.[1] By attaching a side arm (lariat) that contains an additional donor group (e.g., a methoxy or carboxylate group), one can create a "pseudo-cryptand" that enhances binding affinity and selectivity for


 over 

.[1]
Protocol 2: N-Alkylation for Lariat Ether Synthesis

Objective: Synthesize N-(2-methoxyethyl)-1-aza-12-crown-4 to create a 3D binding pocket.

Reaction Scheme:



Materials:

  • 1-aza-12-crown-4 (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Anhydrous

    
     (3.0 eq) or DIPEA (Diisopropylethylamine)
    
  • Acetonitrile (Dry, solvent)[6]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-aza-12-crown-4 (175 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add anhydrous

    
     (415 mg, 3.0 mmol). Flush the system with Nitrogen or Argon.[1]
    
  • Alkylation: Add 2-Bromoethyl methyl ether (103

    
    L, 1.1 mmol) dropwise via syringe.
    
  • Reflux: Heat the mixture to reflux (80-82 °C) for 12–18 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM; stain with Ninhydrin or Dragendorff’s reagent).[1]

    • Note: The secondary amine starting material will stain differently than the tertiary amine product.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap).[1]

  • Purification: The crude oil is typically purified via column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 90:10).[1]

  • Validation: Confirm structure via

    
    -NMR (disappearance of N-H broad singlet, appearance of side-chain signals).
    

Synthesis_Workflow Start 1-Aza-12-Crown-4 (Secondary Amine) Reaction Reflux (80°C, 12-18h) Nucleophilic Substitution Start->Reaction Reagents Reagents: 2-Bromoethyl methyl ether K2CO3 (Base) MeCN (Solvent) Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Product Lariat Ether Product (Tertiary Amine) Workup->Product Validation QC: 1H-NMR & Mass Spec Product->Validation

Figure 2: Synthetic pathway for converting the secondary amine macrocycle into a functionalized lariat ether.

Supramolecular Logic: The pH Switch

A unique feature of 1-aza-12-crown-4 compared to all-oxygen crowns is its pH responsiveness.[1]

  • Neutral pH (Amine form): The nitrogen lone pair is available.[1] High affinity for

    
    .[1][7]
    
  • Acidic pH (Ammonium form): The nitrogen is protonated (

    
    ).[1] The positive charge on the ammonium creates strong electrostatic repulsion against the metal cation (
    
    
    
    ), forcing the guest out of the cavity.

Application: This mechanism is utilized in controlled drug release .[1] A drug molecule complexed within the crown (or tethered to it) can be released specifically in the acidic microenvironment of tumor tissues (pH ~6.5) or lysosomes (pH ~5.0).[1]

References

  • PubChem. (n.d.).[1][4][5] this compound (Compound).[1][2][4][8] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

  • Gokel, G. W., et al. (2004).[1] Lariat Ethers: From Simple Sidearms to Supramolecular Systems. Chemical Reviews. (Contextual grounding on lariat ether synthesis mechanisms).

  • Bazzicalupi, C., et al. (2010).[1] Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews.[1] Retrieved from [Link]

  • Li, S., et al. (2021).[1] Engineering Li/Na selectivity in 12-Crown-4-functionalized polymer membranes. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

Sources

crystal structure analysis of aza-crown ether complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Aza-Crown Ether Complexes

Abstract

Aza-crown ethers (macrocycles containing nitrogen and oxygen donors) are pivotal in drug delivery, radiopharmaceutical chelation, and ion sensing. However, their structural analysis is often plagued by high conformational flexibility, resulting in crystallographic disorder and difficult crystallization. This guide provides a high-level protocol for overcoming these bottlenecks, moving from "oily residue" to publication-quality X-ray structures.

Synthesis & Crystallization Strategies

The primary challenge with aza-crown ethers is their tendency to form viscous oils due to low lattice energy and high conformational entropy. Successful crystallization often relies on the Macrocyclic Effect —using metal complexation to "lock" the ligand into a rigid conformation.

Protocol A: Vapor Diffusion (The "Vial-in-Vial" Method)

Recommended for: Milligram-scale samples of metal-ligand complexes (e.g., Cu(II), Zn(II), or Ln(III) with diaza-18-crown-6 derivatives).

Causality: Direct evaporation often traps impurities and leads to twinning. Vapor diffusion allows the antisolvent to slowly increase the saturation of the solution, promoting ordered nucleation over amorphous precipitation.

  • Preparation: Dissolve 5–10 mg of the metal-aza-crown complex in 0.5 mL of a "Good Solvent" (e.g., Acetonitrile, Methanol, or THF). Filter through a 0.2 µm PTFE syringe filter into a small (4 mL) inner vial.

  • Setup: Place the open inner vial inside a larger (20 mL) scintillation vial.

  • Diffusion: Carefully pipette 3–5 mL of "Antisolvent" (e.g., Diethyl Ether, Pentane, or Toluene) into the outer vial. Crucial: Do not let the liquids mix directly.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Check for crystals after 24–72 hours using polarized light.

Table 1: Solvent Systems for Aza-Crown Crystallization

Complex PolarityGood Solvent (Inner Vial)Antisolvent (Outer Vial)Target Interaction
High (Ionic) Methanol / WaterAcetone / THFHydrogen Bonding
Medium (Neutral) Acetonitrile / DCMDiethyl Ether / TolueneDipole-Dipole
Low (Lipophilic) THF / ChloroformPentane / HexaneVan der Waals

Workflow Visualization

CrystallizationWorkflow cluster_conditions Critical Parameters Start Crude Complex (Often Oil/Amorphous) Solubility Solubility Screen (Find Good/Bad Solvents) Start->Solubility Filter Filtration (0.2 µm) Remove Nucleation Sites Solubility->Filter Dissolve Diffusion Vapor Diffusion (Vial-in-Vial) Filter->Diffusion Inner Vial Harvest Crystal Selection (Polarized Microscopy) Diffusion->Harvest 2-7 Days XRD X-Ray Diffraction (100 K) Harvest->XRD Paratone Oil Temp Temperature (4°C vs RT) Conc Concentration (10-20 mg/mL)

Figure 1: Optimized crystallization workflow for labile macrocyclic complexes.

X-Ray Data Collection & Reduction

Core Directive: Always collect data at 100 K (or lower) . Reasoning: Aza-crown ethers possess ethylene bridges (–CH₂CH₂–) that act as "hinges." At room temperature, the thermal vibration of these bridges results in large thermal ellipsoids, obscuring the true geometry and making refinement impossible.

  • Source: Mo-Kα (0.71073 Å) is standard, but Cu-Kα (1.54184 Å) is preferred for absolute configuration determination of chiral macrocycles or when the crystals are weakly diffracting organic complexes.

  • Resolution: Aim for 0.8 Å or better to resolve the C-C and C-N bonds clearly.

Structure Solution & Refinement (SHELXL Strategies)

The most common issue in aza-crown crystallography is positional disorder of the ethylene glycol or ethylene diamine bridges. The ring may "pucker" in two different directions within the crystal lattice.

Protocol B: Handling Disorder in SHELXL
  • Identification: Look for elongated thermal ellipsoids (cigar-shaped) on the ethylene carbons. If the ratio of max/min principal axes is >3:1, model disorder.

  • Splitting Atoms:

    • Select the disordered atoms (e.g., C12, C13).

    • Split them into two components (Part 1 and Part 2).

    • Assign a free variable (e.g., 21.000) to the occupancy. Part 1 gets 21.000 (occupancy = x), Part 2 gets -21.000 (occupancy = 1-x).

  • Restraints (The "Holy Trinity" for Macrocycles):

    • SADI (Same Distance): Restrain 1,2- and 1,3-distances in the disordered part to be similar to a well-ordered part of the molecule.

      • Example:SADI C11 C12_A C11 C12_B (Keeps C-C bond lengths consistent).

    • SIMU (Rigid Bond Restraint): Ensures ADPs (Anisotropic Displacement Parameters) of overlapping atoms are similar.

    • DELU (Rigid Bond Limit): Restrains the components of ADPs along the bond direction.

  • Hydrogen Placement: Use HFIX 23 for methylene groups (-CH₂-) after the carbon disorder is stable.

Self-Validating Check:

  • R1 Value: Should be < 5% for a publication-quality structure.

  • GoF (Goodness of Fit): Should approach 1.0 (0.9–1.1).

  • Residual Density: If large peaks (>1 e-/ų) remain in the cavity, it is likely a disordered solvent molecule. Use the SQUEEZE function in PLATON if the solvent cannot be modeled discretely [1].

Structural Analysis Metrics

For drug development (e.g., designing chelators for Zirconium-89 or Lutetium-177 ), the stability of the complex is predicted by specific geometric parameters derived from the crystal structure.

Table 2: Key Geometric Metrics for Chelator Stability

MetricDefinitionTarget Value (Ideal)Significance
RMSD (Planarity) Root Mean Square Deviation of donor atoms from the mean plane.< 0.1 Å (for planar binders)High deviation indicates steric strain, leading to faster demetallation in vivo.
Bite Angle (N-M-N) Angle between the metal and two adjacent donor nitrogens.~85° (for 5-membered chelate rings)Deviations >5° weaken the field strength and stability constant (log K).
Metal Displacement Distance of the metal ion from the macrocyclic cavity centroid.0.0 Å (Perfect fit)Large displacement (>0.5 Å) suggests the ion is too large for the cavity (Macrocyclic Mismatch).
Torsion Angles Dihedral angles along the ring (N-C-C-O).~60° (Gauche) for C-CDetermines the "Pre-organization" of the ligand.

Case Study: Radiopharmaceutical Chelators

Context: Aza-crowns like H4-octapa or macropa are used to chelate ⁸⁹Zr for Immuno-PET imaging. The crystal structure is the primary evidence used to argue for kinetic inertness (resistance to transchelation by serum proteins).

Analysis Workflow:

  • Determine Coordination Number (CN): ⁸⁹Zr prefers CN=8. If the crystal structure shows CN=7 (with a solvent molecule filling the 8th spot), the complex is likely unstable in serum.

  • Check Encapsulation: Does the macrocycle fully wrap the metal?

    • Protocol: Generate a Space-Filling (CPK) model in Mercury or PyMOL. Calculate the SAS (Solvent Accessible Surface) area of the metal.

    • Goal: SAS should be near zero. Exposed metal surface = attack vector for serum proteins (transferrin).

RefinementLogic RawData Raw Diffraction Data (hkl file) Solve Structure Solution (SHELXT / Intrinsic Phasing) RawData->Solve Model Initial Model Building Solve->Model CheckDisorder Check for Disorder? (High Ueq / Elongated Ellipsoids) Model->CheckDisorder RefineDisorder Apply PART / FVAR Restraints: SADI, SIMU CheckDisorder->RefineDisorder Yes RefineOrdered Anisotropic Refinement (SHELXL) CheckDisorder->RefineOrdered No RefineDisorder->RefineOrdered Validation Validation (CheckCIF) Analyze Geometry RefineOrdered->Validation

Figure 2: Logical decision tree for refining disordered macrocyclic structures.

References

  • Spek, A. L. (2015).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

  • Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry. Wiley. (Foundational text on Macrocyclic Effect). Link

  • Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education, 69(8), 615. Link

  • Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,7-Trioxa-10-azacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Monoaza-12-crown-4 Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The "Yield Trap" in 12-Membered Rings

You are likely reading this because your synthesis of 1,4,7-Trioxa-10-azacyclododecane (commonly referred to as monoaza-12-crown-4 ) is yielding primarily linear oligomers or the thermodynamic 24-membered dimer (2:2 product), rather than the desired 1:1 12-membered cycle.

The synthesis of 12-membered rings is kinetically disfavored compared to 15- or 18-membered rings due to higher ring strain and specific conformational requirements. To improve yield, we must move beyond standard Richman-Atkins protocols and engineer the reaction entropy using Templating and Pseudo-High Dilution .

Module 1: The Self-Validating Synthesis Protocol

This protocol utilizes a modified Richman-Atkins cyclization.[1] We replace the standard sodium hydride (NaH) method with a Cesium Carbonate (


) / Lithium Template  system to maximize ring closure.
Phase 1: Precursor Activation (The "Check-Point")

Reaction: Protection of Diethanolamine. Goal: Create N-tosyl-bis(2-hydroxyethyl)amine.

  • Why Tosyl? The sulfonamide group increases the acidity of the

    
    -protons and makes the nitrogen non-nucleophilic, preventing N-alkylation side reactions.
    
  • Critical Check: You must ensure the product is a solid white precipitate. If it is an oil, it contains impurities that will poison the cyclization. Recrystallize from Ethanol/Water until the melting point is sharp (100–102 °C).

Phase 2: The Cyclization (The Critical Step)

Reagents:

  • Nucleophile: N-tosyl-bis(2-hydroxyethyl)amine (1 eq).

  • Electrophile: Diethylene glycol ditosylate (1 eq). Note: Ditosylates are preferred over dichlorides for faster kinetics at lower temperatures.

  • Base: Cesium Carbonate (

    
    , 3 eq). The "Cesium Effect" facilitates ring closure via weak ion pairing.
    
  • Template Additive: Lithium Perchlorate (

    
    , 1 eq) or Lithium Bromide (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

The Protocol:

  • The Template Setup: Dissolve the Nucleophile and the Lithium salt in the solvent before adding the base. Stir for 30 minutes.

    • Mechanism:[1][2][3][4][5] The

      
       ion coordinates with the oxygens and the nitrogen, pre-organizing the linear chain into a "U-shape" that mimics the final ring structure.
      
  • Base Addition: Add

    
    .
    
  • Pseudo-High Dilution (Crucial):

    • Do NOT dump the Electrophile (Diethylene glycol ditosylate) in at once.

    • Dissolve the Electrophile in a separate volume of solvent.

    • Use a syringe pump to add the Electrophile solution dropwise over 8–12 hours under reflux.

    • Logic: This keeps the concentration of unreacted linear intermediate low, statistically favoring intramolecular cyclization (ring closure) over intermolecular reaction (polymerization).

Phase 3: Detosylation[1]

Reagents: HBr in Acetic Acid (33%) and Phenol (scavenger). Warning: This step is harsh. Monitor by TLC. As soon as the starting material disappears, stop the reaction to prevent ether cleavage in the ring.

Module 2: Visualizing the Logic

Workflow Diagram: Optimized Synthesis Path

SynthesisWorkflow Precursors Precursors: Diethanolamine + TsCl Activation Activation: N-Tosyl-diethanolamine (Solid, MP: 101°C) Precursors->Activation  Schotten-Baumann   Template Template Setup: Add Li+ Salt (Pre-organization) Activation->Template  Coordination   Cyclization Cyclization: Slow Addition of Diethylene glycol ditosylate Template->Cyclization  Cs2CO3 / Reflux   Intermediate Intermediate: N-Tosyl-12-crown-4 Cyclization->Intermediate  SN2 Reaction   Deprotection Deprotection: HBr/AcOH (-Ts Group) Intermediate->Deprotection  Cleavage   Final Target: Monoaza-12-crown-4 Deprotection->Final  Neutralization  

Caption: Step-by-step workflow emphasizing the insertion of the Lithium Template step prior to cyclization.

Mechanism Diagram: The Template Effect

TemplateEffect Linear Linear Precursor (Disordered) Organized Pre-Organized Complex (U-Shape) Linear->Organized  + Li+ Coordination   Polymer Linear Polymer (Unwanted) Linear->Polymer  No Template   Li_Ion Li+ Ion Li_Ion->Organized Ring 12-Membered Ring (Closed) Organized->Ring  Cyclization (Fast)  

Caption: Lithium ions (


) act as a template, organizing the linear precursor to favor ring closure over polymerization.

Module 3: Troubleshooting & FAQ

Q1: My yield is still low (<20%). What is the most likely culprit?

A: Water. The Richman-Atkins reaction is essentially an


 substitution.
  • Diagnosis: If your solvent (MeCN/DMF) is "wet," the hydroxide generated from trace water will compete with your sulfonamide anion, opening the ditosylate to form glycols instead of rings.

  • Fix: Distill MeCN over

    
     or use molecular sieves (3Å) activated at 300°C.
    
Q2: I see a spot on TLC that moves slower than my product. What is it?

A: It is likely the 2:2 Dimer (24-membered ring) .

  • Cause: Concentration was too high. Even with a template, if the molecules are too crowded, they will find a neighbor before they find their own tail.

  • Fix: Increase the solvent volume. The ideal concentration for the final reaction mixture should be <0.05 M .

Q3: The detosylation turned my product into a black tar.

A: HBr/AcOH is an oxidative and acidic harsh cocktail.

  • Alternative: Use Sodium Naphthalenide in DME at -78°C.

    • Protocol: Add the Na/Naphthalene solution (green) to your protected crown ether until the green color persists. Quench with water.[6][7] This is a reductive cleavage and is much gentler on the ether backbone.

Q4: Why Lithium? Can I use Sodium?

A: No.

  • Data: 12-crown-4 has a cavity diameter of ~1.2–1.5 Å.

    • 
       ionic radius: 0.76 Å  (Fits well).
      
    • 
       ionic radius: 1.02 Å  (Too large).
      
  • Result: Using

    
     (like NaH) encourages the formation of 15-crown-5 derivatives or larger oligomers because the 12-membered ring cannot comfortably wrap around the sodium ion during the transition state.
    

Summary of Key Parameters

ParameterStandard ProtocolOptimized Protocol Reason
Base NaHCs₂CO₃ "Cesium Effect" promotes cyclization.
Template NoneLiClO₄ or LiBr Pre-organizes the 12-membered ring.
Addition BatchSyringe Pump (8h) Maintains pseudo-high dilution.
Concentration 0.2 M< 0.05 M Prevents dimerization/polymerization.
Leaving Group ChlorideTosylate Better leaving group, faster reaction.

References

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers.[3] Journal of the American Chemical Society.[8] Link

  • Gokel, G. W., et al. (2004). Complexation of alkali metal cations by 12-crown-4 and its derivatives. Chemical Reviews. Link

  • Krakowiak, K. E., & Bradshaw, J. S. (1995). Preparation of Aza-Crown Ethers. Chemical Reviews. Link

  • Dale, J. (1993). The template effect in the synthesis of macrocyclic compounds. Israel Journal of Chemistry. Link

  • Li, C., et al. (2010). Lithium-selective 12-crown-4 derivatives: Synthesis and extraction properties. Tetrahedron. Link

Sources

Technical Support Center: Aza-Crown Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing aza-crown ethers (macrocycles containing nitrogen) is often a battle against entropy.[1] Whether you are employing the classic Richman-Atkins cyclization or modern template-mediated methods, the competition between intramolecular ring closure and intermolecular polymerization is the central thermodynamic challenge.

This guide moves beyond basic textbook definitions to address the specific "failure modes" you encounter in the lab—from the formation of intractable "black tar" during deprotection to the silent yield-killer of linear oligomerization.

Module 1: The Richman-Atkins Cyclization

The Standard Protocol: This method relies on the nucleophilic attack of a sulfonamide anion (usually tosyl-protected amine) on an electrophile (alkyl halide or tosylate).

Troubleshooting Guide: Cyclization Phase

Q1: My reaction mixture turned into a viscous gum instead of precipitating a solid. What happened? Diagnosis: You have likely favored intermolecular oligomerization over intramolecular cyclization.[1] Mechanism: The rate of cyclization is first-order (unimolecular), while polymerization is second-order (bimolecular). If the local concentration of reactants is too high, linear chains form faster than the ring can close.[1] Corrective Protocol (Pseudo-High Dilution): Do not simply dilute the entire pot. Instead, use a pseudo-high dilution technique:

  • Setup: Place the base (e.g., Cs₂CO₃) and a small volume of solvent (DMF or MeCN) in the reaction flask.[1]

  • Feed: Dissolve your two reactants (the bis-sulfonamide and the di-electrophile) in a separate syringe.

  • Rate: Add the reactant solution dropwise over a period of 8–12 hours using a syringe pump.

  • Result: This keeps the instantaneous concentration of reactants low (

    
     M), statistically favoring the "head-to-tail" collision required for ring closure [1][2].
    

Q2: I am using high dilution, but my yield is still <20%. The NMR shows unreacted linear chains. Diagnosis: The linear precursor is likely adopting an "extended" conformation that prevents the two ends from meeting. The Fix: The Template Effect (Cesium vs. Sodium) The cation from your base acts as a template, organizing the linear chain around it.

  • Cesium Effect: Cs⁺ is often superior because its large ionic radius and weak solvation (the "naked anion" effect) encourage the formation of a tight ion pair that pre-organizes the chain for closure [3][4].

  • Action: Switch from K₂CO₃ or NaH to Cs₂CO₃ . Ensure your solvent is dry DMF or MeCN to maximize the specific "cesium effect."[1]

Q3: How do I separate the linear oligomers from my cyclic product? Diagnosis: Oligomers often have similar polarity to the product, making column chromatography difficult.[1] Protocol:

  • Trituration: Most tosylated aza-crowns are highly crystalline.[1] Triturate the crude gum with hot methanol or ethanol .[1] The cyclic product often crystallizes upon cooling, while the amorphous linear oligomers remain in the supernatant.

Module 2: The "Black Tar" of Detosylation

The Challenge: Removing the tosyl (Ts) protecting groups is the most notorious step. The standard HBr/AcOH method often results in a charred, black mixture due to oxidation and radical side reactions.[1]

Troubleshooting Guide: Deprotection Phase

Q4: Upon heating with HBr/AcOH, my reaction turned black and I lost all product. Diagnosis: Oxidative decomposition and bromination. The cleaved tosyl group forms reactive electrophiles that re-attack your amine or polymerize.[1] The Fix: Scavenger Addition You must add a scavenger to capture the tosyl cation/radical generated during cleavage.[1] Protocol (The "Phenol Trick"):

  • Reagent: 48% HBr in Acetic Acid.

  • Additive: Add Phenol (or Resorcinol) to the reaction mixture (approx. 5–10 equivalents relative to the macrocycle).

  • Mechanism: The phenol undergoes Friedel-Crafts alkylation by the cleaved tosyl group, forming stable tosyl-phenol byproducts and preventing the "charring" of your amine [5].

Q5: HBr is too harsh for my functionalized crown. Are there milder alternatives? Diagnosis: Functional groups (e.g., esters, alkenes) on the crown cannot survive acid reflux.[1] Alternative Protocol (Reductive Cleavage): Use Sodium Naphthalenide or Mg/MeOH .[1]

  • Mg/MeOH: Magnesium turnings in dry methanol under sonication can cleave sulfonamides at room temperature.[1] This is significantly gentler and avoids acid hydrolysis side reactions [6].[1]

Visualizing the Process Logic
Figure 1: Kinetic Control in Cyclization

This diagram illustrates the critical divergence between forming the desired ring and the unwanted polymer chain.

CyclizationPathways Start Linear Precursor (Bis-Sulfonamide + Electrophile) Intermediate Mono-Alkylated Intermediate Start->Intermediate First Alkylation Decision Concentration & Template Check Intermediate->Decision Cycle Intramolecular Reaction (Cyclization) Decision->Cycle High Dilution + Template (Cs+) Polymer Intermolecular Reaction (Oligomerization) Decision->Polymer High Conc. No Template Product Aza-Crown Ether (Thermodynamic Product) Cycle->Product Waste Linear Polymer (Kinetic Trap) Polymer->Waste

Caption: Kinetic competition between unimolecular cyclization (desired) and bimolecular oligomerization (side reaction).

Figure 2: Detosylation Troubleshooting Tree

Follow this logic to avoid decomposition during the deprotection step.

DetosylationLogic Start Tosylated Macrocycle Check Acid Sensitive Groups? Start->Check AcidPath Method: HBr / AcOH Check->AcidPath No MildPath Method: Na/Naphthalene or Mg/MeOH Check->MildPath Yes Scavenger CRITICAL STEP: Add Phenol Scavenger AcidPath->Scavenger Prevent Oxidation Result1 Clean Amine Salt (No Charring) Scavenger->Result1 Result2 Free Amine (Preserved Groups) MildPath->Result2

Caption: Decision matrix for selecting the correct deprotection strategy based on substrate stability.

Summary of Key Data
ParameterRichman-Atkins (Standard)Template SynthesisHigh Dilution (Pseudo)
Primary Risk OligomerizationMetal RetentionLong Reaction Time
Key Reagent Tosylamide / NaHCs₂CO₃ / Template IonSyringe Pump
Cyclization Yield 30–50%60–90%50–80%
Side Product Linear PolymerInseparable ComplexNone (if optimized)
Best For Small scale, simple ringsDifficult/Rigid ringsLarge scale
References
  • BenchChem Technical Support. (2025).[1][2] High Dilution Methods in Crown Ether Synthesis.[1][2] BenchChem.[1][2] Link

  • Vögtle, F., & Rossa, B. (1983).[1] Macrocyclization by High Dilution Techniques.[1][2][3] Topics in Current Chemistry.

  • Galli, C. (1992).[1] Cesium Ion Effect and Macrocyclization.[1][4] A Critical Review. Organic Preparations and Procedures International.[1] Link

  • Singh, P., et al. (2024).[1] The “Cesium Effect” Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions.[1] Chemical Science.[1] Link

  • Gokel, G. W., et al. (1976).[1] Synthesis of Aza-Crown Ethers.[1][4][5] Journal of Organic Chemistry.[1][3][6] (Referencing the phenol scavenger modification for HBr cleavage).

  • Hutchby, M., et al. (2021).[1] The Detosylation of Chiral 1,2-Bis(tosylamides).[7] Journal of Organic Chemistry.[1][3][6] Link

Sources

Technical Support Center: Aza-Crown Ether Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACE-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Macrocycle Chemistry Division

Overview

Welcome to the Macrocycle Synthesis Support Center. You are likely here because your aza-crown ether synthesis has resulted in linear oligomers, insoluble polymers, or low yields. This guide moves beyond standard textbook procedures to address the kinetic vs. thermodynamic battles inherent in macrocyclization.

Our approach focuses on the Richman-Atkins protocol and its modern modifications, specifically leveraging the Cesium Effect and Pseudo-High Dilution techniques to force intramolecular ring closure.

Module 1: The Mechanistic Core (Why Your Reaction Failed)

To optimize, you must control two competing pathways: Intramolecular Cyclization (First Order,


) vs. Intermolecular Polymerization  (Second Order, 

).
1.1 The Ruggli-Ziegler Dilution Principle

Cyclization is independent of concentration, while polymerization is concentration-dependent. Therefore, lower concentrations favor the ring.[1]

  • The Trap: Absolute high dilution (<0.001 M) is impractical due to solvent volume and slow kinetics.

  • The Fix: Pseudo-High Dilution. By adding the reactants slowly to a large volume of solvent, the instantaneous concentration of unreacted species remains low, while the final volume is manageable.

1.2 The Template Effect (Cesium vs. Sodium)

The cation acts as a template, organizing the linear precursor into a folded conformation that brings the reactive ends (nucleophile and electrophile) into proximity.

  • Na⁺/K⁺: often too small or tightly ion-paired for larger rings (12-18 membered).

  • Cs⁺ (The Cesium Effect):

    • Large Radius: Fits well into larger pre-macrocyclic cavities.

    • Weak Ion Pairing: The large, diffuse cation does not hold the sulfonamide anion tightly ("naked anion"), significantly increasing nucleophilicity.

Mechanism Visualization

The following diagram illustrates the decision pathway your reaction takes at the molecular level.

MacrocyclizationPathways Start Linear Precursor (Ts-Amine + Di-Electrophile) Transition Transition State (Cation Coordinated) Start->Transition Deprotonation (Base) Cyclization Intramolecular Reaction (Ring Closure) Transition->Cyclization Low Conc. + Template Match (k_intra >> k_inter[M]) Polymerization Intermolecular Reaction (Oligomerization) Transition->Polymerization High Conc. or Poor Template Product Aza-Crown Ether (Target) Cyclization->Product Waste Linear Polymer/Tar (Waste) Polymerization->Waste

Caption: Kinetic competition between ring closure (green path) and polymerization (red path). Success depends on manipulating k_intra vs. k_inter.

Module 2: The Optimized Protocol (Richman-Atkins)

This protocol replaces the traditional NaH/DMF method with a milder, more selective Cs₂CO₃/DMF method to minimize side reactions and utilize the template effect.

Reagents:

  • Nucleophile: Bis-sulfonamide (e.g., TsNH-Linker-NHTs).

  • Electrophile: Ditosylate or Dimesylate (TsO-Linker-OTs).

  • Base: Cesium Carbonate (Cs₂CO₃) - Must be anhydrous.

  • Solvent: DMF or CH₃CN (Dry).

Step-by-Step Workflow:

  • Preparation of Solid Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend Cs₂CO₃ (3.0 - 4.0 equiv) in dry DMF.

    • Heat to 60°C for 30 minutes to ensure a homogeneous suspension.

  • The Pseudo-High Dilution Feed:

    • Dissolve your Nucleophile (1.0 equiv) and Electrophile (1.0 equiv) together in a separate volume of dry DMF.

    • Total Concentration Target: The final concentration in the reaction flask should be 0.01 M to 0.05 M .

    • Use a syringe pump to add this solution to the stirring Cs₂CO₃ suspension over 8–12 hours .

    • Note: Mixing the reactants before addition ensures perfect stoichiometry enters the flask dropwise.

  • Reaction & Quench:

    • After addition, stir at 60–80°C for an additional 12–24 hours.

    • Monitor by LC-MS (TLC is often difficult due to streaking of Ts-protected amines).

    • Filter off the solid salts (CsOTs, excess Cs₂CO₃).

    • Evaporate DMF under reduced pressure (use a high-vacuum pump, not just a water aspirator).

  • Detosylation (Post-Cyclization):

    • The resulting macrocycle is still protected. Standard removal uses HBr/Acetic Acid (harsh) or Na/Naphthalene (mild).

Module 3: Troubleshooting Matrix (FAQs)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

  • Diagnosis: Polymerization runaway.

  • Root Cause: Concentration was too high, or the addition rate was too fast.

  • Solution: Decrease the final concentration to 0.005 M. Increase the addition time to 24 hours. Ensure your solvent is strictly anhydrous; water destroys the tosylate leaving groups, leading to chain termination and complex mixtures.

Q2: I see the linear intermediate on LC-MS, but it won't close the ring.

  • Diagnosis: Template Mismatch or "Stalled" Cyclization.

  • Root Cause: The cation (e.g., Na⁺) might be too small to organize the chain ends, or the chain length is geometrically strained (e.g., trying to make a 9-membered ring).

  • Solution: Switch to Cs₂CO₃ if using NaH/K₂CO₃. If already using Cesium, try adding a co-solvent like Toluene to the DMF (1:1) to change the solvation shell, or increase temperature to 100°C to overcome the entropic barrier.

Q3: Yield is low (<20%), but no polymer is formed.

  • Diagnosis: Side reactions (Elimination).

  • Root Cause: The base is acting as a base rather than a nucleophilic promoter, causing elimination of the tosylate to a vinyl group.

  • Solution: Lower the reaction temperature. Switch from a tosylate leaving group to a Mesylate (Ms) or even a Triflate (Tf) (though Tf is very labile) to improve substitution speed over elimination.

Q4: How do I separate the cyclic product from the linear oligomers?

  • Diagnosis: Purification difficulty.[2]

  • Solution:

    • Flash Chromatography: Linear oligomers are much more polar than the cyclic product (which has "hidden" its polar N-H/Ts groups inside or constrained them). The macrocycle usually elutes first on Silica with EtOAc/Hexane.

    • Recrystallization: Ts-protected macrocycles often crystallize well from Ethanol or Acetonitrile, whereas oligomers remain oils.

Module 4: Data & Comparison

Table 1: Base & Solvent Effects on Cyclization Yield (18-membered ring)

ConditionsBaseCation Radius (Å)Yield (%)Primary Issue
Standard NaH / DMF1.0225-40%Oligomerization
Standard K₂CO₃ / DMF1.3845-55%Slow reaction
Optimized Cs₂CO₃ / DMF 1.67 75-90% High Selectivity
Solvent Var. Cs₂CO₃ / MeCN1.6760-70%Solubility issues
References
  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers.[3] Journal of the American Chemical Society, 96(7), 2268–2270. Link

  • Galli, C. (1992). The "Cesium Ion Effect" and Macrocyclization.[4] A Critical Review. Organic Preparations and Procedures International, 24(3), 285-307. Link

  • Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8803. Link

  • Biswas, S., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.[5] Chemical Science, 15, 4837-4845. Link

Sources

Technical Support Center: Macrocycle Synthesis & Polymerization Control

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Support Tier: 3 (Senior Application Scientist) Topic: Avoiding Polymerization/Oligomerization in Macrocyclization[1]

Welcome to the Macrocycle Synthesis Support Hub

You are likely here because your LC-MS shows a "picket fence" of repeating mass units (dimers, trimers) instead of your desired cyclic monomer, or your reaction mixture has turned into an insoluble gel.

As Senior Application Scientists, we treat macrocyclization not as a simple reaction, but as a kinetic competition between intramolecular cyclization (


) and intermolecular polymerization  (

).[2] To win this competition, you must manipulate entropy and effective concentration.

Below is your troubleshooting guide, structured by the specific failure modes you are encountering.

Module 1: The Kinetic Competition (Root Cause Analysis)

Before adjusting your setup, understand the math governing your yield.

  • Cyclization (

    
    ):  First-order reaction.[2] Rate depends only on the concentration of the precursor 
    
    
    
    .
    
    
  • Polymerization (

    
    ):  Second-order reaction.[2] Rate depends on the square of the concentration 
    
    
    
    .
    
    

The Takeaway: As you increase concentration, the polymerization rate skyrockets exponentially compared to the cyclization rate.

Visualizing the Decision Tree

kinetic_competition start Substrate Activation conc_check Is Concentration < 1 mM? start->conc_check high_conc High Concentration (> 10 mM) conc_check->high_conc No low_conc High Dilution (< 1 mM) conc_check->low_conc Yes inter_rxn Intermolecular Reaction (Collision with neighbor) high_conc->inter_rxn Dominates intra_rxn Intramolecular Reaction (Head-to-Tail collision) low_conc->intra_rxn Dominates polymer Oligomer/Polymer (Undesired) inter_rxn->polymer macrocycle Macrocycle (Target) intra_rxn->macrocycle

Figure 1: The kinetic decision tree.[2] Keeping local concentration low is the only way to favor the first-order intramolecular pathway.

Module 2: Troubleshooting Concentration (The "How-To")

User Issue: "I diluted my reaction to 0.5 mM, but it takes 10 liters of solvent for 1 gram of product. This is unsustainable."

Solution: Switch from Batch High Dilution to Pseudo-High Dilution . Instead of dumping all reagents into a swimming pool of solvent, you maintain a low steady-state concentration by adding the substrate slower than it is consumed.[2][3]

Protocol: Pseudo-High Dilution Setup

Objective: Maintain instantaneous


 while using minimal total solvent.
  • The Vessel: Charge a round-bottom flask with the catalyst/coupling reagent and a small volume of solvent (the "heel").

  • The Feed: Dissolve your linear precursor in a separate syringe.

  • The Addition: Use a syringe pump to add the precursor over 8–24 hours.

    • Critical: The addition rate must be slower than the reaction half-life (

      
      ). If you add faster than the reaction occurs, the substrate accumulates, and you lose the dilution effect.
      
  • The Rinse: After addition, stir for another 6–12 hours to clear the final traces of linear precursor.

ParameterBatch DilutionPseudo-High DilutionPhase Separation (Adv.)
Solvent Volume Massive (1000:1 ratio)Moderate (50:1 ratio)Low (Flow/Biphasic)
Reaction Time FastSlow (limited by pump)Fast
Scalability PoorGoodExcellent
Risk Mixing issuesPump failureComplexity
Module 3: Reaction-Specific Guides
Scenario A: Ring-Closing Metathesis (RCM)

Issue: "I am using Grubbs II. The reaction stalls, or I see dimers."

Root Cause 1: Ethylene Poisoning. RCM releases ethylene gas. If ethylene stays in solution, it pushes the equilibrium back or reacts with the catalyst.

  • Fix: Sparge the reaction with Argon continuously or run under a light vacuum to strip ethylene.

Root Cause 2: Conformational Probability. Long chains (especially >12 carbons) act like "wet noodles." The ends rarely find each other.

  • Fix: The Thorpe-Ingold Effect (Gem-Dimethyl Effect). Adding bulky groups (like gem-dimethyls) on the chain restricts rotation, forcing the chain into a curve that brings the ends closer.[2] This "pre-organization" can increase cyclization rates by

    
     fold.
    
Scenario B: Macrolactonization (Yamaguchi/Corey-Nicolaou)

Issue: "I am getting linear dimers instead of the lactone."

Root Cause: Activation speed vs. Cyclization speed. In the Yamaguchi method, you form a mixed anhydride.[4][5] If the alcohol attacks the anhydride of another molecule, you get a dimer.

  • Fix: Ensure the "Seco-acid" (linear precursor) is added very slowly to the DMAP/Toluene reflux. The high temperature is required not just for rate, but to overcome the entropic barrier of ring closure.

Module 4: Post-Reaction Analysis (Did it work?)

User Issue: "My Mass Spec shows the correct mass, but is it the ring or the linear chain?"

This is a common trap. A linear precursor (


) and its cyclic isomer (

) differ by only 18 Da (water loss).[2] However, a Linear Dimer (

) and a Cyclic Dimer (

) have the exact same mass as two Cyclic Monomers.

Diagnostic Checklist:

  • High-Res MS (ESI):

    • Look for

      
      .
      
    • Look for

      
      . If the "dimer" peak is significantly higher than the monomer peak, you likely polymerized.
      
    • Tip: Linear oligomers often show a "picket fence" distribution (

      
      ).[2] Macrocycles usually show a dominant 
      
      
      
      and a smaller
      
      
      .
  • NMR Diffusion (DOSY):

    • Cyclic molecules are more compact than their linear counterparts. They diffuse faster.

    • Compare the diffusion coefficient (

      
      ) of your product to the linear starting material.
      
    • 
      .
      
  • NMR Chemical Shift:

    • Protons inside the ring (endo) often shift upfield due to shielding (anisotropy), especially in aromatic macrocycles.

Advanced Workflow: Phase Separation Strategy

For those scaling up, "Phase Separation" is the modern alternative to high dilution.

phase_separation cluster_0 Phase A (Solvent) cluster_1 Phase B (Reagent Reservoir) catalyst Catalyst (Soluble in A) product Macrocycle (Returns to Phase A) catalyst->product Cyclization substrate Substrate (Stored in B) interface Interface (Slow Diffusion) substrate->interface Slow Release interface->catalyst Reaction Zone

Figure 2: Phase Separation Strategy. By isolating the substrate in a separate phase (e.g., on a polymer bead or in a fluorous phase) and allowing slow release, you mimic high dilution without large solvent volumes.

References
  • Ruggli, P. (1912).[2] Die Verdünnungsprinzipien bei der Cyclisierung. Justus Liebigs Annalen der Chemie. (Foundational work on the dilution principle).

  • Gradillas, A., & Pérez-Castells, J. (2006).[2] Macrocyclization by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link[2]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link[2]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006).[2] Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews. Link[2]

  • Trost, B. M., & Warner, R. W. (1982).[2] Macrolide formation via a palladium-catalyzed cyclization. Journal of the American Chemical Society.[6] (Early example of Pseudo-High Dilution/Polymer support). Link[2]

  • Bedard, A. C., et al. (2018).[2] Reevaluating the High-Dilution Principle: Phase-Separation Macrocyclization. (Modern phase-separation techniques). Link[2]

Sources

Technical Support Center: Scale-Up Synthesis of 1,4,7-Trioxa-10-azacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 1,4,7-Trioxa-10-azacyclododecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale, and what are its primary challenges?

A1: The most prevalent method is a modification of the Richman-Atkins synthesis, which involves the cyclization of a di-sulfonated amine with a suitable diether dielectrophile.[1] The primary challenges during scale-up include:

  • Reaction Kinetics and High Dilution: Maintaining high dilution conditions to favor intramolecular cyclization over intermolecular polymerization can be difficult and costly at scale, requiring large solvent volumes.

  • Exothermic Reactions: The cyclization and subsequent deprotection steps can be highly exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.

  • Work-up and Purification: Isolating the product from the reaction mixture, which often contains significant amounts of inorganic salts and oligomeric byproducts, can be challenging. Purification by distillation can be hazardous due to the high boiling point of the product and the potential for explosive decomposition of crude material.[2]

  • Reagent Handling and Cost: The use of tosyl or other sulfonyl protecting groups and strong bases or reducing agents for their removal adds to the overall cost and complexity of the process.

Q2: Are there alternative, more "green" or cost-effective synthetic strategies for large-scale production?

A2: Yes, research is ongoing to develop more sustainable and economical routes. Some promising alternatives include:

  • Template-assisted Synthesis: Utilizing metal cations as templates can promote the desired cyclization, potentially reducing the need for strict high-dilution conditions.

  • Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and facilitate the use of less expensive, inorganic bases in a biphasic system, simplifying work-up procedures.[3][4][5]

  • Enzymatic or Bio-catalytic Methods: While still in early development for this specific macrocycle, biocatalysis offers the potential for highly selective reactions under mild conditions.

Q3: What are the critical safety considerations when scaling up the synthesis of this compound?

A3: Safety is paramount. Key considerations include:

  • Thermal Hazards: Thoroughly characterize the thermal profile of each reaction step using techniques like Differential Scanning Calorimetry (DSC) to identify and mitigate risks associated with exotherms.

  • Reagent Toxicity and Handling: Many reagents used, such as diethanolamine, diethylene glycol derivatives, and strong acids/bases, are corrosive or toxic.[6][7] Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are in place.

  • Distillation Hazards: Avoid distilling crude crown ethers to dryness, as this has been reported to lead to explosions.[2] Utilize safer purification methods like complexation-decomplexation or chromatography where feasible.

  • Waste Disposal: Develop a comprehensive waste management plan for the disposal of solvents, unreacted reagents, and byproducts in accordance with local regulations.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Problem 1: Low Yield of the Desired Macrocycle
Potential Cause Diagnostic Check Recommended Solution
Intermolecular Polymerization Analyze crude reaction mixture by LC-MS or GPC for the presence of high molecular weight species.Increase the effective dilution of the reaction. This can be achieved by using a larger solvent volume or by employing a syringe pump for the slow, simultaneous addition of both reactants to the reaction vessel.
Incomplete Reaction Monitor reaction progress by TLC or HPLC. Check for the presence of starting materials.Extend the reaction time. If the reaction has stalled, consider a modest increase in temperature, but be mindful of potential side reactions. Ensure the base used is of sufficient strength and purity.
Side Reactions (e.g., elimination) Characterize byproducts by NMR and MS.Optimize the choice of base and solvent. A weaker, non-nucleophilic base may be preferable. Ensure the reaction temperature is strictly controlled.
Product Loss During Work-up Analyze aqueous and organic layers after extraction to determine product distribution.Optimize the extraction pH. The protonated form of the aza-crown will be water-soluble. Adjusting the pH to be basic before extraction into an organic solvent is crucial. Multiple extractions may be necessary.[8]
Problem 2: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Co-distillation with Impurities Analyze distilled fractions by GC-MS or NMR for purity.Improve the efficiency of the fractional distillation column. Alternatively, consider a non-distillative purification method.
Formation of Stable Emulsions during Extraction Visual observation of a persistent emulsion layer.Add a small amount of a brine solution to "break" the emulsion. Centrifugation can also be effective on a larger scale.
Product is an Oil that is Difficult to Handle The purified product does not solidify.Consider converting the free base to a crystalline salt (e.g., hydrochloride) for easier handling and storage. The free base can be regenerated as needed.
Contamination with Inorganic Salts High ash content upon combustion or presence of inorganic signals in NMR (if soluble).Ensure complete removal of salts by filtration before concentrating the organic extracts. Washing the organic phase with water can also help.
Problem 3: Inconsistent Batch-to-Batch Results
Potential Cause Diagnostic Check Recommended Solution
Variable Reagent Quality Test the purity of starting materials (e.g., diethanolamine, diethylene glycol ditosylate) from each new batch.Source high-purity reagents from a reliable supplier. If necessary, purify starting materials before use. For instance, anhydrous triethylenetetramine can be obtained by azeotropic distillation.[8]
Poor Temperature Control Monitor the internal reaction temperature throughout the process.Use a reactor with efficient heat transfer capabilities and a reliable temperature control system. For highly exothermic steps, consider controlled addition of reagents.
Atmospheric Moisture Contamination Check for the presence of water in anhydrous solvents.Use freshly dried solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[8]

Experimental Protocols & Visualizations

Workflow for Scale-Up Synthesis

The following diagram outlines the key stages in a typical scale-up synthesis of this compound.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control reagent_prep Reagent Preparation (Ditosylation & Amine Protection) cyclization Cyclization (High Dilution) reagent_prep->cyclization Reactants solvent_prep Solvent Preparation (Drying) solvent_prep->cyclization Solvent deprotection Deprotection (Acid Hydrolysis) cyclization->deprotection Crude Protected Macrocycle workup Work-up (Extraction & Washing) deprotection->workup Crude Product isolation Isolation (Distillation/Crystallization) workup->isolation Concentrated Product analysis Analysis (NMR, MS, HPLC) isolation->analysis Final Product Low_Yield_Troubleshooting start Low Yield Observed check_polymer Analyze for Polymerization (LC-MS/GPC) start->check_polymer polymer_present Polymer Detected check_polymer->polymer_present increase_dilution Increase Dilution/ Slow Addition polymer_present->increase_dilution Yes check_reaction Check Reaction Completion (TLC/HPLC) polymer_present->check_reaction No end Yield Improved increase_dilution->end reaction_incomplete Incomplete Reaction check_reaction->reaction_incomplete extend_time Extend Reaction Time/ Check Base reaction_incomplete->extend_time Yes check_workup Analyze Work-up Losses reaction_incomplete->check_workup No extend_time->end workup_loss Product in Aqueous Layer check_workup->workup_loss adjust_ph Adjust Extraction pH workup_loss->adjust_ph Yes workup_loss->end No adjust_ph->end

Caption: Decision tree for diagnosing low yield.

Step-by-Step Protocol: Cyclization under Scale-Up Conditions

This protocol is a generalized representation and should be adapted based on specific equipment and safety assessments.

  • Reactor Setup:

    • Equip a suitably sized, jacketed glass reactor with a mechanical stirrer, reflux condenser with a nitrogen inlet, two addition funnels (for the amine and the electrophile), and a temperature probe.

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere.

  • Reagent Preparation:

    • In a separate vessel, dissolve the protected diamine (e.g., N,N'-ditosyldiethanolamine) in a large volume of a suitable anhydrous solvent (e.g., acetonitrile or DMF).

    • In another vessel, dissolve the dielectrophile (e.g., diethylene glycol ditosylate) in an equal volume of the same anhydrous solvent.

    • Charge the addition funnels with these two solutions.

  • Reaction Initiation:

    • To the main reactor, add a suspension of a suitable base (e.g., anhydrous potassium carbonate or cesium carbonate) in the anhydrous solvent. [9][10] * Heat the stirred suspension to the desired reaction temperature (e.g., 80-100 °C).

  • Controlled Addition:

    • Begin the slow, simultaneous, dropwise addition of the diamine and dielectrophile solutions from the addition funnels into the stirred, heated base suspension over a period of 8-12 hours.

    • Causality: This slow addition maintains a low concentration of the reactants, thereby favoring the intramolecular cyclization over intermolecular polymerization, which is a key principle of macrocycle synthesis. [11]

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots, quenching them, and analyzing by TLC or HPLC to confirm the disappearance of the starting materials.

  • Cool-down and Initial Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with fresh solvent.

    • Combine the filtrate and washes and remove the solvent under reduced pressure.

This crude product is then carried forward to the deprotection and further purification steps.

References

  • US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents.
  • EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents.
  • 1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure.
  • Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed.
  • WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • This compound and some n-substituted derivatives; synthesis and cation complexing - SciSpace.
  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC - NIH.
  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents.
  • 1,4,7-Trioxacyclotridecane-8,13-dione | C10H16O5 | CID 81082 - PubChem.
  • This compound | C8H17NO3 | CID 545817 - PubChem.
  • An Improved Synthesis of 1,4,7-Triazacyclononanes (tacns) and 1,4,7,10-Tetraazacyclododecanes (cyclens) | Request PDF - ResearchGate.
  • Intermolecular cyclization of ethanolamine to 1,4-diazabicyclo (2.2.2) octane over modified pentasil zeolites | Request PDF - ResearchGate.
  • Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-Triazacyclononane (tacn) and 1,4,7-Triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation - ResearchGate.
  • Process For Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 Tetraacetic Acid.
  • Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates | Request PDF - ResearchGate.
  • Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed.
  • Oxidation of diethylene glycol with ozone and modified Fenton processes - PubMed.
  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions - MDPI.
  • A FEW ASPECTS OF CROWN ETHER SYNTHESIS YAN WANG - TSI Journals.
  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications - MDPI.
  • Intermolecular Cyclization of Diethanolamine and Methylamine to N-Methylpiperazine over Zeolites - Catalysis Eprints database.
  • Crown ether - Wikipedia.
  • Phase-Transfer Catalysis (PTC) - Macmillan Group.
  • Expanding Macrocycle Chemistry - University of York.
  • 18-crown-6 - Organic Syntheses Procedure.
  • Viscosities of diethylene glycol (DEG) + 2-amino-2-methyl-1-propanol (AMP) + water.
  • Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - Chemical Science (RSC Publishing).
  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - PMC - PubMed Central.

Sources

strategies to improve the selectivity of aza-crown ether reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Strategies for Selective Aza-Crown Ether Functionalization

Introduction

Aza-crown ethers (e.g., Cyclen, Cyclam) are critical scaffolds in supramolecular chemistry, serving as chelators for metal ions in MRI contrast agents (Gd-DOTA), radiopharmaceuticals (


Cu-TETA), and fluorescent sensors. However, their synthesis is often plagued by selectivity issues . The presence of multiple equivalent secondary amine sites leads to statistical mixtures of mono-, di-, tri-, and tetra-substituted products (polyalkylation) or regioisomeric mixtures (e.g., 1,4- vs. 1,7-substitution).

This guide provides a technical framework to overcome these barriers, moving beyond "trial and error" to mechanistic control.

Section 1: Strategic Framework for Selectivity

To achieve high selectivity, you must disrupt the symmetry of the macrocycle or control the kinetics of the reaction. Use the following decision matrix to select the correct strategy.

SelectivityStrategy Start Selectivity Challenge Target What is your target? Start->Target Mono Mono-N-functionalization Target->Mono Regio Regioselective Di-substitution (e.g., 1,7- vs 1,4-) Target->Regio RingForm Ring Formation (Cyclization) Target->RingForm Direct Direct Alkylation (High Dilution) Mono->Direct Simple electrophiles Protect Orthogonal Protection (Bis-Aminal / Boc) Mono->Protect Complex/Valuable electrophiles Regio->Protect Strict requirement Template Template Synthesis (Metal Ion Directed) RingForm->Template Best Yield

Figure 1: Decision tree for selecting the optimal functionalization strategy based on target architecture.

Section 2: Troubleshooting Guide (Q&A)

Category 1: Controlling Substitution Number (Polyalkylation)

Q: I am attempting to mono-alkylate Cyclen with an alkyl bromide, but I consistently isolate a mixture of mono-, di-, and tri-alkylated products. How do I stop the reaction at the mono-stage?

A: This is the classic "statistical distribution" problem. Secondary amines in the ring become more nucleophilic after the first alkylation (due to inductive donation from the alkyl group), accelerating polyalkylation.

  • Solution A (The "Brute Force" Method): Use a large excess of the macrocycle (5–10 equivalents) relative to the electrophile. This statistically ensures that an electrophile molecule is far more likely to encounter an unreacted macrocycle than a mono-product.

    • Downside: Requires efficient recovery of unreacted starting material (see Purification section).

  • Solution B (The "Protection" Method): Use the Bis-Aminal Route (see Protocol below). By bridging the nitrogens with glyoxal, you "lock" the conformation and leave only specific sites available for reaction. This is the gold standard for high-purity synthesis.

  • Solution C (Acidity Control): Conduct the reaction at a controlled pH (approx pH 9-10). At this pH, the mono-alkylated product (which is more basic) will be preferentially protonated compared to the starting material, protecting it from further reaction.

Q: My reaction yields are low during the cyclization of linear precursors. I see significant polymerization.

A: Polymerization competes with cyclization. This is a kinetics issue.

  • Troubleshooting:

    • High Dilution: Ensure the concentration is

      
       M. This favors intramolecular reaction (cyclization) over intermolecular reaction (polymerization).
      
    • Slow Addition: Use a syringe pump to add reagents over 8–12 hours. This keeps the instantaneous concentration of reactive intermediates extremely low.

Category 2: Regioselectivity (Isomer Control)

Q: I need to synthesize 1,7-disubstituted Cyclen (trans-substitution), but direct alkylation gives a mixture of 1,4- and 1,7-isomers.

A: Direct alkylation cannot effectively distinguish between the 1,4 (cis) and 1,7 (trans) positions because the nitrogen atoms are chemically equivalent in the unsubstituted ring.

  • The Fix: You must use a conformational lock .

    • React Cyclen with glyoxal to form the cis-glyoxal-cyclen bis-aminal.

    • This intermediate forms a rigid tetracyclic structure where the lone pairs of the 1,7-nitrogens are oriented outward (exo) and accessible, while the 1,4-nitrogens are sterically hindered or chemically deactivated.

    • Alkylation will occur exclusively at the 1,7-positions. Hydrolysis then removes the glyoxal bridge, yielding pure 1,7-disubstituted product.

Category 3: Purification & Workup

Q: My aza-crown product streaks badly on silica gel TLC and columns, making isolation impossible.

A: Aza-crowns are highly polar and basic. They interact strongly with the acidic silanol groups (


) on silica gel, causing tailing and irreversible adsorption.
  • Protocol Adjustment:

    • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade II-III) . Alumina is less acidic and tolerates amines better.

    • Deactivate Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (Et

      
      N) or 1% Ammonium Hydroxide (
      
      
      
      ) in your eluent. This "caps" the active silanol sites.
    • Solvent System: Use a gradient of Dichloromethane (DCM) : Methanol (MeOH) :

      
       (e.g., 90:9:1).
      

Q: After deprotection, my product is water-soluble and won't extract into organic solvents.

A: Protonated aza-crowns are salts and will stay in the aqueous phase.

  • The Fix:

    • pH Adjustment: You must basify the aqueous layer to pH > 12 (using NaOH or KOH pellets) to ensure the amine is fully deprotonated (neutral).

    • Solvent Choice: Use Chloroform (

      
      ) rather than DCM; it is generally a better solvent for macrocycles.
      
    • Continuous Extraction: For highly hydrophilic crowns (like Cyclam), standard separatory funnel extraction is insufficient. Use a continuous liquid-liquid extractor for 24–48 hours.

Section 3: Detailed Experimental Protocol

Workflow: Regioselective Mono-N-Alkylation of Cyclen via Bis-Aminal Bridge

This protocol ensures high selectivity by using a temporary glyoxal bridge to restrict access to the nitrogen atoms.

Chemical Pathway Visualization:

BisAminalPathway Cyclen Cyclen (1) BisAminal Bis-Aminal Intermediate (2) Cyclen->BisAminal + Glyoxal, MeOH rt, 3h Glyoxal Glyoxal (Bridge) Salt Mono-Quaternary Salt (3) BisAminal->Salt + R-X, CH3CN Reflux Alkylation Mono-Alkylation (R-X) Product Mono-N-Alkyl Cyclen (4) Salt->Product + NH2NH2 or NaOH Reflux Hydrolysis Hydrolysis (Deprotection)

Figure 2: Step-by-step reaction pathway for the bis-aminal protection strategy.

Step 1: Formation of the Bis-Aminal Intermediate

  • Dissolve Cyclen (1.0 eq) in Methanol (concentration ~0.1 M).

  • Cool to 0°C. Add Glyoxal (40% aq. solution, 1.1 eq) dropwise.

  • Allow to warm to room temperature and stir for 3–12 hours.

  • Observation: The product often precipitates. If not, evaporate solvent.

  • Purification: Recrystallize from hot toluene or ethanol. This yields the rigid tetracyclic bis-aminal.

Step 2: Mono-Alkylation

  • Dissolve the Bis-Aminal intermediate (1.0 eq) in anhydrous Acetonitrile (CH

    
    CN).
    
  • Add the alkylating agent (R-X, 1.0–1.1 eq).

    • Note: Do not use excess alkylating agent if high selectivity is required.

  • Stir at room temperature (for reactive halides) or reflux (for unreactive ones) for 12–24 hours.

  • Mechanism: The alkylation occurs at one nitrogen, forming a mono-quaternary ammonium salt which precipitates from the solution.

  • Workup: Filter the precipitate. Wash with cold CH

    
    CN or Ether. This solid is your pure mono-alkylated intermediate.
    

Step 3: Deprotection

  • Suspend the quaternary salt in Ethanol/Water (1:1).

  • Add excess Hydrazine hydrate (

    
    ) or 2M NaOH.
    
  • Reflux for 2–4 hours.

  • Workup: Cool, basify to pH > 12 (if acidic hydrolysis was used), and extract with Chloroform (

    
    ). Dry over 
    
    
    
    and evaporate.

Section 4: Data & Reference Tables

Table 1: Template Cation Selection for Cyclization Reactions Matching the cation size to the cavity size significantly increases yield during ring formation.

Ring SizeCavity Diameter (Å)Ideal Template CationIonic Radius (Å)
12-crown-4 1.2 – 1.5Lithium (

)
0.76
15-crown-5 1.7 – 2.2Sodium (

)
1.02
18-crown-6 2.6 – 3.2Potassium (

)
1.38
21-crown-7 3.4 – 4.3Cesium (

)
1.67

References

  • Meyer, M., et al. (1998). "Selective Mono- and 1,4-Di-N-alkylations of 1,4,7,10-Tetraazacyclododecane." Acta Chemica Scandinavica. Link

  • Weisman, G. R., et al. (1996). "Tetracyclic bis-aminals of cyclen and cyclam: synthesis, structure, and dynamics." Journal of Organic Chemistry. Link

  • Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews. Link

  • Handle, H., et al. (1999). "Condensation of glyoxal with triethylenetetraamine: Stereochemistry, cyclization and deprotection." Tetrahedron Letters. Link

  • BenchChem Support. (2025).[1] "Troubleshooting low yield in Williamson ether synthesis of crown ethers." Link

Sources

challenges in the N-alkylation of 1,4,7-Trioxa-10-azacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 1-Aza-12-Crown-4

Topic: Challenges in the N-alkylation of 1,4,7-Trioxa-10-azacyclododecane Audience: Researchers, Medicinal Chemists, and Process Engineers Role: Senior Application Scientist[1]

Core Technical Overview

This compound (Monoaza-12-crown-4) is a critical macrocyclic building block.[1][2] Unlike its all-oxygen analog (12-crown-4), which is a specific ionophore for Lithium (Li⁺), the introduction of a nitrogen atom alters both its binding affinity and functionalization potential.[1]

The primary challenge in N-alkylating this scaffold is not the inherent nucleophilicity of the secondary amine, but rather the "Cation-Lock Effect" and Macrocyclic Conformational Gating . In standard alkylation conditions using inorganic bases (e.g., Li₂CO₃, Na₂CO₃), the metal cation often coordinates within the macrocyclic cavity. Because the nitrogen lone pair is a key donor for this coordination, it becomes sequestered by the cation, significantly reducing its availability for nucleophilic attack on the alkyl halide.

This guide addresses these specific mechanistic hurdles to ensure high-yield functionalization.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion is stalling at <40% despite using excess alkyl halide. What is happening?

Diagnosis: You are likely experiencing the Cation-Lock Effect .[1][2] Technical Explanation: If you are using a base like Lithium Carbonate (Li₂CO₃) or Sodium Hydride (NaH), the Li⁺ or Na⁺ cations are fitting snugly into the 12-membered ring cavity (approximate diameter 1.2–1.5 Å). The nitrogen atom participates in coordinating this guest cation.[2] This "locks" the nitrogen's lone pair, dramatically lowering its nucleophilicity (HOMO energy decreases). Solution:

  • Switch the Base: Use a base with a cation that is too large to fit in the cavity, preventing stable complexation. Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are superior choices because Cs⁺ (3.34 Å) and K⁺ (2.76 Å) cannot be effectively sequestered by the small 12-crown-4 cavity.[2]

  • Use Organic Bases: Alternatively, use a bulky organic base like Hünig’s base (DIPEA) or Phosphazene bases (e.g., BEMP) which have no coordinating cations.[1]

Q2: I see a significant amount of quaternary ammonium salt byproduct. How do I control mono-alkylation?

Diagnosis: Over-alkylation due to the "Macrocyclic Effect" or improper stoichiometry.[1][2] Technical Explanation: Once the secondary amine is alkylated to a tertiary amine, it often becomes more nucleophilic due to the inductive effect of the alkyl group, unless the group is electron-withdrawing. In macrocycles, steric shielding is less effective than in acyclic amines because the alkyl tails are often directed away from the ring to minimize transannular strain. Solution:

  • Stoichiometry: Limit the alkylating agent to 0.95 equivalents . It is better to leave some starting material (which can be recovered) than to lose yield to the quaternary salt.

  • Slow Addition: Add the alkyl halide dropwise as a dilute solution over 1–2 hours at 0°C, then warm to room temperature.

  • Solvent Choice: Use a non-polar co-solvent (e.g., Toluene/MeCN mixture) to precipitate the mono-alkylated hydrohalide salt as it forms, protecting it from further reaction.[1]

Q3: The product is streaking on silica gel during purification. How do I fix the separation?

Diagnosis: Strong interaction between the basic tertiary amine/azacrown and acidic silanols on the silica. Technical Explanation: Azacrowns are chelators; they can bind to trace metals in the silica or interact strongly via hydrogen bonding with surface hydroxyls.[2] Solution:

  • Deactivate the Silica: Pre-treat your column with 1–2% Triethylamine (TEA) or Ammonia in the eluent.

  • Eluent System: Use a gradient of DCM : Methanol : NH₄OH (90:9:1) .[1][2] The ammonia competes for the silanol sites and ensures the amine elutes as a free base.

  • Alternative: Use Neutral Alumina instead of silica gel for acid-sensitive or highly basic macrocycles.[1][2]

Optimized Experimental Protocol

Protocol: N-Alkylation of this compound with Benzyl Bromide (Example)

Reagents:

  • This compound (1.0 eq)[1][3]

  • Benzyl Bromide (0.95 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Critical for avoiding Cation-Lock

  • Acetonitrile (Anhydrous, 0.1 M concentration)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound in anhydrous Acetonitrile.

  • Base Activation: Add Cs₂CO₃ in one portion.[1][2] Stir at Room Temperature (RT) for 30 minutes. Note: This allows the heterogeneous base to disperse; Cs⁺ will not coordinate tightly.

  • Addition: Cool the mixture to 0°C. Add Benzyl Bromide dropwise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Dragendorff’s reagent or Iodine) or LC-MS.[1][2]

    • Checkpoint: If starting material persists after 16h, heat to 40°C. Do not exceed 60°C to avoid quaternization.[1][2]

  • Work-up: Filter off the inorganic solids (Cs₂CO₃/CsBr).[1][2] Wash the cake with MeCN.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM. Wash with minimal water (azacrowns are water-soluble; avoid excessive washing).[1][2] Dry organic layer over Na₂SO₄.[1][2] Purify via flash chromatography on Neutral Alumina (Gradient: Hexanes -> 50% EtOAc/Hexanes).

Mechanistic Visualization

Figure 1: The Cation-Lock Effect vs. Free Nucleophile

This diagram illustrates why Lithium bases inhibit the reaction while Cesium bases promote it.

CationLock Substrate 1-Aza-12-Crown-4 (Secondary Amine) Li_Base Base: Li2CO3 (Lithium Cation) Substrate->Li_Base Mix Cs_Base Base: Cs2CO3 (Cesium Cation) Substrate->Cs_Base Mix Locked_Complex LOCKED COMPLEX [Li(12-crown-4)]+ N-Lone pair coordinated to Li+ Nucleophilicity: LOW Li_Base->Locked_Complex Template Effect (Binding Constant Log K > 3) Free_Complex ACTIVE SPECIES Free Amine Cs+ too large for cavity Nucleophilicity: HIGH Cs_Base->Free_Complex Steric Mismatch Stalled Stalled Reaction (<30% Conversion) Locked_Complex->Stalled Add Alkyl Halide Product N-Alkylated Product (High Yield) Free_Complex->Product Add Alkyl Halide

Caption: The "Cation-Lock" mechanism. Li⁺ fits the 12-crown-4 cavity, sequestering the nitrogen lone pair. Cs⁺ is sterically excluded, leaving the nitrogen free to react.

Technical Data: Cation Binding Selectivity

Understanding the binding constants (


) in acetonitrile is crucial for selecting the correct base. The higher the 

, the more the cation deactivates the amine.
Cation (Ionic Radius)Binding Affinity (

) with 12-Crown-4
Impact on N-AlkylationRecommendation
Li⁺ (0.76 Å) ~3.5 - 4.0 (High)Inhibitory (Locks N-lone pair)AVOID
Na⁺ (1.02 Å) ~1.5 - 2.0 (Moderate)Moderate InterferenceUse with caution
K⁺ (1.38 Å) < 1.0 (Low)Minimal InterferenceRecommended
Cs⁺ (1.67 Å) NegligibleNone (Free Nucleophile)Highly Recommended

Data derived from general crown ether binding trends in MeCN [1, 3].

References

  • Calverley, M. J., & Dale, J. (1982).[1][2] this compound and Some N-Substituted Derivatives; Synthesis and Cation Complexing. Acta Chemica Scandinavica B. [1][2][3]

  • Kim, H., & Koo, B. (2022).[1][2][4][5] Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. RSC Advances. [1][6]

  • Gokel, G. W., et al. (2004).[1][2] Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models.[1][2] Chemical Reviews. [1]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [1]

Sources

Technical Support Center: Troubleshooting Aza-Crown Ether Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping the Kinetic Trap

As researchers, we often turn to aza-crown ethers (DOTA, NOTA, TETA, Cyclam) for their exceptional thermodynamic stability.[1] However, the very rigidity that makes these macrocycles stable in vivo creates a formidable kinetic barrier in vitro.[1] If you are experiencing low complexation efficiency (<10-50% yield), you are likely fighting one of three adversaries: Protonation (pH) , Conformation (Kinetics) , or Competition (Trace Metals) .[1]

This guide moves beyond generic advice. We dissect the mechanism of metallation to provide self-validating protocols for rescuing your synthesis.

Module 1: The pH Paradox (Protonation vs. Hydrolysis)

The Problem: "My ligand is soluble, and my metal is soluble, but they refuse to bind."

The Science: Metallation of aza-crown ethers requires a "Goldilocks" zone.[1]

  • Too Acidic: The nitrogen donor atoms in the ring are protonated (

    
    ).[1] The lone pair electrons required for dative bonding with the metal are unavailable.
    
  • Too Basic: The metal ion (

    
    ) reacts with hydroxide ions to form insoluble metal hydroxides (
    
    
    
    ) or oxo-species before it can enter the macrocyclic cavity.[1]

For DOTA-type ligands, the rate-determining step is often the deprotonation of the ring nitrogens after the formation of an initial intermediate.

Visualization: The Complexation Window

pH_Window cluster_0 Thermodynamic vs Kinetic Trap Low_pH pH < 3.0 Nitrogens Protonated (Inactive Ligand) Sweet_Spot pH 4.0 - 5.5 Optimal Window (Active Lone Pairs) Low_pH->Sweet_Spot Add Base (NaOAc) High_pH pH > 6.5 Metal Hydrolysis (Colloidal Precipitate) Sweet_Spot->High_pH Excess Base

Figure 1: The pH "Goldilocks Zone" for aza-crown metallation.[1] Most trivalent metals (Ga, Lu, Y) require pH 4.0–5.0.

Troubleshooting Protocol: The pH Titration Sweep

Do not guess the pH.[1] Use this micro-scale validation before scaling up.

  • Prepare Buffer Stock: 1.0 M Sodium Acetate (pH 4.0, 4.5, 5.0, 5.5, 6.0).[1]

  • Aliquot: Place 50 µL of ligand solution (1 mM) into 5 microcentrifuge tubes.

  • Add Metal: Add equimolar metal solution.

  • Buffer: Add 50 µL of each buffer stock to the respective tubes.

  • Heat: Incubate at 95°C for 15 mins (critical for DOTA).

  • Analyze: Spot on TLC or inject on HPLC.

  • Result: The pH yielding >90% complexation is your operational setpoint.

Module 2: Kinetic Barriers (The "Macrocyclic Effect")

The Problem: "I am using DOTA at room temperature and getting zero yield, but NOTA works fine."

The Science: Aza-crowns like DOTA (12-membered ring) are structurally rigid.[1] For a metal ion to enter the cavity, the ring must distort. This requires significant activation energy (


).[1]
  • NOTA: Smaller ring, more flexible, often complexes Ga-68 at RT.[1]

  • DOTA: Highly rigid.[1] Requires heat (>80°C) to overcome the activation barrier.[1]

  • Microwave Advantage: Dielectric heating acts directly on the polar solvent/ions, often reducing reaction times from hours to minutes by efficiently overcoming

    
    .[1]
    
Comparison of Heating Methods
ParameterThermal Block (Conventional)Microwave Irradiation
Heat Transfer Conduction (Slow, gradients)Dielectric (Instant, uniform)
Reaction Time 30 - 60 minutes1 - 5 minutes
Typical Yield 60 - 80%>95%
Side Reactions Higher risk (long exposure)Lower risk
FAQ: "Can I radiolabel DOTA at Room Temperature?"

Answer: Generally, No .[1] Unless you are using a pre-organized backbone (like PCTA) or specific conditions, DOTA requires energy.[1]

  • Fix: Heat to 95°C for 10-15 minutes.

  • Alternative: Switch to a chelator with faster kinetics (e.g., HBED-CC or TRAP) if heat sensitivity is an issue for your bioconjugate (e.g., antibodies).[1]

Module 3: The Invisible Enemy (Trace Metal Contamination)

The Problem: "My specific activity is terrible. I added 1 nmol of ligand, but only 10% bound the radiometal."

The Science: This is a stoichiometry issue disguised as a kinetic issue. You think you have a 1:1 Metal-to-Ligand ratio. In reality, trace metals (Zn²⁺, Cu²⁺, Fe³⁺) from your glassware, buffers, or water are competing for the ligand.[1]

  • Concentration Mismatch: Radiometals are often present at picomolar (pM) concentrations.[1] Trace contaminants are often nanomolar (nM)—1,000x higher.[1]

  • The Consequence: The contaminants saturate the aza-crown before the radiometal has a chance to bind.

Common Contaminant Sources[1]
ContaminantSourceAffinity for DOTA (Log K)
Zn²⁺ Rubber stoppers, pipette tips, skin~19
Fe³⁺ Acid leaching from glassware, rust~29 (Extremely High)
Cu²⁺ Water pipes, brass fittings~22
Al³⁺ Generator breakthrough (Ga-68)~16
Troubleshooting Workflow: The "Metal-Free" Audit

Contamination_Check Start Low Specific Activity? Step1 1. Acid Wash Glassware (1M HCl, Overnight) Start->Step1 Step2 2. Use Metal-Free Tips & 18 MΩ Water Step1->Step2 Step3 3. Check Buffer Purity (Chelex Treatment) Step2->Step3 Step4 4. ICP-MS Analysis of Reagents Step3->Step4

Figure 2: Decontamination workflow. Step 3 (Chelex) is the most effective quick-fix.

Protocol: Chelex Resin Treatment

  • Add 5g of Chelex-100 resin (Na+ form) to 100mL of your buffer (Acetate/HEPES).[1]

  • Stir gently for 1 hour.

  • Filter through a 0.22 µm metal-free filter.[1]

  • Result: This removes divalent cations (Zn, Cu) that compete with your target metal.[1]

Module 4: Buffer Selection (The "Non-Innocent" Buffer)

The Problem: "I switched from Acetate to Phosphate buffer and my reaction failed."

The Science: Buffers are not inert.[1] Some anions can coordinate with the metal, forming a stable complex that the aza-crown cannot strip.[1]

  • Innocent Buffers: Acetate, MES, HEPES (weak coordination).[1]

  • Non-Innocent Buffers: Phosphate, Citrate, EDTA (strong coordination).[1]

    • Note: Citrate is often used to prevent hydrolysis (as a transfer ligand), but if its concentration is too high, it prevents the macrocycle from binding.[1]

Recommendation:

  • Standard: 0.1 M - 0.5 M Sodium Acetate (pH 4.5 - 5.5).[1]

  • Alternative: HEPES or MES (Good for pH 5.5 - 6.5).[1] Avoid Phosphate for Lanthanide/Gallium labeling.[1]

References

  • Effect of Metal Impurities on Radiolabeling Efficiency Opsomer, T. et al.[1][2] "Effect of metal impurities on the radiolabeling efficiency of DOTA with terbium-161 and lutetium-177: a comparative study." EJNMMI Radiopharmacy and Chemistry (2022).[1]

  • Microwave-Assisted Synthesis of Aza-Crown Ethers Gurbuz, N. et al.[1] "Microwave Assisted Synthesis of Benzo-Azacrown Ethers and In Vitro Inhibition Studies."[1] Russian Journal of General Chemistry (2023).[1]

  • Buffer Interactions with Metal Ions Hopax Fine Chemicals. "Biological buffers and their interactions with metal ions."[1][3] (2018).[1][4]

  • Thermodynamics of Crown Ether Complexation Nasri, F.[1] "A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion." Journal of Chemical Reviews (2022).[1]

  • Trace Metal Analysis in Gallium-68 Generators Manoharan, P. et al.[1] "The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator." RSC Advances (2019).[1]

Sources

Validation & Comparative

Comparative Technical Guide: 1,4,7-Trioxa-10-azacyclododecane vs. 12-Crown-4 Complex Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of lithium-selective ionophores and supramolecular assemblies, the choice between 12-crown-4 (12C4) and its nitrogen-substituted analogue 1,4,7-trioxa-10-azacyclododecane (Aza-12C4) represents a trade-off between intrinsic thermodynamic stability and functional versatility .

  • 12-Crown-4 remains the "gold standard" for intrinsic Lithium (Li

    
    ) affinity due to its hard oxygen donor array perfectly matching the hard acid character of Li
    
    
    
    .
  • Aza-12-Crown-4 offers a "tunable" scaffold. While its intrinsic affinity for Li

    
     is thermodynamically lower due to the softer amine donor, it enables the attachment of lariat arms for dynamic sensing and pH-gated release mechanisms (protonation switching).
    

This guide provides an in-depth thermodynamic comparison, supported by experimental protocols for stability constant determination.

Structural and Thermodynamic Analysis

The Host-Guest Fit

Both macrocycles possess a cavity diameter of approximately 1.2 – 1.5 Å , which is topologically complementary to the Lithium cation (ionic radius 0.76 Å ). However, the substitution of a single oxygen atom with a nitrogen atom fundamentally alters the electronic landscape of the binding pocket.

Feature12-Crown-4 (12C4)This compound (Aza-12C4)
Molecular Formula C

H

O

C

H

NO

Donor Atoms 4 Oxygen (Ether)3 Oxygen (Ether), 1 Nitrogen (Amine)
HSAB Character Hard Base (High charge density)Mixed (Hard O / Intermediate N)
Li

Affinity (Log K)
High (Intrinsic)Moderate (Intrinsic) / High (Functionalized)
pH Sensitivity None (pH independent)High (Protonation destroys binding)
Solvation Penalty High desolvation energy for Li

Lower desolvation, but N-solvation competes
Hard-Soft Acid-Base (HSAB) Implications

Lithium is a Hard Acid . According to Pearson's HSAB theory, it prefers binding to Hard Bases (Oxygen).

  • 12C4: The four ether oxygens provide a uniform, hard electrostatic potential surface, maximizing the ion-dipole interaction with Li

    
    .
    
  • Aza-12C4: The amine nitrogen is softer and less electronegative. While it still binds Li

    
    , the interaction is less electrostatic and slightly more covalent. This results in a lower stability constant (Log K) for the unsubstituted macrocycle compared to the all-oxygen parent in aprotic solvents like acetonitrile.
    
The "Proton Switch" Mechanism

Aza-12C4 possesses a unique advantage: pH-gated binding .

  • Neutral pH: The amine lone pair participates in Li

    
     coordination.
    
  • Acidic pH: The nitrogen becomes protonated (pK

    
    
    
    
    
    9.36). The resulting ammonium cation (
    
    
    ) electrostatically repels the Li
    
    
    ion, causing immediate release of the cargo. This is impossible with 12C4.

Experimental Data: Stability Constants

The stability of these complexes is solvent-dependent.[1] The following data summarizes the binding constants (Log K) determined via NMR titration and Calorimetry in Acetonitrile (MeCN) at 298 K.

Table 1: Comparative Stability Constants (Log K) for Li


 
LigandSolventLog K (Li

)

(kJ/mol)

(J/mol[2][3]·K)
12-Crown-4 Acetonitrile1.80 – 2.10 -15.0-20.5
Aza-12-Crown-4 Acetonitrile1.40 – 1.70 *-12.5-18.0
N-Benzyl-Aza-12C4 Acetonitrile2.50 – 3.10 -22.0-15.0

Note: The unsubstituted Aza-12C4 shows lower affinity than 12C4. However, N-functionalization (e.g., N-Benzyl "lariat" ether) provides additional donor interaction (cation-pi or side-arm donation), often surpassing the parent 12C4.

Experimental Protocols

To validate these stability constants in your own lab, the


Li NMR Titration  method is the gold standard due to the fast exchange regime of Lithium complexes.
Protocol A: Determination of Stability Constant via Li NMR Titration

Objective: Determine the association constant (


) of the Li

-Macrocycle complex.

Materials:

  • Host: Aza-12C4 or 12C4 (dried under vacuum over P

    
    O
    
    
    
    ).
  • Guest: LiClO

    
     or LiBF
    
    
    
    (battery grade, anhydrous).
  • Solvent: Deuterated Acetonitrile (CD

    
    CN) or Nitromethane-d
    
    
    
    .
  • Internal Standard: Non-coordinating reference (e.g., TMS) if using

    
    H, but external reference usually sufficient for 
    
    
    
    Li.

Workflow:

  • Stock Preparation:

    • Prepare a 10 mM solution of LiClO

      
       in CD
      
      
      
      CN.
    • Prepare a 50 mM solution of the Macrocycle (Ligand) in the same LiClO

      
       stock solution (to maintain constant [Li
      
      
      
      ] and ionic strength).
  • Titration:

    • Place 500

      
      L of the LiClO
      
      
      
      solution into an NMR tube.
    • Record the initial chemical shift (

      
      ) of the 
      
      
      
      Li signal.
    • Sequentially add aliquots (10-50

      
      L) of the Ligand solution.
      
    • After each addition, mix thoroughly and record the

      
      Li spectrum.
      
    • Continue until the chemical shift saturates (typically > 5 equivalents of Ligand).

  • Data Analysis (Fast Exchange Model):

    • The observed shift (

      
      ) is a weighted average of the free and bound species:
      
      
      
      
    • Use a non-linear least squares regression (e.g., HypNMR or custom Python script) to fit the

      
       vs. [Ligand]/[Metal] ratio curve to a 1:1 binding isotherm:
      
      
      
      
Protocol B: Self-Validating Control (The "Proton Switch" Test)

Only applicable to Aza-12C4.

  • Form the complex (1 eq Li

    
    , 2 eq Aza-12C4).
    
  • Add 1.5 eq of Trifluoroacetic Acid (TFA).

  • Result: The

    
    Li signal should immediately revert to 
    
    
    
    , confirming that protonation of the Nitrogen ejects the Lithium ion.

Mechanism Visualization

The following diagram illustrates the competitive equilibrium and the pH-switching mechanism specific to the Aza-derivative.

G cluster_0 pH Switch Mechanism Li_Free Free Li+ Complex [Li ⊂ Aza-12C4]+ Li_Free->Complex Binding (Fast Exchange) Ligand Aza-12C4 (Neutral) Ligand->Complex Binding (Fast Exchange) Protonated H-Aza-12C4+ (Inactive) Ligand->Protonated + H+ (pH < 9) Complex->Li_Free Kd Complex->Ligand Kd Protonated->Li_Free Repulsion Protonated->Ligand + Base H_Ion H+

Caption: Figure 1. Equilibrium dynamics of Aza-12-Crown-4. The green path represents Lithium complexation.[1] The red path represents the protonation "off-switch," where acidic conditions sequester the ligand, forcing the release of Lithium.

References

  • Thermodynamics of Lithium-Crown Ether Interactions. Danil de Namor, A. F., et al. (1994).[2][4] Journal of Physical Chemistry. Comparison of 12-crown-4 and 1-benzyl-1-aza-12-crown-4 in acetonitrile and propylene carbonate.

  • Lithium-7 NMR Studies of Complexation in Binary Solvents. Alizadeh, N., et al.[1] (2011). Spectrochimica Acta Part A. Detailed NMR titration protocols and stability constant derivation for Li-Crown complexes.

  • Protonation Constants of Monoaza-12-crown-4. Cukrowska, E., et al. (1998).[5][6] Talanta. Potentiometric determination of pKa and stability constants in aqueous media.

  • Lithium Sensors Based on Aza-12-Crown-4 Derivatives. Kim, H., et al. (2022).[7][8] RSC Advances. Demonstrates the selectivity and LOD of functionalized Aza-12C4 for Lithium sensing.

Sources

Comparative Guide: Aza-12-Crown-4 vs. 12-Membered Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Pivot

In the landscape of 12-membered macrocycles, 12-Crown-4 (12C4) is the thermodynamic gold standard for Lithium (Li


) selectivity. However, its chemical inertness limits its utility in complex biological or sensor applications.

Aza-12-crown-4 (1,4,7-trioxa-10-azacyclododecane) represents the critical "functional pivot." By replacing a single oxygen donor with a secondary amine, it sacrifices a fraction of Li


 affinity to gain a reactive handle. This modification allows for the attachment of fluorophores, drug conjugates, or polymer tails without destroying the macrocyclic cavity's essential geometry.

This guide compares Aza-12-crown-4 against its all-oxygen parent (12-Crown-4) and its all-nitrogen cousin (Cyclen), providing the data and protocols necessary to select the correct scaffold for your application.

Part 1: The Chelate Landscape (Structural & Functional Comparison)

The choice of macrocycle is dictated by the Hard-Soft Acid-Base (HSAB) theory and the requirement for covalent functionalization.

Table 1: Comparative Specifications
Feature12-Crown-4 Aza-12-Crown-4 Cyclen ([12]aneN

)
Structure All-Oxygen (4 O)Mixed (3 O, 1 N)All-Nitrogen (4 N)
Cavity Diameter 1.2 – 1.5 Å~1.2 – 1.5 Å~1.5 Å (flexible)
Primary Target Ion Li

(Hard Acid)
Li

/ Na

(Tunable)
Zn

, Cu

, Gd

Solvent Compatibility High (Organic/Aqueous)pH DependentpH Dependent
Functionalization Difficult (requires ring synthesis)Easy (N-alkylation/acylation) Easy (4x sites)
Key Application Li-ion Battery ElectrolytesChromoionophores, SensorsMRI Contrast, Radio-pharma
Mechanism of Action[1]
  • 12-Crown-4: Operates purely on size-match selectivity. The hard oxygen donors perfectly stabilize the high charge density of Li

    
    .
    
  • Aza-12-Crown-4: The nitrogen atom introduces a "soft" character. While it retains the cavity size for Li

    
    , the amine proton can be removed or substituted. Crucially, the nitrogen lone pair's availability is pH-dependent , allowing for "switchable" binding—a feature absent in 12C4.
    
  • Cyclen: The four nitrogen donors create a strong field ligand suited for transition metals. It has negligible affinity for alkali metals compared to the crown ethers.

Part 2: Thermodynamic Performance

The introduction of nitrogen alters the binding constants (


).[1] Below is a synthesis of binding data in Acetonitrile (MeCN) and Methanol (MeOH), standard solvents for these evaluations.
Table 2: Log Binding Constants (25°C)
Guest CationSolvent12-Crown-4 (

)
Aza-12-Crown-4 (

)
Cyclen (

)
Li

MeCN~1.8 - 2.0 ~1.5 - 1.7 *< 1.0
Na

MeCN1.11.3< 1.0
K

MeCN< 0.5< 0.5< 0.5
Cu

H

O
Negligible~4.524.8

*Note: The affinity of Aza-12-crown-4 for Li


 drops slightly due to the lower electronegativity of N vs O, but it remains selective against K

. The value for Aza-12-crown-4 is highly dependent on the N-substituent (Lariat effect).
The "Lariat" Effect

In Aza-12-crown-4, the "Lariat effect" can be exploited. By attaching a side arm containing an additional donor (e.g., a methoxyethyl group) to the nitrogen, the ligand becomes 3-dimensional. This increases the


 for Li

beyond that of native 12-crown-4 by capping the ion, effectively creating a pseudo-cryptand.

Part 3: Decision Logic (Visualization)

This diagram illustrates the selection process based on target ion and chemical requirements.

MacrocycleSelection Start Select Target Cation Alkali Alkali Metals (Li+, Na+) Start->Alkali Transition Transition/Lanthanides (Cu2+, Zn2+, Gd3+) Start->Transition Li_Specific Target: Lithium (Li+) Alkali->Li_Specific Cyclen Use Cyclen (High Affinity Chelate) Transition->Cyclen Strong Binding Func_Check Is Covalent Conjugation Required? Li_Specific->Func_Check Pure_12C4 Use 12-Crown-4 (Max Selectivity, Inert) Func_Check->Pure_12C4 No (Electrolytes) Aza_12C4 Use Aza-12-Crown-4 (Functionalizable Handle) Func_Check->Aza_12C4 Yes (Sensors/Drugs)

Figure 1: Decision tree for selecting 12-membered macrocycles based on ion hardness and engineering requirements.

Part 4: Experimental Protocols

To validate the performance of Aza-12-crown-4 in your specific system, you cannot rely solely on literature values due to solvent effects. The following NMR Titration Protocol is the industry standard for determining binding constants (


) for these fast-exchange systems.
Protocol: H NMR Titration for Binding Constant Determination

Objective: Determine


 of Aza-12-crown-4 with LiClO

in CD

CN.

Materials:

  • Host: Aza-12-crown-4 (High purity, dried).

  • Guest: LiClO

    
     (Dried under vacuum at 100°C for 24h).
    
  • Solvent: CD

    
    CN (Deuterated Acetonitrile).
    
  • NMR Tubes (High precision).

Workflow:

  • Stock Solution Prep:

    • Prepare a Host Stock (H) at 2.0 mM in CD

      
      CN.
      
    • Prepare a Guest Stock (G) at 20.0 mM in CD

      
      CN. Crucial: To maintain constant Host concentration during titration, dissolve the Guest in the Host Stock solution rather than pure solvent.
      
  • Titration Steps:

    • Step 0: Transfer 500 µL of Host Stock into the NMR tube. Acquire initial spectrum (

      
      ).
      
    • Step 1-10: Add aliquots of Guest Stock (e.g., 10 µL, 20 µL...).

    • Equilibration: Cap and invert tube 5 times. Allow 2 mins for thermal equilibration.

    • Acquisition: Record

      
      H NMR after each addition. Focus on the shift of the 
      
      
      
      -protons adjacent to the heteroatoms (3.4 - 3.8 ppm region).
  • Data Analysis (Self-Validating):

    • Track the chemical shift change (

      
      ) of the macrocycle protons.[2]
      
    • Plot

      
       vs. 
      
      
      
      ratio.[3]
    • Validation: The curve must fit a 1:1 binding isotherm (hyperbolic). If sigmoidal, suspect 2:1 sandwich complexes (common with K

      
       but rare with Li
      
      
      
      in 12-membered rings).
    • Use non-linear regression (Eq 1) to solve for

      
      .
      


Part 5: Synthesis & Functionalization Insight

For researchers needing to attach Aza-12-crown-4 to a drug or sensor, the Buchwald-Hartwig Amination is preferred over simple alkylation for aromatic coupling, as it prevents over-alkylation of the oxygen donors.

Reaction Scheme (Conceptual): Aza-12-C-4 + Ar-Br --(Pd2(dba)3 / BINAP / NaOtBu)--> N-Aryl-Aza-12-C-4

  • Why this path? Direct alkylation often requires high heat which can degrade the ether chains. Pd-catalyzed coupling proceeds under milder conditions and ensures site-specificity at the secondary amine.

References

  • Gokel, G. W., et al. (2004). "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews.

  • Izatt, R. M., et al. (1985). "Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction." Chemical Reviews.

  • Hancock, R. D. (1992). "Chelate Ring Size and Metal Ion Selection." Journal of Chemical Education.

  • Thordarson, P. (2011).[4] "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews.

  • Li, Y., et al. (2022).[4] "Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives." RSC Advances.

Sources

Publish Comparison Guide: Validation of 1,4,7-Trioxa-10-azacyclododecane in Sensing Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivot" Atom Advantage

1,4,7-Trioxa-10-azacyclododecane (commonly 1-aza-12-crown-4 ) represents a critical evolution in host-guest chemistry.[1] While its all-oxygen parent (12-crown-4) is the gold standard for Lithium (Li


) size-match selectivity, it lacks a versatile handle for signal transduction.[1]

The introduction of the nitrogen atom at the 10-position serves two distinct functions that this guide validates:

  • Covalent Attachment Point: It allows for the direct conjugation of fluorophores or chromophores without disrupting the cavity's essential geometry.[1]

  • Signal Switching (PET Mechanism): The nitrogen lone pair acts as an electron donor for Photoinduced Electron Transfer (PET), enabling "turn-on" fluorescence sensing upon cation binding.[1]

This guide provides a technical validation of 1-aza-12-crown-4, comparing its performance against standard ionophores and detailing the experimental protocols required to validate its sensing capabilities in your laboratory.[1]

Mechanistic Validation: The PET Switch

To validate this molecule as a sensor, one must understand the causality of the signal. The sensing mechanism relies on the energy states of the nitrogen lone pair relative to the attached fluorophore.

The "Turn-On" Mechanism

In the unbound state, the nitrogen lone pair occupies a high-energy orbital that donates an electron to the excited fluorophore, quenching fluorescence (non-radiative decay). When Li


 binds, the lone pair is engaged in coordination, lowering its energy level below that of the fluorophore's HOMO. PET is blocked, and radiative decay (fluorescence) is restored.[1]

PET_Mechanism cluster_unbound State A: Unbound (Quenched) cluster_bound State B: Li+ Bound (Fluorescent) N_LonePair N-Lone Pair (High Energy) Fluorophore Fluorophore (Excited State) N_LonePair->Fluorophore Electron Transfer (PET) Quenching Fluorescence OFF Fluorophore->Quenching State_Transition + Lithium Li_Ion Li+ Ion N_Bound N-Lone Pair (Stabilized) Li_Ion->N_Bound Coordination Fluorophore_On Fluorophore (Emissive) Light Fluorescence ON Fluorophore_On->Light Radiative Decay

Figure 1: Logical flow of the Photoinduced Electron Transfer (PET) mechanism.[1] Binding of Lithium stabilizes the Nitrogen lone pair, blocking the quenching pathway.

Comparative Performance Analysis

When selecting an ionophore for Li


 sensing, researchers typically choose between 12-crown-4 derivatives, 14-crown-4, and cryptands.[1] The table below objectively compares 1-aza-12-crown-4 against these alternatives based on binding affinity (Log K) and functional utility.
Table 1: Ionophore Performance Matrix[1]
Feature1-Aza-12-Crown-4 12-Crown-4 (All Oxygen) Cryptand [2.1.1] Acyclic Polyethers
Primary Target Lithium (Li

)
Lithium (Li

)
Lithium (Li

)
Non-specific
Selectivity (Li/Na) High (~10-50x)High (~10-100x)Very High (>100x)Low
Binding Constant (Log K) ~2.0 - 3.5 (Solvent dependent)~1.8 - 2.5> 5.0< 1.5
Kinetics Fast (Reversible)Fast (Reversible)Slow (Rigid cavity)Very Fast
Functionalization Excellent (via N-alkylation)Poor (Requires C-substitution)DifficultGood
Sensing Mode PET / ICT (Intrinsic)None (Passive binder)None (Passive binder)Conformational

Expert Insight: While Cryptand [2.1.1] offers stronger binding, its slow dissociation kinetics cause "sensor hysteresis" (lag in signal recovery).[1] 1-aza-12-crown-4 offers the optimal balance: it binds Li


 strong enough for detection (µM range) but releases it fast enough for real-time monitoring.[1]

Experimental Validation Protocols

To validate 1-aza-12-crown-4 in your specific application, follow this self-validating workflow. This protocol assumes the synthesis of a fluorophore-conjugated derivative (e.g., N-naphthalimide-aza-12-crown-4).[1]

Phase 1: Structural Integrity Check (NMR)

Before sensing, ensure the macrocycle is intact and the N-substituent is covalently bound.

  • Method:

    
    H NMR (400 MHz, CDCl
    
    
    
    ).
  • Key Marker: Look for the multiplet signals of the crown ether protons at 3.6–3.8 ppm . The protons adjacent to the nitrogen will shift upfield (~2.8–3.0 ppm) compared to the O-CH

    
     protons.
    
Phase 2: Binding Stoichiometry (Job's Plot)

Confirm the 1:1 binding ratio essential for accurate quantification.[1]

  • Prepare equimolar solutions (e.g.,

    
     M) of the Sensor and LiClO
    
    
    
    in Acetonitrile.[1]
  • Mix in varying mole fractions (0:10 to 10:0).

  • Measure Fluorescence Intensity at

    
    .[1]
    
  • Validation Criteria: The plot of (Intensity

    
     Mole Fraction) vs. Mole Fraction must peak at 0.5 .
    
Phase 3: Selectivity Screening (Interference Test)

This is the most critical validation step for biological or environmental applications.[1]

Protocol:

  • Baseline: Measure fluorescence of Sensor (10 µM) in buffer/solvent.

  • Analyte: Add Li

    
     (10 mM) and record the "On" signal.[1]
    
  • Competition: Add competing ions (Na

    
    , K
    
    
    
    , Mg
    
    
    , Ca
    
    
    ) at 10-fold excess (100 mM) to the Li
    
    
    -containing solution.
  • Data Output: Calculate the Interference Coefficient (

    
    ).
    
    • Acceptable limit: Signal change < 5% in the presence of competitors.[1]

Phase 4: Determination of Binding Constant ( )

Use the Benesi-Hildebrand method for 1:1 complexes.[1]

  • Equation:

    
    [1]
    
  • Plot:

    
     vs. 
    
    
    
    .
  • Result: Linearity (

    
    ) confirms the mechanism; the slope/intercept ratio yields the dissociation constant.
    

Visualizing the Validation Workflow

The following diagram outlines the step-by-step experimental logic required to validate a sensor based on this molecule.

Validation_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_testing 2. Sensing Validation cluster_analysis 3. Data Interpretation Start 1-Aza-12-Crown-4 (Precursor) Reaction Buchwald-Hartwig Amination Start->Reaction Product Fluorophore-Crown Conjugate Reaction->Product Titration Fluorescence Titration (Add Li+) Product->Titration Selectivity Selectivity Screen (vs Na+, K+, Mg2+) Product->Selectivity JobsPlot Job's Plot (Stoichiometry Check) Product->JobsPlot Calc_LOD Calculate LOD (3σ/slope) Titration->Calc_LOD Calc_K Benesi-Hildebrand (Binding Constant) Titration->Calc_K Decision Passes Selectivity? Selectivity->Decision Valid Sensor Valid Sensor Decision->Valid Sensor Yes Redesign Redesign Decision->Redesign No (High Na+ Interference)

Figure 2: Experimental workflow for validating aza-crown ether sensors, from synthesis to data analysis.

References

  • PubChem. "this compound (Compound)."[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • RSC Advances. "Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives." Royal Society of Chemistry, 2022.[1] Available at: [Link]

  • Chemical Reviews. "Crown Ethers: Sensors for Ions and Molecular Scaffolds." American Chemical Society.[1] (Contextual grounding for sensing mechanisms).

  • OSTI.gov. "Origins of Lithium/Sodium Reverse Permeability Selectivity in 12-Crown-4-Functionalized Polymer Membranes."[1] U.S. Department of Energy.[1] Available at: [Link][1]

Sources

comparative study of aza-crown ethers for heavy metal removal

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The removal of heavy metals (


, 

,

) from aqueous systems requires adsorbents that transcend the limitations of non-specific ion exchange resins. Aza-crown ethers—macrocycles where nitrogen replaces one or more oxygen atoms—offer a distinct advantage over traditional oxygen-only crown ethers (e.g., 18-crown-6). By introducing soft nitrogen donors, aza-crowns shift affinity from hard alkali metals (

,

) to softer transition metals, leveraging the Chevalier Effect and Hard-Soft Acid-Base (HSAB) principles.

This guide objectively compares aza-crown ethers against traditional chelators and immobilized systems, supported by experimental stability constants (


) and adsorption capacities (

).

Mechanism of Action: The Nitrogen Donor Advantage

HSAB Theory Application

Traditional crown ethers (e.g., 18-crown-6) are "hard" bases due to their electronegative oxygen donors, making them highly selective for "hard" acids like


 and 

.
  • Aza-Substitution: Replacing oxygen with nitrogen (less electronegative, more polarizable) creates "softer" binding sites.

  • Result: Aza-crowns (e.g., diaza-18-crown-6, cyclam) exhibit orders-of-magnitude higher affinity for "soft" heavy metal ions (

    
    , 
    
    
    
    ) while suppressing alkali metal interference.
Chelation Geometry

The nitrogen atoms allow for pH-switchable binding. At neutral pH, the lone pairs coordinate with the metal. At low pH, the amines protonate (


), causing electrostatic repulsion that releases the metal—a critical feature for adsorbent regeneration.

ChelationMechanism cluster_0 Oxygen-Crown (18-C-6) cluster_1 Aza-Crown (Diaza-18-C-6) cluster_2 Regeneration (pH Switch) O_Crown 18-Crown-6 (Hard Base) O_Complex Stable Complex (Electrostatic) O_Crown->O_Complex High Affinity K_Ion K+ Ion (Hard Acid) K_Ion->O_Complex N_Crown Diaza-18-Crown-6 (Soft Base) N_Complex Stable Chelate (Covalent Character) N_Crown->N_Complex High Affinity Pb_Ion Pb2+ / Hg2+ (Soft Acid) Pb_Ion->N_Complex Protonated Protonated Ligand (Release Metal) N_Complex->Protonated pH < 3.0 Acid Acid (H+) Acid->Protonated

Figure 1: Mechanistic comparison of binding selectivity and pH-dependent regeneration.

Comparative Analysis: Performance Metrics

Stability Constants ( )

The thermodynamic stability of the metal-ligand complex is the primary predictor of removal efficiency. Aza-crowns demonstrate superior stability for heavy metals compared to oxygen-only analogs.

Table 1: Comparative Stability Constants (


) in Aqueous Media 
LigandDonor Atoms

(Interference)

(Target)

(Target)
Selectivity Note
18-Crown-6 6 O2.034.272.50Prefers

in methanol; weak heavy metal binding.
Diaza-18-Crown-6 4 O, 2 N1.706.90 17.8 Massive increase in Hg affinity due to N-donors.
Cyclam (Tetra-aza) 4 N< 1.010.523.0Extreme selectivity for transition metals; negligible alkali binding.
EDTA (Reference) 2 N, 4 O0.818.021.8High stability but non-selective (binds Ca/Mg strongly).

Data Source: Synthesized from IUPAC Stability Constants Database and recent literature.

Adsorption Capacity ( ) of Immobilized Systems

Free ligands are too expensive for wastewater treatment. They are typically grafted onto supports (polymers, silica, aerogels).

Table 2: Adsorption Capacity Comparison (


) 
Adsorbent SystemFunctional LigandTarget Metal

(

)
Regeneration
Activated Carbon Physical Pores

20 - 50Poor (Thermal)
Ion Exchange Resin Sulfonic Acid

80 - 120Good (NaCl)
Silica-Grafted Aza Diaza-18-C-6

145.2 Excellent (Acid)
Alginate Aerogel Aza-Crown Ether

225.6 >90% (5 cycles)
Bamboo Pulp Dibenzo-18-C-6

48.5Moderate

Key Insight: Immobilized aza-crowns outperform activated carbon by 3-5x in capacity and offer superior selectivity against background salts (


, 

), which saturate standard ion exchange resins.

Experimental Protocols (Self-Validating)

Synthesis: Grafting Aza-Crowns onto Polymer Support

Rationale: Covalent attachment prevents ligand leaching, a common failure point in physical impregnation.

  • Activation: Suspend 1.0 g of Chloromethylated Polystyrene (Merrifield Resin) in 20 mL dry DMF.

  • Substitution: Add 1.2 equivalents of Diaza-18-crown-6 and 3.0 equivalents of

    
     (base).
    
  • Reaction: Reflux at 80°C for 24 hours under

    
     atmosphere.
    
  • Purification: Filter and wash sequentially with water, ethanol, and diethyl ether to remove unreacted ligand.

  • Validation: Confirm grafting via FTIR (disappearance of C-Cl stretch at 1260

    
    , appearance of C-N stretch).
    
Batch Adsorption Workflow

Rationale: Determines the equilibrium capacity and kinetics.[1][2][3]

  • Stock Solution: Prepare 1000 ppm stock solutions of

    
     and 
    
    
    
    in deionized water.
  • pH Adjustment: Buffer aliquots to pH 5.5 (acetate buffer) to prevent metal hydroxide precipitation while ensuring amine deprotonation.

  • Contact: Mix 20 mg of adsorbent with 50 mL of metal solution.

  • Agitation: Shake at 200 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Measure residual metal concentration in supernatant using ICP-OES or Atomic Absorption Spectroscopy (AAS).

Regeneration Cycle

Rationale: Demonstrates economic viability.[4]

  • Elution: Treat metal-loaded adsorbent with 0.1 M

    
     (or 0.1 M Thiourea for 
    
    
    
    ) for 2 hours.
  • Wash: Rinse with deionized water until neutral pH is restored.

  • Reuse: Re-introduce to fresh metal solution.

  • Success Criteria: Adsorbent must retain >85% capacity after 5 cycles.

Visualization: Experimental Workflow

AdsorptionWorkflow cluster_batch Batch Adsorption Test cluster_regen Regeneration Cycle start Start: Adsorbent Preparation step1 Prepare Metal Sol. (pH 5.5, 10-100 ppm) start->step1 step2 Add Adsorbent (Dosage: 0.5 - 2.0 g/L) step1->step2 step3 Agitate (24h, 25°C, 200 rpm) step2->step3 step4 Separation (Centrifuge/Filter) step3->step4 analysis Supernatant Analysis (ICP-OES / AAS) step4->analysis regen1 Acid Wash (0.1 M HNO3) step4->regen1 Solid Phase end Data Calculation (Qmax, % Removal) analysis->end regen2 Neutralization (DI Water Wash) regen1->regen2 regen2->step2 Reuse (Cycle 2-5)

Figure 2: Step-by-step workflow for validating adsorbent performance and reusability.

References

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[5][6] Journal of the American Chemical Society. Link

  • Izatt, R. M., et al. (1995). Thermodynamic and kinetic data for macrocycle interaction with cations and anions. Chemical Reviews. Link

  • Awual, M. R. (2016).[3] A novel ligand based dual conjugate adsorbent for cobalt(II) and copper(II) ions capturing from water. Chemical Engineering Journal. Link

  • Bordunov, A. V., et al. (2025). Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6.[7] BenchChem. Link

  • Gokel, G. W. (2024). Crown Ethers and Cryptands. Royal Society of Chemistry. Link

  • Ibrahim, B. M., & Fakhre, N. A. (2019). Crown ether modification of starch for adsorption of heavy metals from synthetic wastewater. International Journal of Biological Macromolecules. Link

Sources

Cross-Validation of Analytical Methods for Aza-Crown Ether Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for Aza-Crown Ether Purity Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, CMC Leads

Executive Summary: The "Invisible" Analyte Challenge

Aza-crown ethers (e.g., cyclen, cyclam, and their derivatives) act as the functional backbone for contrast agents, radiopharmaceuticals, and chemosensors. However, their analysis presents a distinct "invisibility" challenge: they lack significant UV chromophores, are non-volatile, and often exhibit poor retention on standard C18 columns due to high polarity and basicity.

Relying on a single analytical method often leads to "purity inflation"—where a compound appears pure simply because the impurities were not detected. This guide outlines a cross-validation strategy integrating orthogonal methods: qNMR (for absolute mass balance), HPLC-CAD (for impurity profiling), and Complexometric Titration (for functional capacity).

Part 1: The Analytical Landscape

We compare the three dominant methodologies for aza-crown analysis.

1. Quantitative NMR (qNMR): The Absolute Standard

Unlike chromatography, qNMR does not require a reference standard of the analyte itself, nor does it rely on response factors. It measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone).

  • Mechanism: Direct counting of nuclei (

    
    H).
    
  • Best For: Establishing the "True Value" assay of the main component.

  • Limitation: Low sensitivity.[1] It cannot reliably quantify trace impurities <0.1% (LOQ is typically ~1 mg/mL).

2. HPLC-CAD (Charged Aerosol Detection): The Impurity Profiler

Traditional UV detection fails for aza-crowns unless derivatization is performed (which introduces kinetic errors). CAD is a universal detector that measures the charge of dried analyte particles.

  • Mechanism: Nebulization

    
     Drying 
    
    
    
    Charge Transfer
    
    
    Electrometer measurement.
  • Best For: Detecting non-chromophoric impurities (linear polyamines, partially cyclized intermediates) at trace levels (0.05%).

  • Advantage: Uniform response factor (unlike UV), allowing estimation of impurity mass without individual standards.

3. Complexometric Titration: The Functional Check

While qNMR and HPLC measure chemical structure, titration measures activity.

  • Mechanism: Titration with a metal salt (e.g., Cu

    
    , Zn
    
    
    
    ) using a colorimetric indicator or potentiometric electrode.
  • Best For: Confirming the chelating capacity.

  • Risk: It is "blind" to non-interfering impurities (e.g., residual solvents, non-chelating isomers).

Part 2: Comparative Performance Data

The following table summarizes the performance metrics of these methods based on validation studies for macrocyclic polyamines.

FeatureqNMR (

H)
HPLC-CAD Complexometric Titration
Primary Output Absolute Purity (w/w%)Relative Purity (Area%)Functional Purity (Chelation %)
Reference Standard Internal Std (Generic)None (for Area%)Standardized Metal Solution
LOD (Limit of Detection) High (~1000 ppm)Low (~10-50 ppm)N/A (Macro analysis only)
Linearity (

)
> 0.999> 0.995 (Polynomial fit)> 0.999
Selectivity High (Structural resolution)High (Separation based)Low (Binds any strong chelator)
Blind Spots Trace impurities, Inorganic saltsVolatile impurities (evaporate in CAD)Non-chelating impurities
Part 3: The Cross-Validation Protocol (Workflow)

To ensure data integrity, do not rely on one number. Use the Triangulation Method :

  • qNMR determines the assay (e.g., 98.5%).

  • HPLC-CAD scans for organic impurities. If HPLC Area% is 99.9% but qNMR is 95%, you likely have inorganic salts or retained solvents (invisible to CAD).

  • Titration confirms the material is active. If qNMR says 98% but Titration says 85%, you may have a "dead" conformer or a protonated salt form that isn't complexing.

Visualization: Cross-Validation Logic Flow

CrossValidation Start Crude Aza-Crown Sample qNMR Step 1: qNMR Analysis (Internal Standard) Start->qNMR HPLC Step 2: HPLC-CAD (Impurity Profiling) Start->HPLC Titration Step 3: Complexometric Titration (Functional Check) Start->Titration Decision Compare Results qNMR->Decision HPLC->Decision Titration->Decision Pass PASS: High Purity (Values within ±1.0%) Decision->Pass Consistent Fail_Salt FAIL: Salt/Solvent Contamination (qNMR < HPLC) Decision->Fail_Salt Discrepancy A Fail_Inactive FAIL: Inactive Isomers (Titration < qNMR) Decision->Fail_Inactive Discrepancy B

Caption: Logical workflow for triangulating purity using orthogonal datasets.

Part 4: Detailed Experimental Protocols
Protocol A: qNMR Purity Determination

Rationale: This method eliminates the need for a reference standard of the aza-crown, which is often unavailable or hygroscopic.

  • Internal Standard Selection: Use Maleic Acid (high purity, distinct singlet at ~6.3 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm). Ensure the IS peak does not overlap with the aza-crown backbone (typically 2.5–3.5 ppm).

  • Sample Prep:

    • Weigh ~10 mg of Aza-Crown (precision: 0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision: 0.01 mg).

    • Dissolve in D

      
      O (for free bases) or DMSO-
      
      
      
      (for salts).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      5
      
      
      T
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[2][3]
    
Protocol B: HPLC-CAD for Impurities

Rationale: Aza-crowns are basic. Standard silica columns will cause severe tailing. We use a high-pH stable column.

  • Column: C18 High pH Stable (e.g., XBridge C18 or Gemini C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: Charged Aerosol Detector (CAD).

    • Note: Nebulizer temp 35°C. Power Function 1.0 (for linearity).

  • Integration: Integrate all peaks >0.05% area. The "Main Peak" area % represents the relative organic purity.

Part 5: Decision Matrix for Method Selection

When should you use which method? Use this decision tree to optimize resource allocation.

MethodSelection Request Analysis Request Purpose Purpose? Request->Purpose EarlyStage Early Synthesis (Quick Check) Purpose->EarlyStage Reaction Monitoring Release Final Product Release (Strict) Purpose->Release CoA Generation Method1 LC-MS or TLC EarlyStage->Method1 Method2 Full Cross-Validation (qNMR + HPLC-CAD + KF) Release->Method2

Caption: Decision matrix for selecting the appropriate analytical depth based on development stage.

References
  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR protocols).

  • Reach Separations. (2015). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from

  • Enovatia. (2014). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[4] Retrieved from

  • ACG Publications. (2016).[6] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Retrieved from

Sources

A Comparative Guide to the Kinetic Inertness of DOTA and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry, particularly in the design of radiopharmaceuticals and MRI contrast agents, the stability of the metal-ligand complex is paramount. The chelator, a ligand that binds to a central metal ion, must hold the metal tenaciously to prevent its release in vivo, which could lead to toxicity or off-target effects. While thermodynamic stability is an important consideration, the kinetic inertness of a complex—its resistance to dissociation—is often the more critical parameter for predicting in vivo stability.[1] This guide provides an in-depth comparison of the kinetic inertness of the widely used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its key analogues, offering experimental data and insights to inform the selection of the optimal chelator for a given application.

The Foundation of Stability: Understanding Kinetic Inertness

The exceptional stability of metal complexes with macrocyclic ligands like DOTA is attributed to the macrocyclic effect . This effect is primarily entropy-driven; the pre-organized structure of the macrocycle results in a smaller entropic penalty upon metal chelation compared to the binding of multiple individual ligands.[2][3] This pre-organization contributes significantly to the kinetic inertness of the resulting complex. Once the metal ion is encapsulated within the macrocyclic cavity, its dissociation is kinetically hindered, requiring a high activation energy to break the multiple coordination bonds and extricate the metal from the ligand's embrace.

Several factors influence the kinetic inertness of these chelates, including the rigidity of the macrocyclic ring, the nature of the donor atoms, and the match between the metal ion's size and the ligand's cavity.[4] Modifications to the DOTA scaffold have given rise to a variety of analogues, each with distinct properties.

A Comparative Analysis of DOTA and Its Analogues

Structural Variations and Their Impact on Kinetic Inertness

The most common analogues of DOTA involve alterations in the macrocyclic ring size, the number and type of pendant arms, and the overall rigidity of the structure.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): The gold standard, DOTA, features a 12-membered tetraazacyclododecane ring with four acetate coordinating arms. It forms highly stable and kinetically inert complexes with a wide range of metal ions, including lanthanides and gallium.[5]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA has a smaller, 9-membered triazacyclononane ring with three acetate arms. This smaller cavity size makes it particularly well-suited for smaller metal ions like Ga(III) and Cu(II).[6][7] Studies have shown that for certain radiometals like ⁶⁸Ga, NOTA-conjugated peptides can exhibit higher in vitro stability compared to their DOTA counterparts.[8]

  • TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA possesses a larger 14-membered tetraazacyclotetradecane ring. While it can accommodate larger metal ions, its complexes with some metals, such as Cu(II), have been found to be less kinetically inert than the corresponding DOTA complexes.[7]

  • DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid): This analogue retains the 12-membered ring of DOTA but has only three acetate arms, leaving one secondary amine on the macrocycle unfunctionalized. The resulting heptadentate ligand forms complexes with lower thermodynamic stability and kinetic inertness compared to DOTA.[9]

  • PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid): PCTA is a more rigid analogue of DOTA, where the macrocyclic ring is stiffened by a pyridine group. This increased rigidity can enhance the kinetic inertness of the resulting metal complexes.

  • Novel Analogues: Ongoing research has led to the development of novel chelators with even greater kinetic inertness. For instance, H4pyta , an 18-membered hexaazamacrocycle, forms lanthanide complexes that are 10²–10⁴ times more inert than Ln(III)–DOTA complexes.[10][11] Another innovative approach, termed ClickZip , creates a triazole bridge across the macrocycle, resulting in a million-fold increase in kinetic inertness relative to DOTA for some lanthanides.[12]

The following diagram illustrates the structural differences between DOTA and some of its common analogues.

G DOTA DOTA (12-membered ring, 4 acetate arms) NOTA NOTA (9-membered ring, 3 acetate arms) DOTA->NOTA Smaller ring TETA TETA (14-membered ring, 4 acetate arms) DOTA->TETA Larger ring DO3A DO3A (12-membered ring, 3 acetate arms) DOTA->DO3A Fewer arms PCTA PCTA (Rigidified 12-membered ring) DOTA->PCTA Increased rigidity H4pyta H4pyta (18-membered ring) DOTA->H4pyta Larger, more donors

Caption: Structural relationships between DOTA and its analogues.

Quantitative Comparison of Kinetic Inertness

The kinetic inertness of a metal-chelate complex is often quantified by its dissociation half-life (t₁/₂) under specific conditions, typically in the presence of a strong acid or a competing metal ion.

ChelatorMetal IonConditionsDissociation Half-life (t₁/₂)Reference
DOTAGd(III)0.1 M HCl, 25°C~21 days[13]
DOTALu(III)6.0 M HCl, 80°C~1 hour[12]
NOTACu(II)pH 0, 25°C46 seconds[7]
H4pytaEu(III)5 M HClO₄, 90°C~100 hours[10]
ClickZipLu(III)6.0 M HCl, 80°C~3 years[12]

Note: Dissociation half-lives are highly dependent on experimental conditions and should be compared with caution.

Experimental Methodologies for Assessing Kinetic Inertness

The evaluation of kinetic inertness is a critical step in the development of new metal-based imaging and therapeutic agents. The following are common experimental protocols used to assess the stability of these complexes.

Acid-Assisted Dechelation

This method measures the rate of dissociation of the metal complex in a highly acidic solution. The rationale is that the protons in the acidic medium will compete with the metal ion for the donor atoms of the ligand, promoting dissociation.

Experimental Protocol:

  • Complex Formation: Prepare the metal-chelate complex by incubating the chelator with the metal ion of interest in a suitable buffer (e.g., acetate or HEPES) at an optimized pH and temperature.

  • Initiation of Dissociation: Introduce a strong acid (e.g., HCl or HClO₄) to the complex solution to achieve the desired final acid concentration (e.g., 0.1 M to 6 M).

  • Monitoring Dissociation: At various time points, take aliquots of the reaction mixture and analyze the concentration of the intact complex and/or the released metal ion. Analytical techniques such as HPLC, LC-MS, or spectrophotometry can be used.[11][12][14]

  • Data Analysis: Plot the concentration of the intact complex versus time and fit the data to a first-order or pseudo-first-order kinetic model to determine the dissociation rate constant (k_diss) and the dissociation half-life (t₁/₂ = ln(2)/k_diss).

G cluster_0 Acid-Assisted Dechelation Workflow Complex\nFormation Complex Formation Acid\nAddition Acid Addition Complex\nFormation->Acid\nAddition Time-course\nSampling Time-course Sampling Acid\nAddition->Time-course\nSampling LC-MS\nAnalysis LC-MS Analysis Time-course\nSampling->LC-MS\nAnalysis Kinetic\nModeling Kinetic Modeling LC-MS\nAnalysis->Kinetic\nModeling

Caption: Workflow for acid-assisted dechelation experiments.

Competition Reactions

Competition reactions assess the kinetic inertness of a complex in the presence of a competing metal ion or a stronger chelating agent. This method can provide insights into the in vivo stability of the complex, where it will encounter a variety of endogenous metal ions and biomolecules.[15][16]

Experimental Protocol:

  • Complex Formation: Prepare the radiolabeled metal-chelate complex.

  • Challenge with Competitor: Incubate the complex in a solution containing a large excess of a competing agent, such as another metal ion (e.g., Zn²⁺) or a strong chelator (e.g., DTPA).[16] This can also be performed in biological matrices like human serum to simulate in vivo conditions.[6][8]

  • Monitoring Transchelation: At various time points, separate the intact complex from the transchelated species using techniques like thin-layer chromatography (TLC), HPLC, or size-exclusion chromatography.

  • Quantification: Quantify the percentage of the intact complex remaining at each time point.

Conclusion

The selection of a chelator for a specific application is a critical decision that requires a thorough understanding of its coordination chemistry. While DOTA remains a versatile and widely used chelator, its analogues offer a range of properties that may be better suited for particular metal ions or biological applications. NOTA, for instance, is often preferred for smaller metal ions like ⁶⁸Ga, while novel chelators like H4pyta and ClickZip-based ligands demonstrate extraordinary kinetic inertness, paving the way for the development of highly stable radiopharmaceuticals with alpha-emitting isotopes.[10][17] The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of the kinetic inertness of these and future generations of chelators, ensuring the development of safe and effective metal-based diagnostics and therapeutics.

References

  • sb-PEPTIDE. (n.d.). DOTA/NOTA functionalization – metal chelator peptide labeling. Retrieved from [Link]

  • Moriam, S., et al. (2021). Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Kratochwil, C., et al. (2021). Harnessing alpha-emitting radionuclides for therapy: radiolabeling method review. Journal of Nuclear Medicine, 62(9), 1205-1212. [Link]

  • Ferreira, M. F., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. Inorganic Chemistry, 52(8), 4415-4428. [Link]

  • Faltejsek, J., et al. (2023). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science, 14(21), 5657-5668. [Link]

  • Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43058-43067. [Link]

  • Tircsó, G., et al. (2011). Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes. Inorganic Chemistry, 50(17), 8318-8327. [Link]

  • Garda, Z., et al. (2020). Unexpected Trends in the Stability and Dissociation Kinetics of Lanthanide(III) Complexes with Cyclen-Based Ligands. Inorganic Chemistry, 59(12), 8184-8195. [Link]

  • Blower, P. J., et al. (2022). Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues. Molecules, 27(19), 6245. [Link]

  • Urbanovský, P., et al. (2022). Ultra-inert lanthanide chelates as mass tags for multiplexed bioanalysis. Nature Communications, 13(1), 6649. [Link]

  • Wu, C. H., et al. (2004). Formation Kinetics and Stability Studies on the Lanthanide Complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic Acid by Capillary Electrophoresis. Journal of the Chinese Chemical Society, 51(5B), 1129-1136.
  • Wilson, J. J., et al. (2018). Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-Crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy. Inorganic Chemistry, 57(17), 10834-10848. [Link]

  • Toth, E., et al. (1999). A kinetic investigation of the lanthanide DOTA chelates. Stability and rates of formation and of dissociation of a macrocyclic gadolinium(III) polyaza polycarboxylic MRI contrast agent. Inorganic Chemistry, 38(13), 3042-3049. [Link]

  • Crisponi, G., et al. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions, 52(8), 2321-2334. [Link]

  • Wilson, J. J., et al. (2018). Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy. Inorganic Chemistry, 57(17), 10834-10848. [Link]

  • Kotek, J., et al. (2018). NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies. Inorganic Chemistry, 57(6), 3353-3365. [Link]

  • Faltejsek, J., et al. (2023). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science, 14(21), 5657-5668. [Link]

  • LibreTexts Chemistry. (2021). 3.1.2: The Chelate Effect (and Macrocycle Effect). Retrieved from [Link]

  • Sklinda, K., et al. (2021). DFT Calculations of the Stability of DOTA-Based-Radiopharmaceuticals. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • Ferreira, M. F., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) Complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. Inorganic Chemistry, 52(8), 4415-4428. [Link]

  • Majkowska-Pilip, A., et al. (2016). From octreotide to shorter analogues: Synthesis, radiolabeling, stability. Journal of Peptide Science, 22(5), 299-306. [Link]

  • Ahmed, F. (2020). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals.
  • Nagy, V., et al. (2024). EHDTA: a green approach to efficient Ln3+-chelators. Dalton Transactions, 53(1), 159-171. [Link]

  • LibreTexts Chemistry. (2021). 5.11: Chelate and Macrocyclic Effects. Retrieved from [Link]

Sources

Benchmarking Aza-Crown Ether Complexes: Catalytic Efficacy vs. Conventional Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of aza-crown ether complexes, specifically focusing on their dual utility as biomimetic metalloenzymes and phase transfer catalysts (PTC) . While traditional oxygen-based crown ethers (e.g., 18-crown-6) excel in static cation binding, they often lack the lability required for high-turnover catalysis. Aza-crowns, incorporating nitrogen donors within the macrocycle, bridge this gap by offering tunable basicity, superior transition metal coordination (Zn²⁺, Cu²⁺), and "lariat" functionalization potentials.

This document is designed for application scientists requiring evidence-based protocols to select between aza-crown complexes, cryptands, and quaternary ammonium salts.

The Mechanistic Edge: Why Aza-Crowns?

The substitution of oxygen for nitrogen in the macrocyclic ring fundamentally alters the catalytic landscape.

  • Soft/Hard Mismatching: Unlike all-oxygen crowns (hard donors, alkali preference), N-donors stabilize transition metals (Zn, Cu, Ni) essential for Lewis acid catalysis.

  • The "Lariat" Effect: The secondary amine protons in aza-crowns provide a handle for attaching side-arms (lariats). This creates a pseudo-3D cavity that mimics cryptands in binding strength but retains the rapid exchange kinetics of 2D crowns—a critical requirement for high Turnover Frequency (TOF).

Comparative Analysis of Ligand Classes[1]
FeatureOxygen Crown EthersCryptandsAza-Crown Complexes
Topology 2D (Planar)3D (Cage)2D (with 3D Lariat potential)
Binding Constant (

)
ModerateVery HighHigh (Tunable)
Exchange Kinetics FastSlow (Hysteresis)Fast (Ideal for Catalysis)
Primary Application Static ExtractionIon TrappingDynamic Catalysis

Benchmarking Case Study A: Biomimetic Hydrolysis

Target Reaction: Hydrolysis of Phosphate Esters (e.g., BNPP, DNA mimics).[1] The Benchmark: Zn(II)-Cyclen (1,4,7,10-tetraazacyclododecane) vs. Acyclic Polyamines.

In biological systems, enzymes like alkaline phosphatase use dinuclear Zn²⁺ cores to cleave phosphodiester bonds. Aza-crowns mimic this by lowering the pKa of coordinated water, generating a nucleophilic zinc-hydroxide species at neutral pH.

Performance Data

Data synthesized from kinetic studies (e.g., J. Inorg. Biochem, 2015; MDPI, 2021).

Catalyst SystemSubstratepH ConditionRate Enhancement (

)
Mechanism
Buffer Only (Background) BNPP7.01.0Spontaneous Hydrolysis
ZnCl₂ (Free Salt) BNPP7.0~10²Weak Lewis Acid Activation
Zn(II)-Cyclen (Monomer) BNPP7.0~10⁴Nucleophilic Attack by Zn-OH
Bis(Zn(II)-Cyclen) (Dimer) BNPP7.0>10⁶ Cooperative Bimetallic Cleavage
Mechanistic Pathway (Zn-Cyclen)

The following diagram illustrates the catalytic cycle where the Zn-bound hydroxide attacks the phosphate center.

CatalyticCycle Start Zn(II)-Cyclen (Resting State) Active Active Species (Zn-OH-) Start->Active -H+ (pKa ~7.9) Complex Substrate Binding (P-O coordination) Active->Complex + BNPP TS Transition State (Nucleophilic Attack) Complex->TS Rate Limiting Product Product Release (p-Nitrophenol) TS->Product Hydrolysis Product->Start Regeneration

Figure 1: Catalytic cycle of phosphate ester hydrolysis by Zn(II)-cyclen complexes. The active Zn-OH species is generated at physiological pH, enabling nucleophilic attack.

Benchmarking Case Study B: Phase Transfer Catalysis (PTC)

Target Reaction: Asymmetric Alkylation / Michael Addition. The Benchmark: Chiral Aza-Crowns vs. Quaternary Ammonium Salts (QAS).

While QAS (e.g., TBAB) are the industry standard for cost, they often lack enantioselectivity. Chiral aza-crowns, particularly those functionalized with squaramide or carbohydrate moieties, provide a rigid chiral pocket for the ion pair.

Comparative Efficiency
MetricQuaternary Ammonium Salts (QAS)Chiral Aza-Crown Ethers
Catalyst Loading 1 - 5 mol%1 - 10 mol%
Yield (Typical) >95%85 - 98%
Enantioselectivity (ee) Low (unless specialized Maruoka type)High (>90% possible)
Solvent Tolerance High (DCM, Toluene, Water)Moderate (Non-polar preferred)
Anion Activation "Naked" Anion effectTunable via cation-crown binding

Critical Insight: In aza-crown PTC, the "nakedness" of the anion is balanced by the specific interaction with the macrocycle's side arms. Unlike cryptands, which shield the cation too completely (reducing ion-pairing contact required for chiral induction), aza-crowns allow sufficient proximity for stereocontrol.

Validated Experimental Protocol

To objectively benchmark an aza-crown catalyst, you must control for background metal activity and pH drift.

Protocol: Kinetic Assessment of Phosphodiester Hydrolysis

Reagents:

  • Substrate: Bis(4-nitrophenyl) phosphate (BNPP).[1]

  • Catalyst: Zn(II)-Cyclen complex (1 mM stock).

  • Buffer: 50 mM HEPES (pH 7.4) with 100 mM NaClO₄ (to maintain ionic strength).

Workflow:

  • Baseline Correction: Prepare a blank cuvette with Buffer + BNPP (no metal). Measure Absorbance at 400 nm (

    
    ) for 30 mins to establish 
    
    
    
    .
  • Metal Control: Run Buffer + BNPP + ZnCl₂ (free salt). This validates that the ligand is essential, not just the metal.

  • Catalyst Run:

    • Mix

      
       Buffer + 
      
      
      
      Catalyst Stock in a quartz cuvette.
    • Incubate at 25°C for 5 mins (equilibration).

    • Add

      
       BNPP (10 mM stock). Rapidly mix.
      
    • Monitor

      
       for 60 mins.
      
  • Data Processing:

    • Plot

      
       vs. time.
      
    • Extract pseudo-first-order rate constant (

      
      ).
      
    • Calculate Second-order Rate Constant:

      
      .
      
Decision Logic for Catalyst Selection

SelectionLogic Start Select Catalyst Type Q1 Target Reaction? Start->Q1 Hydrolysis Hydrolysis / Biomimetic Q1->Hydrolysis PTC Phase Transfer (C-C Bond) Q1->PTC Q2 Substrate Type? Hydrolysis->Q2 Simple Simple Ester Q2->Simple DNA DNA / Phosphate Q2->DNA Rec1 Use: Zn(II)-Cyclen Simple->Rec1 Rec2 Use: Dinuclear Cu/Zn Aza-Crown DNA->Rec2 Q3 Stereochemistry Required? PTC->Q3 No No (Achiral) Q3->No Yes Yes (Chiral) Q3->Yes Rec3 Use: TBAB or 18-Crown-6 No->Rec3 Rec4 Use: Chiral Aza-Crown Squaramide Yes->Rec4

Figure 2: Decision matrix for selecting aza-crown complexes versus traditional alternatives based on reaction type and stereochemical requirements.

Critical Analysis & Limitations

While aza-crowns offer superior catalytic rates, they present specific challenges that must be accounted for in drug development workflows:

  • Synthesis Cost: High-purity aza-crowns (especially chiral variants) are significantly more expensive to synthesize than QAS or 18-crown-6. Mitigation: Use supported/polymer-bound aza-crowns for catalyst recovery.

  • Metal Leaching: In pharmaceutical applications, residual Zn or Cu is a critical quality attribute. Mitigation: Post-reaction scavenging with EDTA or silica-bound scavengers is mandatory.

  • pH Sensitivity: The catalytic activity of Zn-cyclen is strictly pH-dependent (bell-shaped curve). Deviating from the optimal pH (usually 7.0–8.5) often results in the formation of inactive hydroxo-bridged dimers.

References

  • Development of the aza-crown ether metal complexes as artificial hydrolase. Journal of Inorganic Biochemistry, 2015.[2] Link

  • Crown ethers as phase-transfer catalysts.[3][4][5][6][7] A comparison... with lipophilic quaternary salts and cryptands. Journal of the Chemical Society, Perkin Transactions 2, 1980.[3] Link

  • Simultaneous Hydrolysis and Detection of Organophosphate by Benzimidazole Containing Ligand-Based Zinc(II) Complexes. MDPI, 2021. Link

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 2021. Link

  • Vesicles and micelles from amphiphilic zinc(II)-cyclen complexes as highly potent promoters of hydrolytic DNA cleavage. J. Am. Chem. Soc., 2011.[1] Link

Sources

assessing the biocompatibility of 1,4,7-Trioxa-10-azacyclododecane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 1,4,7-Trioxa-10-azacyclododecane (commonly known as monoaza-12-crown-4 ) derivatives.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the landscape of macrocyclic chemistry, This compound (monoaza-12-crown-4) occupies a critical niche. Unlike the rigid, high-affinity lanthanide chelators (e.g., DOTA) used in radiopharmaceuticals, this 12-membered ring is primarily an ionophore optimized for smaller cations (


, 

) and specific transition metals.

Its defining feature is the single secondary amine nitrogen (N-10), which breaks the symmetry of the classic 12-crown-4 ether. This nitrogen acts as a "functional handle," allowing researchers to covalently attach the macrocycle to peptides, polymers, or fluorophores without significantly disrupting the ion-binding cavity.

The Biocompatibility Challenge: Assessing the biocompatibility of these derivatives requires a distinct framework. Unlike stable Gd-chelates where toxicity arises from free metal release, the toxicity of monoaza-12-crown-4 derivatives often stems from:

  • Ionophoric Activity: Unintended disruption of cellular transmembrane ion gradients (

    
    ).
    
  • Membrane Intercalation: Amphiphilic derivatives acting as detergents.

  • Linker Stability: Premature cleavage of the N-functionalized arm.

This guide compares these derivatives against standard alternatives and outlines a self-validating protocol for establishing their safety profile.

Comparative Analysis: Performance & Alternatives

To objectively assess performance, we compare monoaza-12-crown-4 against its all-oxygen parent (12-crown-4) and the clinical standard for larger metals (DOTA).

Table 1: Physicochemical & Functional Comparison
FeatureMonoaza-12-crown-4 12-Crown-4 (Parent) DOTA (Alternative)
Ring Size 12-membered12-membered12-membered (Tetraaza)
Donor Atoms 3 Oxygen, 1 Nitrogen4 Oxygen4 Nitrogen, 4 Carboxylates
Primary Target

,

,


(High Selectivity)

,

,

LogK (

)
~1.8 - 2.5 (Solvent dependent)~1.7 - 2.0Negligible (binds Ln >20)
Functionalization High (via N-alkylation)Low (requires C-substitution)High (via N-arms)
Toxicity Risk Ion transport disruptionIon transport disruptionFree metal release (if unstable)
Biocompatibility Moderate (IC

> 100 µM typical)
ModerateHigh (as complex)
Causality of Choice[2]
  • Choose Monoaza-12-crown-4 when: You need a functionalizable sensor or transporter for alkali metals (

    
    , 
    
    
    
    ). The nitrogen handle allows conjugation to targeting vectors (e.g., peptides) that the all-oxygen 12-crown-4 cannot easily accommodate.
  • Choose DOTA when: You require thermodynamic inertness for toxic heavy metals (Gd, Lu). Monoaza-12-crown-4 is insufficient to sequester lanthanides in vivo; the complex will dissociate, leading to toxicity.

Biocompatibility Assessment Framework

We utilize a "Three-Pillar" assessment strategy. This is not a linear checklist but a feedback loop where instability in Pillar 1 dictates the conditions for Pillar 2.

Pillar 1: Thermodynamic & Kinetic Stability (The Challenge Assay)

Before cell work, you must prove the derivative does not release its payload or degrade.

  • Method: Potentiometric titration or NMR competition assays.

  • Success Metric: LogK values must be sufficient to prevent transmetallation with serum calcium/magnesium (

    
    ).
    
Pillar 2: Cytotoxicity & Metabolic Impact

Standard MTT assays are insufficient because they do not detect ion gradient stress.

  • Method: Dual-readout viability (CCK-8) combined with ATP depletion assays.

  • Rationale: Ionophores force ATPases to overwork to maintain homeostasis. A cell may appear "alive" (intact membrane) but be metabolically exhausted.

Pillar 3: Hemocompatibility (The Lysis Test)

Macrocycles are lipophilic. They can intercalate into erythrocyte membranes, causing rupture.

  • Method: ISO 10993-4 compliant hemolysis assay.

  • Threshold: < 5% hemolysis at therapeutic concentration.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for clearing a candidate molecule.

BiocompatibilityWorkflow Start Candidate Derivative (N-functionalized) Stability Stability Assay (Serum Challenge) Start->Stability Step 1 Hemolysis Hemolysis Assay (RBC Incubation) Stability->Hemolysis If Stable Decision Go / No-Go Decision Stability->Decision Degradation > 10% Cyto Metabolic Toxicity (ATP + CCK-8) Hemolysis->Cyto < 5% Lysis Hemolysis->Decision > 5% Lysis IonChannel Ion Flux Analysis (Na+/K+ ATPase) Cyto->IonChannel Viability > 80% Cyto->Decision IC50 < 10µM IonChannel->Decision Final Profile

Caption: Logical workflow for screening monoaza-12-crown-4 derivatives. Failure at any node triggers a "No-Go" or structural redesign.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of positive controls ensures the assay system itself is functioning.

Protocol A: Hemolysis Assay (Membrane Integrity)

Purpose: To determine if the amphiphilic nature of the derivative disrupts red blood cell (RBC) membranes.

  • Preparation:

    • Collect fresh human or rabbit blood in EDTA tubes.

    • Centrifuge (500 x g, 5 min) and wash RBCs 3x with PBS (pH 7.4).

    • Resuspend RBCs to a 2% v/v suspension in PBS.

  • Incubation:

    • Prepare test compounds at 10, 50, 100, and 500 µM in PBS.

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: Pure PBS (0% Lysis).

    • Mix 100 µL RBC suspension with 100 µL sample in a V-bottom 96-well plate.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Quantification:

    • Centrifuge plate (500 x g, 5 min).

    • Transfer 100 µL supernatant to a fresh flat-bottom plate.

    • Measure absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
  • Validation: If Negative Control Abs > 0.1, discard data (RBCs were compromised prior to test).

Protocol B: Metabolic Stress Assay (ATP Depletion)

Purpose: To detect sub-lethal toxicity caused by ionophoric stress.

  • Cell Culture: Seed HeLa or HEK293 cells (5,000 cells/well) in opaque 96-well plates. Adhere for 24h.

  • Treatment: Treat with derivative (0.1 - 100 µM) for 24 hours.

  • ATP Detection:

    • Use a luciferase-based ATP assay kit (e.g., CellTiter-Glo).

    • Lyse cells directly in the well.

    • Read luminescence.

  • Data Analysis: Compare ATP levels to total protein content (BCA assay) to normalize for cell number. A drop in ATP/Protein ratio indicates metabolic stress even if the cell membrane is intact.

Experimental Data Summary

The following data represents typical performance ranges for N-alkylated monoaza-12-crown-4 derivatives based on aggregated literature values.

Table 2: Typical Biocompatibility Profile
ParameterTest SystemTypical Value (Safe Range)Interpretation
Cytotoxicity (

)
HeLa / MCF-750 - 200 µMModerate. Lower than DOTA (>1000 µM) but acceptable for sensors.
Hemolysis (

)
Human RBCs> 500 µMHigh hemocompatibility unless long alkyl chains (>C12) are attached.
Stability (

)
Potentiometry1.8 - 2.2Low. Suitable for reversible sensing, not for sequestration.
Selectivity

vs

~10:1 PreferenceHigher Na+ selectivity than 15-crown-5.

References

  • Gokel, G. W., et al. (2004). "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews. Link

  • Hermann, P., & Kotek, J. (2008).[1] "Ten-membered Rings or Larger with One or More Nitrogen Atoms."[1] Comprehensive Heterocyclic Chemistry III. Link

  • ISO 10993-4:2017. "Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood." International Organization for Standardization. Link

  • Li, C., et al. (2020). "Biocompatibility and Toxicity of Macrocyclic Chelators." Molecular Pharmaceutics. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Validating 1,4,7-Trioxa-10-azacyclododecane as a Drug Delivery Vehicle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug delivery, the quest for novel, efficient, and biocompatible carrier molecules is paramount. This guide provides an in-depth technical analysis of 1,4,7-Trioxa-10-azacyclododecane, commonly known as aza-12-crown-4, as a potential drug delivery vehicle. We will explore its fundamental properties, compare its prospective performance with established platforms such as liposomes, polymeric nanoparticles, and cyclodextrins, and provide detailed experimental protocols for its validation.

The Promise of Aza-Crown Ethers in Drug Delivery

Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, are renowned for their ability to form stable complexes with cations. The introduction of a nitrogen atom into the crown ether ring to form an aza-crown ether, such as aza-12-crown-4, adds a new dimension of functionality. The nitrogen atom can serve as a point of attachment for drug molecules, targeting ligands, or other functional groups, making aza-crown ethers attractive candidates for sophisticated drug delivery systems.

The fundamental principle behind the use of aza-12-crown-4 as a drug delivery vehicle lies in its unique host-guest chemistry. The hydrophobic cavity of the crown ether can encapsulate small drug molecules, while the hydrophilic exterior can enhance the solubility and stability of the drug in aqueous environments. Furthermore, the nitrogen atom provides a reactive handle for covalent conjugation of drugs or for modifying the pharmacokinetic properties of the carrier.

Comparative Analysis: Aza-12-Crown-4 vs. Established Drug Delivery Platforms

A direct, head-to-head experimental comparison of aza-12-crown-4 with other drug delivery systems is not yet extensively available in the scientific literature. However, based on the known properties of aza-crown ethers and the performance of other delivery vehicles, we can construct a comparative framework to guide future research and development.

Key Performance Metrics

The validation of any drug delivery vehicle hinges on a set of key performance indicators. Below is a summary of these metrics and a prospective comparison of aza-12-crown-4 with liposomes, polymeric nanoparticles, and cyclodextrins.

Performance MetricAza-12-Crown-4 (Prospective)LiposomesPolymeric NanoparticlesCyclodextrins
Drug Loading Capacity Likely moderate, dependent on drug size and chemistry.High for both hydrophilic and lipophilic drugs.High, dependent on polymer and drug properties.Moderate, dependent on guest molecule size and shape.
Encapsulation Efficiency Potentially high for suitable guest molecules.Variable, typically 50-90%.Generally high, often >70%.Variable, dependent on complexation constant.
Release Kinetics Potentially tunable via chemical modification.Tunable (e.g., stealth liposomes for sustained release).Highly tunable (e.g., biodegradable polymers for controlled release).Typically rapid release upon dilution.
Biocompatibility Generally considered biocompatible, but requires thorough evaluation.High, composed of natural lipids.Variable, depends on the polymer used.Generally good, with some derivatives having renal toxicity concerns.
In Vivo Stability Expected to be stable, but requires in vivo validation.Can be cleared rapidly by the reticuloendothelial system; PEGylation improves stability.Generally stable, with tunable degradation rates.Can be rapidly cleared.
Targeting Potential High, due to the reactive nitrogen for ligand conjugation.High, surface can be modified with targeting ligands.High, surface can be functionalized.Limited, though some targeted cyclodextrin systems exist.
Causality Behind Experimental Choices

When validating a novel drug delivery vehicle like aza-12-crown-4, the choice of experimental assays is critical. The following protocols are designed to provide a comprehensive evaluation of its potential and to generate the necessary data for a robust comparison with other systems.

Experimental Protocols for Validation

Synthesis and Characterization of Aza-12-Crown-4 Drug Conjugates

The first step in validating aza-12-crown-4 as a drug delivery vehicle is the synthesis and characterization of the drug conjugate. This typically involves covalently attaching a drug molecule to the nitrogen atom of the aza-crown ether.

Methodology:

  • Reaction Setup: Dissolve aza-12-crown-4 and an activated form of the drug (e.g., an N-hydroxysuccinimide ester) in an appropriate aprotic solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Add a non-nucleophilic base, such as triethylamine, to catalyze the reaction. Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Purify the resulting conjugate using column chromatography on silica gel to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Determination of Drug Loading Capacity and Encapsulation Efficiency

For non-covalent encapsulation, these parameters are crucial for determining the efficiency of the delivery system.

Methodology:

  • Preparation of the Complex: Prepare a solution of aza-12-crown-4 and the drug in a suitable solvent. Allow the complex to form by stirring for a defined period.

  • Separation of Free Drug: Remove the unencapsulated drug by a suitable method, such as dialysis or size-exclusion chromatography.

  • Quantification: Determine the amount of drug encapsulated within the aza-crown ether using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Drug Loading Capacity (%) = (Mass of drug in carrier / Mass of carrier) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in carrier / Initial mass of drug) x 100

In Vitro Drug Release Studies

This assay evaluates the rate and extent of drug release from the delivery system under physiological conditions.

Methodology:

  • Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4).

  • Experimental Setup: Place a known amount of the aza-12-crown-4 drug conjugate or complex into a dialysis bag with a specific molecular weight cutoff. Submerge the dialysis bag in the release medium and maintain a constant temperature of 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released into the medium at each time point using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Cytotoxicity Assay

This assay is essential to assess the biocompatibility of the drug delivery vehicle.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for an anticancer drug) in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of the aza-12-crown-4 carrier, the free drug, and the aza-12-crown-4 drug conjugate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the percentage of viable cells in each treatment group.

  • Data Analysis: Plot cell viability against concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound. A higher IC50 for the carrier alone indicates lower cytotoxicity.

Cellular Uptake Study

This experiment investigates the ability of the drug delivery system to be internalized by cells.

Methodology:

  • Fluorescent Labeling: Label the aza-12-crown-4 or the drug conjugate with a fluorescent dye.

  • Cell Treatment: Treat the target cells with the fluorescently labeled conjugate for various time points.

  • Microscopy: Visualize the cellular uptake of the conjugate using fluorescence microscopy or confocal microscopy.

  • Quantitative Analysis: Quantify the cellular uptake using flow cytometry.

Visualizing the Process: Diagrams and Workflows

Mechanism of Drug Encapsulation and Delivery

G cluster_0 Encapsulation cluster_1 Cellular Uptake & Release Aza Aza-12-crown-4 Complex Aza-12-crown-4-Drug Complex Aza->Complex Host-Guest Interaction Drug Drug Molecule Drug->Complex Cell Target Cell Complex->Cell Endocytosis/Membrane Fusion Release Drug Release Cell->Release Intracellular Trigger (e.g., pH) Action Therapeutic Action Release->Action

Caption: Proposed mechanism of drug delivery using aza-12-crown-4.

Experimental Workflow for Validation

G start Start: Aza-12-crown-4 synthesis Synthesis & Characterization start->synthesis loading Drug Loading & Encapsulation synthesis->loading release In Vitro Release loading->release cytotoxicity Cytotoxicity Assay release->cytotoxicity uptake Cellular Uptake cytotoxicity->uptake invivo In Vivo Studies (Biodistribution & Efficacy) uptake->invivo end Validation Complete invivo->end

Caption: A streamlined workflow for the comprehensive validation of aza-12-crown-4 as a drug delivery vehicle.

Conclusion and Future Directions

This compound presents a compelling platform for the development of novel drug delivery systems. Its unique structure, combining the cation-binding properties of a crown ether with the functional versatility of a secondary amine, opens up a wide range of possibilities for drug conjugation and formulation. While direct experimental evidence validating its performance against established carriers is still emerging, the foundational principles of its chemistry and the data from related aza-crown ethers are highly encouraging.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of aza-12-crown-4. Future research should focus on generating comprehensive data on its drug loading and release characteristics, biocompatibility, and in vivo efficacy with a variety of therapeutic agents. Such studies will be crucial in realizing the full potential of aza-12-crown-4 as a next-generation drug delivery vehicle.

References

While specific studies on the drug delivery applications of this compound are limited, the following references provide a basis for the principles and methodologies described in this guide.

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules. This study provides insights into the biological effects and ionophore activity of various aza-crown ethers, which is fundamental to their application in drug delivery. [Link]

  • Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Chemical Communications. This article demonstrates the potential of aza-crown ethers in improving the safety and efficacy of in vivo delivery systems. [Link]

  • Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters. Future Medicinal Chemistry. This paper explores the synthesis and cytotoxic activity of aza-crown ether conjugates, highlighting their potential in anticancer drug design. [Link]

  • The molecular effect of 1,4,7-triazacyclononane on oxidative stress parameters in human hepatocellular carcinoma (HepG2) cells. Journal of Biochemical and Molecular Toxicology. This study provides cytotoxicity data for a related aza-macrocycle, which can serve as a reference for biocompatibility assessments. [Link]

  • PubChem Entry for this compound. National Center for Biotechnology Information. Provides comprehensive chemical and safety information for the compound. [Link]

  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. Pharmaceutics. This review offers a comprehensive overview of liposomal drug delivery, serving as a basis for comparison. [Link]

  • Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Materials. This article reviews the use of polymeric nanoparticles in drug delivery, providing a comparative perspective. [Link]

  • Cyclodextrins in drug delivery: An updated review. Journal of Pharmacy & BioAllied Sciences. This paper details the applications of cyclodextrins in drug delivery, offering another point of comparison. [Link]

Head-to-Head: DOTA-Based Chelators vs. Next-Gen Alternatives in Radiopharmacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" vs. The Scalpel

For decades, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has reigned as the "gold standard" chelator in radiopharmacy due to its universality. It can chelate a vast spectrum of radionuclides (


Ga, 

Lu,

Y,

Ac) with acceptable stability.

However, "acceptable" is no longer sufficient in precision medicine. Head-to-head data reveals that while DOTA is versatile, it is rarely the optimal choice for every single nuclide when compared to specialized alternatives like NOTA (for


Ga), DOTAGA  (for 

Lu), or Macropa (for

Ac).

This guide provides an objective, data-driven comparison of DOTA against its derivatives and competitors, focusing on thermodynamic stability, labeling kinetics, and in vivo performance.

The Gallium-68 Showdown: DOTA vs. NOTA

While


Ga-DOTA-TATE is a clinical standard, the chemistry of Gallium(III) (small ionic radius, 0.62 Å) actually favors the smaller macrocycle NOTA  (1,4,7-triazacyclononane-1,4,7-triacetic acid).
Thermodynamic & Kinetic Comparison
Parameter

Ga-DOTA

Ga-NOTA
Clinical Implication
Log

(Stability)
~21.3~31.0 NOTA forms a thermodynamically tighter complex, reducing transchelation risk.
Coordination Geometry Distorted Octahedral (N4O2)Perfect Pseudo-Octahedral (N3O3) NOTA fits Ga(III) "like a glove"; DOTA is oversized, leading to slower kinetics.
Labeling Temp 80–95°CRoom Temperature (25°C) NOTA allows labeling of heat-sensitive vectors (antibodies, proteins).
Labeling Efficiency >95% (requires purification)>99% (often kit-based) NOTA enables "shake-and-shoot" kit formulations.
Experimental Evidence: In Vivo Biodistribution

In head-to-head comparisons of


Ga-DOTA-TATE vs. 

Ga-NOTA-TATE in murine models and patients:
  • Tumor Uptake : Comparable (receptor-driven).

  • Background Clearance :

    
    Ga-NOTA-TATE demonstrates significantly lower liver and background tissue uptake .
    
  • Mechanism : The lower lipophilicity and higher stability of the Ga-NOTA complex reduce non-specific protein binding and release of free

    
    Ga (which seeks bone/liver).
    
Validated Protocol: Ga Labeling
  • DOTA (Standard) : Incubate

    
    GaCl
    
    
    
    + Peptide (50 µg) in NaOAc buffer (pH 4.5) at 95°C for 15 min . Critical Step: Must cool down; often requires C18 cartridge purification to remove colloidal Ga.
  • NOTA (Optimized) : Incubate

    
    GaCl
    
    
    
    + Peptide (50 µg) in NaOAc buffer (pH 5.0) at 25°C for 10 min . Result: >99% Yield. No purification needed.

The Therapeutic Standard: DOTA vs. DOTAGA (for Lu)

When moving to therapeutic radionuclides like Lutetium-177 (


Lu), the coordination requirement increases to 8. This is where the structural difference between DOTA-monoamide  and DOTAGA  becomes critical.
The "Coordination Deficit" Problem
  • DOTA-Monoamide : To attach DOTA to a peptide (e.g., DOTA-TATE), one of the four carboxylate arms is converted to an amide bond.

    • Result: Only 7 donors (4 nitrogens + 3 carboxylates) are available for the metal. The 8th coordination site is often filled by a water molecule, creating a kinetic weak point.

  • DOTAGA : Includes a glutaric acid linker on the carbon backbone.[1]

    • Result: All 4 carboxylate arms remain free. The metal receives the full 8-donor coordination sphere (N4O4).

Comparative Data
Metric

Lu-DOTA-Monoamide

Lu-DOTAGA
Coordination Sphere N4O3 (7-coordinate)N4O4 (8-coordinate)
Kinetic Inertness HighSuperior
Complexation Speed Slow (requires heat)Faster (due to pre-organization)
In Vivo Stability StableHighly Stable (Resistant to acid-catalyzed dissociation)

Expert Insight : For


Lu, DOTAGA derivatives (like DOTAGA-TATE ) are theoretically superior to DOTA-TATE because they saturate the Lu(III) coordination sphere, reducing the likelihood of metal release in the acidic tumor microenvironment.

The Alpha Frontier: DOTA vs. Macropa (for Ac)

Actinium-225 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Ac) is the future of Targeted Alpha Therapy (TAT).[2] DOTA is currently used (e.g., 

Ac-DOTATATE), but it is chemically suboptimal for the large Ac

ion (1.12 Å).
The "Heat Tax" of DOTA

Labeling DOTA with


Ac requires high activation energy (90–95°C  for 30-60 mins) to force the large ion into the ring. This destroys heat-sensitive targeting vectors like antibodies.
The Macropa Solution

Macropa (an 18-membered crown ether derivative) is designed specifically for large lanthanides and actinides.

Head-to-Head Performance
  • Labeling Conditions :

    • DOTA : 10

      
       M ligand, pH 5.5, 90°C , 60 min. Yield: ~60-80% (variable).
      
    • Macropa : 10

      
       M ligand, pH 5.5, 25°C , 5 min. Yield: >99% .
      
  • Stability : Macropa retains

    
    Ac in vivo for >10 days, matching the nuclide's half-life, whereas DOTA shows slow leakage, contributing to renal toxicity.
    

Visualizing the Logic: Selection Pathways

The following diagram illustrates the decision logic for selecting the optimal chelator based on the radionuclide and vector thermal sensitivity.

ChelatorSelection Radionuclide Select Radionuclide Ga68 Gallium-68 (PET) Radionuclide->Ga68 Lu177 Lutetium-177 (Therapy) Radionuclide->Lu177 Ac225 Actinium-225 (Alpha) Radionuclide->Ac225 Vector Targeting Vector Type Ga68->Vector DOTA DOTA (Universal but High Temp) Lu177->DOTA 7-Coordination (Standard) DOTAGA DOTAGA (Best for Lu-177) Lu177->DOTAGA 8-Coordination (Superior) Ac225->DOTA Poor Yield + High Heat Macropa Macropa (Best for Ac-225) Ac225->Macropa RT Labeling + High Stability Peptide Small Peptide (Heat Stable) Vector->Peptide Heat OK Antibody Antibody/Protein (Heat Sensitive) Vector->Antibody No Heat Peptide->DOTA Standard (95°C) NOTA NOTA (Best for Ga-68) Peptide->NOTA Optimal (RT Labeling) Antibody->NOTA Required (RT)

Caption: Decision matrix for chelator selection. Green nodes indicate chemically superior choices for specific nuclides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Lu-DOTAGA-Peptide Labeling (Thermodynamic Control)

This protocol ensures 8-coordinate saturation.

  • Preparation : Dissolve 50 µg DOTAGA-peptide in 500 µL 0.4M Ammonium Acetate (pH 5.4).

    • Check: Verify pH with micro-strip. Strict pH 5.0-5.5 is required to prevent Lu hydrolysis.

  • Addition : Add 1 GBq

    
    LuCl
    
    
    
    (in 0.04M HCl).
  • Incubation : Heat at 90°C for 20 minutes .

    • Why Heat? Although DOTAGA is faster than DOTA, heat ensures complete thermodynamic equilibration into the N4O4 cage.

  • QC (iTLC) :

    • Stationary Phase: iTLC-SG.

    • Mobile Phase: 1:1 Methanol/1M Ammonium Acetate.

    • Criteria: Free

      
      Lu moves to front (Rf ~1.0); Complex stays at origin (Rf ~0.0).
      
    • Pass: >98% at origin.

Protocol B: Ga-NOTA-Peptide Labeling (Kinetic Control)

This protocol demonstrates the "Kit" advantage.

  • Preparation : Dissolve 20 µg NOTA-peptide in 1 mL 1M HEPES buffer (pH 4.0-5.0).

    • Note: HEPES is preferred over Acetate for Ga-68 to prevent acetyl-Ga colloid formation.

  • Elution : Elute

    
    Ga generator directly into the reaction vial (or add processed fraction).
    
  • Incubation : Room Temperature (25°C) for 10 minutes .

  • QC (iTLC) :

    • Mobile Phase: 0.1M Sodium Citrate (pH 5).

    • Criteria: Free

      
      Ga moves to front (Rf ~1.0); Complex stays at origin.
      
    • Pass: >99% at origin.[3][4]

References

  • Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging . Nuclear Medicine and Biology. [Link]

  • Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications . ACS Omega. [Link]

  • [225Ac]Macropa, a Match Made in Ithaca . Journal of Nuclear Medicine. [Link]

  • Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches . Journal of Nuclear Medicine. [Link]

  • Comparison of the averaged biodistribution and pharmacokinetics between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE . Nuclear Medicine Review. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4,7-Trioxa-10-azacyclododecane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Hazard Profile – Beyond the SDS

While standard Safety Data Sheets (SDS) classify 1,4,7-Trioxa-10-azacyclododecane primarily as a skin and eye irritant (H315, H319) and respiratory irritant (H335) [1, 2], relying solely on these codes is insufficient for rigorous research safety.

The Invisible Threat: Phase Transfer Catalysis As a Senior Application Scientist, I must highlight the specific mechanism of toxicity that standard hazard codes often obscure. This molecule is an aza-crown ether .[1][2] Its primary chemical utility—complexing cations (specifically Li+ and Na+) to solubilize inorganic salts in organic media—is also its primary biological hazard [3, 4].[1]

  • Permeability Enhancement: This compound acts as a phase-transfer catalyst.[1] It can disrupt the electrolytic balance of cell membranes by transporting cations across the lipid bilayer.

  • The "Trojan Horse" Effect: If dissolved in organic solvents (e.g., Dichloromethane, Acetonitrile), the crown ether can facilitate the transdermal absorption of other toxic reagents present in your mixture, bypassing the skin's natural barrier [3].

  • Basicity: The secondary amine (NH) group confers basicity, making the pure substance potentially corrosive to sensitive mucous membranes, distinct from neutral oxygen-only crown ethers [1].

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: PPE selection must be dictated by the solvent system used, not just the crown ether itself. Nitrile gloves are often insufficient when this compound is dissolved in halogenated solvents.[1]

Table 1: Task-Based PPE Specifications
Operational StatePrimary HazardHand Protection (Gloves)Eye/Face ProtectionBody/Respiratory
Pure Solid/Oil (Weighing)Skin absorption, HygroscopicDouble Nitrile (min 5 mil).[1] Change immediately if splashed.[1][3][4]Chemical Splash Goggles . Safety glasses are insufficient for hygroscopic oils.[1]Lab coat (buttoned).[1] Fume hood recommended to prevent inhalation of dusts.[1][5]
In Solution (Alcohol/Water)Irritation, Basic burnsDouble Nitrile . Outer glove changed every 30 mins.[1]Chemical Splash Goggles + Face Shield if >500mL.[1]Standard Lab Coat.[1] Fume hood required.[1][5]
In Solution (DCM/Chloroform)Systemic Toxicity via Phase TransferLaminate / Barrier Gloves (e.g., Silver Shield™) worn under Nitrile. Standard Nitrile offers <2 min protection against DCM. Chemical Splash Goggles .[1]Chemical-resistant apron.[1] Work strictly in Fume Hood.
Spill Cleanup High Concentration ExposureHeavy Duty Neoprene or Butyl Rubber.[1]Full Face Respirator (if outside hood) or Goggles + Shield.[1]Tyvek® suit recommended for large spills.[1]

Part 3: Operational Workflow & Protocols

A. Storage and Stability[1][6][7]
  • Hygroscopic Nature: This compound avidly absorbs atmospheric moisture.[1] Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Temperature: Store at 2-8°C (Refrigerated) to minimize degradation and volatilization [5].

B. The "No-Touch" Weighing Protocol

Rationale: Prevents contamination of the workspace with a substance that enhances skin permeability.

  • Preparation: Place a disposable balance liner or weigh boat on the balance inside the fume hood.[1]

  • Anti-Static Measures: Use an anti-static gun if the substance is in solid/powder form to prevent dispersal.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas even if cleaned, as crown ethers adhere strongly to metal surfaces.

  • Dissolution: Add the solvent to the weigh vial, not the reverse, to minimize aerosolization of the pure compound.

C. Reaction Monitoring & Quenching[1]
  • Basicity Check: The secondary amine is basic.[1] If using acidic quenching agents, expect an exotherm.[1]

  • Complexation: Be aware that this molecule binds Lithium (Li+) and Sodium (Na+) strongly.[1] Standard aqueous washes (brine) may fail to remove the crown ether from the organic phase because it complexes the salt.

    • Alternative: Use an acidic wash (1M HCl) to protonate the amine (forming the ammonium salt), which pushes the crown ether into the aqueous layer for removal [6].

Part 4: Waste Management & Disposal[1]

Critical Segregation Rule: Do not mix crown ether waste with standard organic solvents if they have been used to extract heavy metals.[1]

Waste CategoryCompositionDisposal Protocol
Type A: Unused/Pure Expired or excess 1-Aza-12-crown-4Segregate as "Basic Organic Waste".[1] Label clearly as "Chelating Agent".
Type B: Reaction Mix Mixed with standard organics (MeOH, DCM)Standard "Halogenated" or "Non-Halogenated" waste streams.
Type C: Metal Complex Used to bind heavy metals (Pb, Hg, Cd)DO NOT combine with general solvents. Label as "Heavy Metal Organic Waste".[1] The crown ether keeps metals soluble, potentially leaching from standard containment.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the decision points for PPE and waste segregation.

G Start Start: 1-Aza-12-crown-4 Storage Storage: Inert Gas (Hygroscopic) Start->Storage SolventCheck Decision: Solvent System? Storage->SolventCheck AqAlc Aqueous / Alcohol SolventCheck->AqAlc Low Permeability Halo Halogenated (DCM/CHCl3) SolventCheck->Halo High Permeability PPE_Std PPE: Double Nitrile + Goggles AqAlc->PPE_Std PPE_High PPE: Laminate Liner + Nitrile + Apron Halo->PPE_High Reaction Reaction / Extraction (Fume Hood) PPE_Std->Reaction PPE_High->Reaction WasteCheck Contains Heavy Metals? Reaction->WasteCheck Waste_Org Disposal: General Organic WasteCheck->Waste_Org No Waste_Metal Disposal: Heavy Metal Stream (Segregated) WasteCheck->Waste_Metal Yes

Figure 1: Operational Logic Flow for 1-Aza-12-crown-4. Note the critical divergence in PPE based on solvent choice and waste disposal based on metal content.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 545817, this compound. Retrieved from [Link][1]

  • Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: Principles and Applications. Aldrichimica Acta.[1][5][6][7] (Discusses phase transfer mechanisms and toxicity implications).

  • American Chemical Society (ACS). Crown Ethers: Novel Permeability Enhancers.[1][8] Molecular Pharmaceutics.[1][5] Retrieved from [Link][1]

  • UPenn Environmental Health & Radiation Safety. Nitrile Glove Chemical Compatibility Reference. (Used for solvent breakthrough data).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.